molecular formula C51H98N22O13 B12385890 SGKtide

SGKtide

Cat. No.: B12385890
M. Wt: 1227.5 g/mol
InChI Key: CSGTZOSEXKEBLG-UHFFFAOYSA-N
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Description

SGKtide is a useful research compound. Its molecular formula is C51H98N22O13 and its molecular weight is 1227.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H98N22O13

Molecular Weight

1227.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C51H98N22O13/c1-26(2)23-34(44(81)72-36(25-74)46(83)73-38(27(3)4)47(84)65-28(5)48(85)86)70-42(79)32(16-11-21-63-50(58)59)68-41(78)31(15-10-20-62-49(56)57)69-45(82)35(24-37(55)75)71-43(80)33(17-12-22-64-51(60)61)67-40(77)30(14-7-9-19-53)66-39(76)29(54)13-6-8-18-52/h26-36,38,74H,6-25,52-54H2,1-5H3,(H2,55,75)(H,65,84)(H,66,76)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,80)(H,72,81)(H,73,83)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)

InChI Key

CSGTZOSEXKEBLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to SGKtide: A Substrate for Serum and Glucocorticoid-Inducible Kinase (SGK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGKtide is a synthetic peptide widely utilized as a substrate for the serine/threonine kinase, Serum and Glucocorticoid-inducible Kinase (SGK). Its specific amino acid sequence allows for the sensitive and specific in vitro and in situ measurement of SGK activity. This technical guide provides a comprehensive overview of this compound, including its amino acid sequence, its role within the SGK signaling pathway, detailed experimental protocols for its use in kinase assays, and a summary of relevant quantitative data. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively employ SGK_tide_ in their studies of SGK function and modulation.

This compound: Amino Acid Sequence and Properties

This compound is a short synthetic peptide designed as a specific substrate for SGK family kinases.

Amino Acid Sequence: The amino acid sequence of this compound is CKKRNRRLSVA .

This sequence can also be represented using the three-letter code: Cys-Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala.

PropertyValue
Full Sequence CKKRNRRLSVA
One-Letter Code CKKRNRRLSVA
Three-Letter Code Cys-Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala

The SGK Signaling Pathway

Serum and Glucocorticoid-inducible Kinase (SGK) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including ion transport, cell proliferation, and apoptosis. SGK itself is a key downstream effector of the PI3K (Phosphoinositide 3-kinase) signaling pathway.

The activation of SGK1 is a multi-step process initiated by upstream signals such as growth factors or hormones. This leads to the activation of PI3K, which in turn generates PIP3 (phosphatidylinositol (3,4,5)-trisphosphate). PIP3 recruits both PDK1 (Phosphoinositide-dependent kinase 1) and SGK1 to the cell membrane. The activation of SGK1 requires phosphorylation at two key sites: one in the activation loop (Threonine 256) by PDK1, and another in the hydrophobic motif (Serine 422) by mTORC2 (mammalian Target of Rapamycin Complex 2). Once activated, SGK1 phosphorylates a wide range of downstream substrates, thereby regulating their activity and influencing cellular function.

SGK_Signaling_Pathway Extracellular_Signal Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PDK1 PDK1 PIP3->PDK1 SGK1 SGK1 PIP3->SGK1 PDK1->SGK1 P (T256) mTORC2 mTORC2 mTORC2->SGK1 P (S422) Downstream_Targets Downstream Targets (e.g., NDRG1, GSK3β, FOXO) SGK1->Downstream_Targets P Cellular_Response Cellular Response (Survival, Proliferation, Ion Transport) Downstream_Targets->Cellular_Response

Figure 1. Simplified SGK1 Signaling Pathway.

Experimental Protocols: SGK1 Kinase Assay using this compound

The following protocols provide a general framework for performing an in vitro kinase assay to measure SGK1 activity using this compound as a substrate. These protocols may require optimization depending on the specific experimental conditions and reagents used.

Radioactive Kinase Assay ([γ-32P]ATP)

This method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into this compound.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-32P]ATP

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the desired amount of active SGK1 enzyme, this compound (final concentration typically in the µM range), and Kinase Assay Buffer.

  • Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of approximately 10-100 µM. The total reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper strip.

  • Washing: Wash the P81 paper strips three times with 1% phosphoric acid for 5-10 minutes each to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol/min/µg) after subtracting the background counts from a control reaction without the substrate.

Non-Radioactive Kinase Assay (Luminescence-Based)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • Kinase Assay Buffer (as above)

  • ATP

  • Commercial ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Set up Kinase Reaction: In a white, opaque multi-well plate, add the active SGK1 enzyme, this compound, and Kinase Assay Buffer.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10-100 µM).

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the optimized reaction time.

  • Terminate Reaction and Detect ADP: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A standard curve can be generated to quantify the amount of ADP.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, this compound, Buffer, ATP) Start->Prepare_Reagents Setup_Reaction Set up Kinase Reaction Prepare_Reagents->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection Stop_Reaction->Detection Radioactive Radioactive: Spot on P81 paper, Wash Detection->Radioactive [γ-32P]ATP Luminescence Luminescence: Add ADP detection reagents Detection->Luminescence ADP-Glo Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Radioactive->Quantify_Radioactivity Measure_Luminescence Measure Luminescence (Luminometer) Luminescence->Measure_Luminescence Analyze_Data Analyze Data Quantify_Radioactivity->Analyze_Data Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2. General Experimental Workflow for an SGK1 Kinase Assay.

Quantitative Data

While extensive research has been conducted on SGK1 inhibitors, specific quantitative binding data for the this compound substrate itself is not widely reported in the public domain. The following table summarizes known IC₅₀ values for common SGK1 inhibitors; however, it is important to note that the substrate used in these assays was not always specified as this compound.

InhibitorIC₅₀ (nM)Reference
GSK65039413[1]
EMD6386832000[2]

Note: The IC₅₀ values can vary depending on the assay conditions, including ATP concentration and the specific substrate used.

Conclusion

References

SGKtide: A Guide to its Use as a Peptide Substrate for the SGK Family of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serum and Glucocorticoid-Regulated Kinase (SGK) family, comprising three highly homologous serine/threonine kinases (SGK1, SGK2, and SGK3), plays a pivotal role in a multitude of cellular processes. These include ion channel regulation, cell growth and proliferation, and apoptosis. Dysregulation of SGK signaling is implicated in various pathological conditions, including cancer, hypertension, and diabetic nephropathy, making this kinase family an attractive target for therapeutic intervention. SGKtide, a synthetic peptide, has been developed as a specific substrate for the SGK family, providing a crucial tool for the study of these kinases and the screening of their inhibitors. This technical guide provides an in-depth overview of this compound, its properties, and its application in SGK kinase assays.

The SGK Family of Kinases

The SGK isoforms are downstream effectors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Activation of the PI3K pathway leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn facilitates the phosphorylation and activation of the SGK kinases by 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[3][4]

All three SGK isoforms recognize and phosphorylate substrates containing the consensus motif RXRXX(S/T), where 'S' or 'T' is the phosphorylation site.[5][6] This shared substrate recognition motif underscores the potential for functional redundancy among the isoforms. However, tissue-specific expression patterns and distinct N-terminal domains, such as the Phox homology (PX) domain in SGK3 which targets it to endosomes, suggest specialized roles for each kinase.[1][7]

This compound Peptide Substrate

This compound is a synthetic peptide designed as a specific substrate for the SGK family of kinases. Its amino acid sequence, CKKRNRRLSVA , contains the canonical RXRXXS motif, making it an effective substrate for in vitro kinase assays.[8]

Table 1: Properties of this compound Peptide Substrate

PropertyDescriptionReference
Sequence CKKRNRRLSVA[8]
Molecular Weight ~1330 g/mol [8]
Phosphorylation Site Serine[8]
Recognition Motif Arg-Xaa-Arg-Xaa-Xaa-Ser [5][6]
Purity (typical) ≥95% (HPLC)[8]
Formulation Lyophilized powder[8]
Solubility Reconstitute in 20mM Tris-HCl, pH 7.5[8]

Quantitative Data on Substrate Phosphorylation

Table 2: IC50 Values of Common SGK Inhibitors

InhibitorSGK1 IC50 (nM)SGK2 IC50 (nM)SGK3 IC50 (nM)Reference
GSK65039462103-[1]
SI113600--[9]
EMD6386833000--[9]

Note: These IC50 values were determined using various assay formats and may not have utilized this compound as the substrate. Direct comparison of inhibitor potency on this compound phosphorylation by each SGK isoform would require dedicated experimental validation.

Experimental Protocols

The following sections provide detailed methodologies for performing in vitro kinase assays using this compound. Both radioactive and non-radioactive detection methods are described.

In Vitro Kinase Assay (Radioactive Method)

This protocol is a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.

Materials:

  • Active SGK1, SGK2, or SGK3 enzyme

  • This compound peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution (a mixture of non-radioactive ATP and [γ-³²P]ATP)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, combine the kinase assay buffer, active SGK enzyme, and this compound substrate. The optimal concentrations of enzyme and substrate should be determined empirically, but a starting point of 50-100 ng of enzyme and 50-100 µM of this compound is recommended.

  • Initiate the reaction: Add the ATP solution containing [γ-³²P]ATP to the reaction mix to a final concentration of 100-200 µM.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: Spot a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

  • Wash: Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

In Vitro Kinase Assay (Non-Radioactive, Fluorescence-Based Method)

This method offers a safer and more convenient alternative to the radioactive assay by measuring the depletion of ATP or the generation of ADP using a fluorescent readout.

Materials:

  • Active SGK1, SGK2, or SGK3 enzyme

  • This compound peptide substrate

  • Kinase assay buffer (as above)

  • ATP solution (non-radioactive)

  • Commercially available kinase assay kit that detects ADP production (e.g., ADP-Glo™, Kinase-Glo®)

  • Luminometer or fluorometer

Procedure:

  • Prepare the kinase reaction mix: In a well of a microplate, combine the kinase assay buffer, active SGK enzyme, and this compound substrate.

  • Initiate the reaction: Add the ATP solution to the reaction mix.

  • Incubate: Incubate the reaction at 30°C for a predetermined time.

  • Detect ADP production: Follow the manufacturer's instructions for the specific kinase assay kit to stop the kinase reaction and measure the amount of ADP produced. This typically involves adding a detection reagent that generates a luminescent or fluorescent signal proportional to the ADP concentration.

  • Quantify: Read the signal using a luminometer or fluorometer.

Mandatory Visualizations

SGK Signaling Pathway

SGK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 recruits SGK SGK (Inactive) PDK1->SGK phosphorylates mTORC2->SGK phosphorylates SGK_active SGK (Active) SGK->SGK_active Downstream_Substrates Downstream Substrates SGK_active->Downstream_Substrates phosphorylates Cellular_Responses Cellular Responses (e.g., Cell Survival, Ion Transport) Downstream_Substrates->Cellular_Responses

Caption: The SGK signaling pathway is activated by growth factors, leading to cellular responses.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, this compound, Buffer, ATP) Start->Prepare_Reagents Set_Up_Reaction Set Up Kinase Reaction (Combine reagents in tube/plate) Prepare_Reagents->Set_Up_Reaction Initiate_Reaction Initiate Reaction (Add ATP) Set_Up_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C for 10-30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Incubate->Stop_Reaction Radioactive_Detection Radioactive Detection (Spot on P81 paper, wash) Stop_Reaction->Radioactive_Detection Method 1 NonRadioactive_Detection Non-Radioactive Detection (Add detection reagent) Stop_Reaction->NonRadioactive_Detection Method 2 Quantify_Radioactivity Quantify Radioactivity (Scintillation counting) Radioactive_Detection->Quantify_Radioactivity Quantify_Signal Quantify Signal (Luminometer/Fluorometer) NonRadioactive_Detection->Quantify_Signal Analyze_Data Analyze Data (Calculate kinase activity) Quantify_Radioactivity->Analyze_Data Quantify_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase assay using this compound.

Conclusion

This compound serves as a valuable tool for researchers investigating the SGK family of kinases. Its specificity for the conserved SGK substrate recognition motif allows for the reliable in vitro measurement of SGK activity. While direct comparative quantitative data for all three SGK isoforms is currently limited in the literature, the provided experimental protocols offer a solid foundation for researchers to characterize the activity of individual SGK isoforms and to screen for novel inhibitors. Further research is warranted to fully elucidate the kinetic parameters of this compound phosphorylation by each SGK isoform, which will undoubtedly enhance its utility in drug discovery and development.

References

Unveiling the Role of SGKtide in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of SGKtide, a key tool in deciphering the intricate world of cell signaling. By serving as a specific substrate for Serum and Glucocorticoid-Regulated Kinase (SGK), this compound allows for the precise measurement of SGK activity, providing a window into the complex signaling cascades that govern cellular processes critical to health and disease. This document provides a comprehensive overview of the SGK1 signaling pathway, detailed experimental protocols for utilizing this compound, and quantitative data to support research and development efforts.

The SGK1 Signaling Pathway: A Central Regulator of Cellular Function

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell survival, proliferation, ion transport, and regulation of gene expression.[1][2] Dysregulation of the SGK1 signaling pathway has been implicated in various pathologies, including cancer, hypertension, and diabetic nephropathy.

The activation of SGK1 is a multi-step process initiated by upstream signals, primarily through the phosphoinositide 3-kinase (PI3K) pathway.[1][3] Upon activation of PI3K, a cascade of phosphorylation events leads to the full activation of SGK1. This process involves two key kinases: the mammalian target of rapamycin complex 2 (mTORC2) and the phosphoinositide-dependent protein kinase 1 (PDK1).[1][3]

Activated SGK1, in turn, phosphorylates a diverse array of downstream substrates, thereby modulating their activity and influencing a wide range of cellular functions. Notable downstream targets of SGK1 include the forkhead box O3 (FOXO3a) transcription factor and the E3 ubiquitin ligase Nedd4-2.[1][4] By phosphorylating these and other substrates, SGK1 exerts its profound effects on cellular homeostasis.

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor GPCR GPCR Ligands (e.g., Angiotensin II) GPCR_Receptor G-Protein Coupled Receptor GPCR->GPCR_Receptor PI3K PI3K Receptor->PI3K GPCR_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 mTORC2 mTORC2 PIP3->mTORC2 activates PDK1 PDK1 PIP3->PDK1 recruits SGK1_inactive SGK1 (inactive) mTORC2->SGK1_inactive phosphorylates (Ser422) PDK1->SGK1_inactive phosphorylates (Thr256) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation FOXO3a FOXO3a SGK1_active->FOXO3a phosphorylates Nedd4_2 Nedd4-2 SGK1_active->Nedd4_2 phosphorylates Cell_Survival Cell Survival & Proliferation SGK1_active->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis FOXO3a->Apoptosis_Inhibition inhibits Ion_Transport Ion Transport Nedd4_2->Ion_Transport regulates

Diagram 1: The SGK1 Signaling Pathway.

Quantitative Analysis of SGK1 Activity with Peptide Substrates

SubstrateApparent Km (µM)Vmax (pmol/min/µg)Reference
Crosstide10150Fictional Example
This compoundData not availableData not available

Note: The data for Crosstide is provided as a representative example to illustrate the typical kinetic parameters for an SGK1 peptide substrate. Researchers are encouraged to determine the specific kinetic constants for this compound under their experimental conditions.

Experimental Protocols for Measuring SGK1 Activity using this compound

The following protocols provide detailed methodologies for performing in vitro kinase assays to measure the activity of SGK1 using this compound as a substrate. Two common methods are described: a radiometric assay using [γ-³²P]ATP and a luminescence-based assay.

Radiometric Kinase Assay Protocol

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.

Workflow:

Radiometric_Assay_Workflow start Start prepare Prepare Reaction Mix (Buffer, SGK1, this compound) start->prepare initiate Initiate Reaction with [γ-³²P]ATP prepare->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction (e.g., phosphoric acid) incubate->stop spot Spot onto P81 phosphocellulose paper stop->spot wash Wash to remove unincorporated [γ-³²P]ATP spot->wash scintillation Scintillation Counting wash->scintillation end End scintillation->end

Diagram 2: Radiometric Kinase Assay Workflow.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, a known concentration of active SGK1 enzyme, and this compound substrate in a microcentrifuge tube.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a small volume of 1% phosphoric acid.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Place the washed P81 paper in a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is then converted to a light signal.

Workflow:

Luminescence_Assay_Workflow start Start prepare Prepare Kinase Reaction (Buffer, SGK1, this compound, ATP) start->prepare incubate1 Incubate at 30°C prepare->incubate1 add_adpglo Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubate1->add_adpglo incubate2 Incubate at Room Temperature add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate2->add_detection incubate3 Incubate at Room Temperature add_detection->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence end End read_luminescence->end

Diagram 3: Luminescence-Based Kinase Assay Workflow.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate by combining the kinase reaction buffer, active SGK1 enzyme, this compound substrate, and ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature as recommended by the manufacturer.

  • Add the Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal. Incubate at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[5]

Conclusion

This compound serves as an invaluable tool for the specific and sensitive measurement of SGK activity. Understanding the SGK1 signaling pathway and employing robust and quantitative kinase assays are crucial for advancing our knowledge of its physiological and pathological roles. The detailed protocols and information provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to unravel the complexities of cell signaling and to develop novel therapeutic strategies targeting the SGK pathway.

References

A Technical Guide to the Preliminary Investigation of SGKtide Phosphorylation Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of SGKtide phosphorylation sites. This compound, a synthetic peptide, serves as a crucial tool for studying the activity of Serum and Glucocorticoid-inducible Kinase (SGK), a key player in various cellular signaling pathways. Understanding the dynamics of this compound phosphorylation is paramount for elucidating the regulatory mechanisms of SGK and for the development of novel therapeutics targeting this kinase.

This compound: A Substrate for SGK Family Kinases

This compound is a synthetic peptide designed as a substrate for the SGK family of serine/threonine kinases.[1][2] Its sequence is derived from the SGK phosphorylation motif, making it a specific and reliable tool for in vitro and in vivo kinase assays.

Peptide Sequence and Phosphorylation Site

The amino acid sequence of this compound is typically CKKRNRRLSVA or KKRNRRLSVA.[1][2][3][4] The recognized phosphorylation site within this sequence is the serine (S) residue. The surrounding arginine (R) residues are critical for recognition by SGK, fitting the consensus phosphorylation site motifs for SGK1: R-X-R-X-X-(S/T)-phi and R-R-X-S/T (where X is any amino acid and phi is a hydrophobic amino acid).[5][6]

Quantitative Data on SGK Activation

While specific kinetic data for this compound phosphorylation (e.g., Km, Vmax) is not extensively reported in the literature, studies have quantified the activation of SGK itself. For instance, treatment of cells with insulin, IGF-1, or pervanadate has been shown to induce a 3- to 12-fold activation of ectopically expressed SGK.[7][8] This activation is a prerequisite for the subsequent phosphorylation of its substrates, including this compound.

Activator Fold Activation of SGK Cell Type
Insulin3- to 12-foldHuman Embryo Kidney 293
IGF-13- to 12-foldHuman Embryo Kidney 293
Pervanadate3- to 12-foldHuman Embryo Kidney 293
Co-transfection with PDK16-foldNot specified

Table 1: Reported Activation Levels of SGK.

The SGK Signaling Pathway

SGK is a critical downstream effector of the PI 3-kinase (phosphoinositide 3-kinase) signaling pathway.[7][8] Its activation is a multi-step process involving upstream kinases, and once active, SGK phosphorylates a wide array of downstream targets to regulate diverse cellular functions.

SGK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates mTORC2 mTORC2 PIP3->mTORC2 recruits & activates SGK SGK (inactive) PDK1->SGK phosphorylates Thr256 mTORC2->SGK phosphorylates Ser422 SGK_active SGK (active) SGK->SGK_active Downstream_Targets Downstream Targets (e.g., NDRG1, FOXO3a, NEDD4-2) SGK_active->Downstream_Targets phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival, Ion Transport) Downstream_Targets->Cellular_Responses regulate

Figure 1: Simplified SGK Signaling Pathway.

As depicted in Figure 1, the binding of growth factors to receptor tyrosine kinases activates PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for PDK1 and mTORC2, leading to their activation.[9] PDK1 and mTORC2 then phosphorylate SGK at two key residues, Threonine 256 and Serine 422, respectively, resulting in its full activation.[7][8][10] Active SGK then phosphorylates a multitude of downstream substrates, thereby regulating critical cellular processes such as cell survival, proliferation, and ion transport.[9][11]

Experimental Protocols for Investigating this compound Phosphorylation

A variety of experimental approaches can be employed to investigate the phosphorylation of this compound by SGK. The choice of method depends on the specific research question, available resources, and desired level of detail.

In Vitro Kinase Assay

This is a fundamental technique to directly measure the phosphorylation of this compound by purified, active SGK.

Objective: To quantify the incorporation of phosphate into this compound by SGK.

Materials:

  • Purified active SGK enzyme

  • This compound peptide

  • [γ-³²P]ATP or unlabeled ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation counter or equipment for non-radioactive detection

  • Phosphocellulose paper or other separation matrix

Protocol:

  • Prepare a reaction mixture containing kinase assay buffer, this compound, and MgCl₂.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to the reaction mixture.

  • Immediately add the purified active SGK enzyme to start the phosphorylation reaction.

  • Incubate the reaction at 30°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • For non-radioactive methods, a fluorescently labeled this compound can be used, and the change in fluorescence upon phosphorylation can be measured.[12]

Kinase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, this compound, MgCl₂) Start->Prepare_Mixture Add_ATP Add [γ-³²P]ATP Prepare_Mixture->Add_ATP Add_Kinase Add Active SGK Add_ATP->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Stop_Reaction Stop Reaction (Spot on paper) Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify End End Quantify->End

Figure 2: In Vitro Kinase Assay Workflow.
Identification of Phosphorylation Sites by Mass Spectrometry

For definitive confirmation of the phosphorylation site on this compound, mass spectrometry is the gold standard.

Objective: To identify the specific serine residue on this compound that is phosphorylated by SGK.

Materials:

  • Products from an in vitro kinase assay using unlabeled ATP

  • Trifluoroacetic acid (TFA)

  • C18 ZipTips or equivalent for peptide cleanup

  • Mass spectrometer (e.g., LC-MS/MS)

Protocol:

  • Perform an in vitro kinase assay as described above, but using only unlabeled ATP.

  • Stop the reaction and acidify the sample with TFA.

  • Desalt and concentrate the peptide sample using a C18 ZipTip.

  • Elute the peptide from the ZipTip.

  • Analyze the sample by LC-MS/MS.

  • The mass spectrometer will measure the mass-to-charge ratio of the peptide. A mass shift of +80 Da on the peptide corresponds to the addition of a phosphate group.

  • Fragmentation analysis (MS/MS) will pinpoint the exact location of the phosphorylation on the serine residue.

Mass_Spec_Workflow Kinase_Reaction In Vitro Kinase Assay (unlabeled ATP) Sample_Prep Sample Preparation (Acidification, Desalting) Kinase_Reaction->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis (Identify +80 Da shift, MS/MS fragmentation) LC_MSMS->Data_Analysis Result Phosphorylation Site Confirmed Data_Analysis->Result

Figure 3: Mass Spectrometry Workflow for Phosphosite Identification.

Conclusion

The preliminary investigation of this compound phosphorylation sites is a critical step in understanding the function and regulation of SGK. By utilizing the described signaling pathway information, quantitative data, and detailed experimental protocols, researchers can effectively study the kinetics and dynamics of this important phosphorylation event. This knowledge is instrumental for the development of specific SGK inhibitors and for dissecting the complex roles of SGK in health and disease.

References

SGKtide as a Substrate for NDR Family Kinases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Dbf2-related (NDR) family of serine/threonine kinases, a key component of the Hippo signaling pathway, plays a crucial role in regulating cell proliferation, apoptosis, and morphogenesis.[1] This family includes NDR1 (STK38), NDR2 (STK38L), and the large tumor suppressor kinases LATS1 and LATS2.[1] Dysregulation of these kinases is implicated in various cancers, making them attractive targets for therapeutic intervention.[2]

A critical aspect of studying kinase function and developing inhibitors is the availability of specific and efficient substrates for in vitro assays. SGKtide, a synthetic peptide with the sequence CKKRNRRLSVA, has emerged as a valuable tool for this purpose.[3] Originally identified as a substrate for Serum/Glucocorticoid-regulated Kinase (SGK), it also serves as an effective substrate for members of the NDR kinase family.[3] This guide provides a comprehensive overview of this compound's use as a substrate for NDR kinases, including available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data: this compound as an NDR Kinase Substrate

KinaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Specific ActivityReference(s)
GST-NdrKKRNRRLSVA~500Not ReportedNot ReportedNot Reported[4]
NDR1This compoundNot ReportedNot ReportedNot ReportedNot Reported
NDR2This compoundNot ReportedNot ReportedNot Reported1.7-2.3 nmol/min/mg
LATS1This compoundNot ReportedNot ReportedNot ReportedNot Reported
LATS2This compoundNot ReportedNot ReportedNot Reported11 nmol/min/mg
LATS2KKLNRTLSFAEPGNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Kinetic Parameters of NDR Family Kinases with this compound and Related Substrates. Note: The peptide KKRNRRLSVA is a core sequence within this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and NDR family kinases. These protocols are synthesized from various sources and can be adapted based on specific experimental needs and available resources.

Peptide Handling and Preparation
  • Reconstitution: Reconstitute lyophilized this compound (CKKRNRRLSVA) in 20mM Tris-HCl, pH 7.5 to a final concentration of 1 mg/mL.[3]

  • Storage: Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

In Vitro Kinase Assay (Radioactive)

This protocol is a standard method for quantifying kinase activity using a radiolabeled ATP analog.

Materials:

  • Active NDR/LATS kinase

  • This compound substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL.

    • Kinase reaction buffer (1X)

    • Active NDR/LATS kinase (concentration to be optimized)

    • This compound (final concentration to be optimized, e.g., 10-100 µM)

    • [γ-³²P]ATP or [γ-³³P]ATP (specific activity to be determined)

  • Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP and incubate at 30°C for a predetermined time (e.g., 10-30 minutes). The reaction time should be within the linear range of substrate phosphorylation.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.[5]

  • Washing: Wash the P81 papers three times for 5-10 minutes each in a large volume of 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[5]

  • Quantification: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity, often expressed as picomoles or nanomoles of phosphate transferred per minute per milligram of enzyme (pmol/min/mg or nmol/min/mg).[6]

In Vitro Kinase Assay (Non-Radioactive)

This protocol utilizes phospho-specific antibodies to detect substrate phosphorylation, avoiding the use of radioisotopes.

Materials:

  • Active NDR/LATS kinase

  • This compound substrate

  • Non-radioactive ATP

  • Kinase reaction buffer

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Primary antibody: Phospho-specific antibody recognizing the phosphorylated this compound motif.

  • Secondary antibody: HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Kinase Reaction: Perform the kinase reaction as described in the radioactive assay protocol (steps 1 and 2), but using non-radioactive ATP.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Electrophoresis and Transfer: Separate the reaction products by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the phosphorylated substrate using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative kinase activity.[7]

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the NDR kinase signaling pathway and a typical experimental workflow for an in vitro kinase assay.

NDR_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Stress) MST1_2 MST1/2 (Hippo) Upstream_Signals->MST1_2 activate MOB1 MOB1 MST1_2->MOB1 phosphorylates NDR1_2 NDR1/2 MST1_2->NDR1_2 phosphorylates (activates) LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates (activates) MOB1->NDR1_2 co-activates MOB1->LATS1_2 co-activates YAP_TAZ YAP/TAZ NDR1_2->YAP_TAZ phosphorylates (inhibits) LATS1_2->YAP_TAZ phosphorylates (inhibits) Cellular_Responses Cellular Responses (Apoptosis, Proliferation Control) YAP_TAZ->Cellular_Responses regulates transcription

Caption: Simplified NDR/LATS signaling pathway.

Kinase_Assay_Workflow Start Start: Prepare Reagents Prepare_Kinase Prepare Kinase Solution (NDR1/2, LATS1/2) Start->Prepare_Kinase Prepare_Substrate Prepare Substrate Solution (this compound) Start->Prepare_Substrate Prepare_ATP Prepare ATP Solution ([γ-³²P]ATP or cold ATP) Start->Prepare_ATP Reaction_Mix Combine Kinase and Substrate in Reaction Buffer Prepare_Kinase->Reaction_Mix Prepare_Substrate->Reaction_Mix Initiate_Reaction Initiate Reaction with ATP Incubate at 30°C Prepare_ATP->Initiate_Reaction Reaction_Mix->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Radioactive_Detection Spot on P81 Paper Wash and Count Stop_Reaction->Radioactive_Detection Radioactive Assay NonRadioactive_Detection Add SDS-PAGE Buffer Western Blot Stop_Reaction->NonRadioactive_Detection Non-Radioactive Assay Data_Analysis Data Analysis and Quantification Radioactive_Detection->Data_Analysis NonRadioactive_Detection->Data_Analysis

Caption: General workflow for an in vitro kinase assay.

Conclusion

This compound serves as a valuable and versatile substrate for the in vitro characterization of NDR family kinases. Its utility is supported by available specific activity data and its core sequence's recognized phosphorylation by NDR kinases. While a complete set of kinetic parameters for all NDR family members is yet to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals. The methodologies and pathway visualizations presented here can aid in the design and execution of robust kinase assays, ultimately contributing to a deeper understanding of NDR kinase biology and the development of novel therapeutics.

References

SGKtide Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SGKtide peptide is a synthetic peptide widely utilized as a substrate for the serum and glucocorticoid-inducible kinase (SGK) family of serine/threonine kinases. Its sequence is derived from a consensus phosphorylation motif for SGK, making it a valuable tool for in vitro kinase assays, inhibitor screening, and studying SGK-mediated signaling pathways. This technical guide provides a comprehensive overview of the basic properties of this compound, its role in cellular signaling, and detailed protocols for its use in experimental settings.

Core Properties of this compound

The fundamental physicochemical properties of the this compound peptide are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental assays.

PropertyValueReference / Method
Amino Acid Sequence CKKRNRRLSVA--INVALID-LINK--[1][2]
Phosphorylation Site Serine (S) at position 9--INVALID-LINK--[1]
Molecular Weight 1329.62 g/mol --INVALID-LINK--[2]
Theoretical Isoelectric Point (pI) 11.58Calculated using the Henderson-Hasselbalch equation with standard pKa values.[3]
Purity ≥95% (HPLC)--INVALID-LINK--[2]
Form Lyophilized powder--INVALID-LINK--[2]
Solubility Soluble in 20mM Tris-HCl, pH 7.5--INVALID-LINK--[2]
Storage Store at -20°C. Avoid freeze-thaw cycles.--INVALID-LINK--[2]

SGK Signaling Pathway and this compound's Role

SGK1 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The activation of SGK1 is a multi-step process initiated by growth factors or hormones. This compound serves as an in vitro model substrate to probe the activity of SGK kinases within this pathway.

SGK_Signaling_Pathway cluster_membrane Plasma Membrane GF Growth Factors / Hormones RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive Phosphorylates (Thr256) mTORC2->SGK1_inactive Phosphorylates (Ser422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Activation Downstream Downstream Substrates (e.g., NDRG1, GSK3β) SGK1_active->Downstream Phosphorylates This compound This compound SGK1_active->this compound Phosphorylates (in vitro) Phospho_this compound Phosphorylated this compound

Caption: The SGK1 signaling pathway is initiated by growth factors, leading to the activation of SGK1 through phosphorylation by mTORC2 and PDK1. This compound acts as an artificial substrate for active SGK1 in vitro.

Quantitative Data

While this compound is a widely accepted substrate for SGK isoforms, specific kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) are not extensively reported in publicly available literature. The phosphorylation efficiency can be influenced by assay conditions, including ATP and magnesium concentrations. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

In Vitro SGK1 Kinase Assay using Radiolabeling

This protocol describes a common method to measure the kinase activity of SGK1 using this compound as a substrate and radiolabeled ATP.

Materials:

  • Active SGK1 enzyme

  • This compound peptide

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 1% phosphoric acid solution

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the desired concentration of this compound, and the active SGK1 enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the ATP mix, which includes both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be optimized for the specific assay (e.g., 100-200 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash: Wash the P81 paper squares multiple times in 1% phosphoric acid to remove unincorporated radiolabeled ATP. Perform a final wash with acetone.

  • Quantify: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate incorporated into the this compound peptide based on the specific activity of the radiolabeled ATP.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction Mix (SGK1, this compound, Buffer) Start->Prepare Initiate Initiate Reaction with [γ-³²P]ATP/ATP Mix Prepare->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction by Spotting on P81 Paper Incubate->Stop Wash Wash P81 Paper (1% Phosphoric Acid) Stop->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis Quantify->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro kinase assay using this compound and radiolabeled ATP.

ADP-Glo™ Kinase Assay (Promega)

This is a non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Active SGK1 enzyme

  • This compound peptide

  • Kinase Assay Buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Luminometer

Procedure:

  • Set up Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding SGK1, this compound, and buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at the desired temperature (e.g., 30°C) for a specific time.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Conclusion

The this compound peptide is an indispensable tool for the study of SGK family kinases. Its well-defined sequence and properties make it a reliable substrate for a variety of in vitro applications. This guide provides the core information necessary for researchers to effectively utilize this compound in their investigations of SGK-mediated cellular processes and for the development of novel therapeutic agents targeting this important kinase family.

References

Exploratory Studies on SGKtide in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process crucial for embryonic development, tissue repair, and wound healing. However, its dysregulation is a hallmark of several pathological conditions, including cancer, diabetic retinopathy, and chronic inflammatory diseases. The serum and glucocorticoid-regulated kinase 1 (SGK1), a serine/threonine kinase belonging to the AGC kinase family, has emerged as a significant signaling hub in the control of endothelial cell functions that are central to angiogenesis.[1] SGK1 is activated downstream of the PI3K (phosphoinositide 3-kinase) pathway and influences a multitude of cellular processes, including cell survival, proliferation, and migration.[2]

Recent exploratory studies have highlighted the pivotal role of SGK1 in vascular development and remodeling.[3][4] Ablation of SGK1 in mouse models leads to embryonic lethality due to severe angiogenic defects, underscoring its essential function.[4][5] In adult tissues, SGK1 signaling is implicated in neo-angiogenesis following ischemic events.[2][6] Specifically, the lack of SGK1 has been shown to impair endothelial cell (EC) migration and tube formation in vitro and to decrease angiogenesis in vivo after myocardial infarction.[6]

This technical guide focuses on the exploratory studies of "SGKtide," a hypothetical peptide designed to modulate SGK1 activity, in the context of angiogenesis. While "this compound" is a conceptual agent for the purposes of this guide, the data, signaling pathways, and experimental protocols presented herein are based on published studies involving SGK1 and its inhibitors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies and quantitative data relevant to investigating the anti-angiogenic potential of SGK1-modulating compounds.

Data Presentation

The following tables summarize quantitative data from studies on SGK1 inhibitors and the effects of SGK1 ablation on key processes in angiogenesis. This data serves as a benchmark for the potential efficacy of a therapeutic agent like this compound.

Table 1: In Vitro Inhibitory Activity of SGK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Percent InhibitionConcentration (µM)Reference
Compound 308-RSGK1Biochemical Kinase Assay5 - 40--[7]
GSK650394SGK1Western Blot-~56% (48h), ~80% (72h)100[8]
EMD638683SGK1Biochemical Assay3000--[9]
hit15SGK1Kinase Inhibition Assay-44.79%10[10]

Table 2: Effects of SGK1 Ablation on Angiogenesis-Related Cellular Processes

Cellular ProcessModel SystemAssayMeasured ParameterResultReference
Endothelial Cell MigrationSGK1-/- Mouse Endothelial CellsBoyden Chamber AssayMigrated CellsSignificant decrease compared to Wild Type[6]
Endothelial Cell ProliferationSGK1-/- Mouse Endothelial CellsBrdU IncorporationBrdU positive cells/total cellsNo significant difference compared to Wild Type[6]
Tube FormationSGK1-/- Mouse Endothelial CellsMatrigel AssayTube network formationFewer tube networks compared to Wild Type[6]
Protein ExpressionSGK1-/- Mouse HeartsWestern Blotp-NDRG1Significant decrease[6]
Protein ExpressionSGK1-/- Mouse HeartsWestern BlotIκBαDownregulated[6]
Protein ExpressionSGK1-/- Mouse HeartsWestern BlotVEGF-ASignificant increase[6]

Signaling Pathways and Experimental Workflows

SGK1 Signaling Pathway in Angiogenesis

The following diagram illustrates the central role of SGK1 in modulating endothelial cell proliferation and survival, key events in angiogenesis. Growth factors and cytokines can activate PI3K, leading to the activation of SGK1. SGK1, in turn, can influence downstream pathways such as mTOR and NF-κB, which regulate protein synthesis, cell migration, and the expression of pro-angiogenic factors like VEGF-A.[1][2][6]

SGK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., VEGF) BMP9 BMP9 ALK1 ALK1 Receptor BMP9->ALK1 Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K mTORC2 mTORC2 ALK1->mTORC2 SGK1 SGK1 PI3K->SGK1 Activates mTORC2->SGK1 Activates mTORC1 mTORC1 SGK1->mTORC1 Activates NDRG1 NDRG1 SGK1->NDRG1 Phosphorylates IκB IκB SGK1->IκB Inhibits MEK_ERK MEK/ERK Pathway SGK1->MEK_ERK Inhibits S6K_S6 S6K/S6 mTORC1->S6K_S6 Activates NFkB NF-κB NDRG1->NFkB Inhibits IκB->NFkB Inhibits Gene_Expression Gene Expression (e.g., VEGF-A) NFkB->Gene_Expression

Caption: SGK1 signaling cascade in endothelial cells.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for evaluating the anti-angiogenic properties of a peptide such as this compound. The process begins with in vitro assays to assess the peptide's direct effects on endothelial cells and culminates in in vivo models to confirm its efficacy in a physiological context.

Experimental_Workflow In_Vitro_Assays In Vitro Assays Cell_Proliferation Cell Proliferation Assay In_Vitro_Assays->Cell_Proliferation Cell_Migration Cell Migration Assay (Scratch/Boyden) In_Vitro_Assays->Cell_Migration Tube_Formation Tube Formation Assay In_Vitro_Assays->Tube_Formation Western_Blot Western Blot Analysis (p-NDRG1, VEGF-A) In_Vitro_Assays->Western_Blot Mechanism_of_Action Elucidate Mechanism of Action Cell_Proliferation->Mechanism_of_Action Cell_Migration->Mechanism_of_Action Tube_Formation->Mechanism_of_Action Western_Blot->Mechanism_of_Action In_Vivo_Models In Vivo Models Mechanism_of_Action->In_Vivo_Models Matrigel_Plug Matrigel Plug Assay In_Vivo_Models->Matrigel_Plug Corneal_Angiogenesis Corneal Micropocket Assay In_Vivo_Models->Corneal_Angiogenesis Tumor_Xenograft Tumor Xenograft Model In_Vivo_Models->Tumor_Xenograft Data_Analysis Data Analysis and Conclusion Matrigel_Plug->Data_Analysis Corneal_Angiogenesis->Data_Analysis Tumor_Xenograft->Data_Analysis

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are foundational for assessing the effects of this compound on endothelial cell function.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Reduced Growth Factor Basement Membrane Extract (e.g., Matrigel®)

  • 24-well or 96-well tissue culture plates

  • Test compound (this compound) at various concentrations

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50-100 µL of the extract to each well of a pre-chilled 96-well plate or 250 µL to a 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation:

    • Culture HUVECs to approximately 80% confluency.

    • The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing a low percentage of serum (e.g., 0.2% FBS) to minimize baseline proliferation and migration.

    • On the day of the assay, harvest the cells using trypsin, neutralize, and centrifuge to obtain a cell pellet.

    • Resuspend the cells in the low-serum medium at a concentration of 1.5-3 x 10^5 cells/mL.

  • Assay Procedure:

    • Prepare dilutions of this compound in the low-serum medium.

    • Mix the HUVEC suspension with the this compound dilutions (and a vehicle control).

    • Gently add 150 µL of the cell suspension to each well of the solidified basement membrane extract-coated plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Quantification:

    • Visualize the tube networks using a phase-contrast microscope at 4x or 10x magnification.

    • Capture images from several representative fields per well.

    • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of endothelial cells, mimicking the process of wound closure and cell migration during angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 12-well or 24-well tissue culture plates

  • 200 µL pipette tips or a specialized scratch tool

  • Test compound (this compound) at various concentrations

  • Phosphate Buffered Saline (PBS)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed HUVECs into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are fully confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip. Scrape in a straight line across the center of the well.

    • Gently wash the well twice with PBS to remove detached cells and debris.

  • Treatment:

    • Replace the PBS with a low-serum medium containing the desired concentration of this compound or a vehicle control.

  • Image Acquisition and Analysis:

    • Immediately after adding the treatment, capture images of the scratch at designated points along the wound. This is the 0-hour time point.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same fields at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 12-24 hours).

    • Quantify cell migration by measuring the change in the width of the scratch or the percentage of wound closure over time using image analysis software.

Boyden Chamber (Transwell) Migration Assay

This assay quantifies the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant, providing a measure of invasive migration.

Materials:

  • HUVECs

  • Boyden chamber inserts (transwells) with a suitable pore size (e.g., 8 µm) for 24-well plates

  • Endothelial cell basal medium (serum-free)

  • Chemoattractant (e.g., VEGF or 10% FBS)

  • Test compound (this compound) at various concentrations

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Preparation:

    • Serum-starve HUVECs overnight.

    • On the day of the assay, harvest and resuspend the cells in serum-free basal medium at a concentration of 1 x 10^6 cells/mL.

    • Add the chemoattractant to the lower chamber of the 24-well plate.

    • Place the transwell inserts into the wells.

  • Assay Procedure:

    • In the upper chamber of the inserts, add the HUVEC suspension, including the different concentrations of this compound or a vehicle control.

    • Incubate the plate at 37°C and 5% CO2 for 4-6 hours.

  • Cell Staining and Quantification:

    • After incubation, remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the migrated cells with a suitable stain (e.g., 0.1% Crystal Violet).

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Visualize the stained cells under a microscope and count the number of migrated cells in several random fields. Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader for a more quantitative readout.

References

The Role of SGK1 in Apoptosis and Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 13, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serum and Glucocorticoid-inducible Kinase 1 (SGK1) is a serine/threonine kinase belonging to the AGC (protein kinase A/G/C) family, which acts as a critical downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] Activated by a variety of stimuli including growth factors, hormones, and cellular stress, SGK1 plays a pivotal role in regulating numerous cellular processes such as ion transport, cell proliferation, and survival.[2][3] Emerging evidence has firmly established SGK1 as a key regulatory node in the intertwined processes of apoptosis and autophagy. Generally, SGK1 functions as a pro-survival kinase, actively suppressing both apoptotic and autophagic pathways.[4][5] This dual-inhibitory function makes SGK1 a compelling therapeutic target for diseases characterized by aberrant cell survival and metabolism, such as cancer.[3]

This technical guide provides an in-depth analysis of the molecular mechanisms through which SGK1 governs apoptosis and autophagy. It details the core signaling pathways, presents quantitative data from key studies, and provides standardized protocols for essential experimental assays used to investigate SGK1 function. The peptide SGKtide , a synthetic peptide with the sequence (C)KKRNRRLSVA, is a well-established substrate used in in vitro kinase assays to specifically measure the enzymatic activity of SGK family kinases and will be discussed in the context of experimental methodology.[6][7]

SGK1 Involvement in Apoptosis

SGK1 is a significant contributor to cell survival by actively inhibiting apoptotic signaling cascades. Its anti-apoptotic function is primarily executed through the phosphorylation and subsequent inactivation of key pro-apoptotic proteins.[2][8]

Signaling Pathway

The principal anti-apoptotic mechanism of SGK1 involves the inhibition of the Forkhead box O3 (FOXO3a) transcription factor. In the absence of survival signals, FOXO3a translocates to the nucleus and drives the expression of pro-apoptotic genes, including Bim and PUMA.[2] Upon activation by the PI3K/mTORC2 pathway, SGK1 directly phosphorylates FOXO3a, leading to its association with 14-3-3 proteins and its sequestration in the cytoplasm, thereby preventing the transcription of apoptotic target genes.[2]

Another critical target of SGK1 is Glycogen Synthase Kinase 3 (GSK3β). GSK3β can promote apoptosis through the mitochondrial intrinsic pathway.[6] SGK1 can phosphorylate and inhibit GSK3β, thus blocking its pro-apoptotic activity.[6] By suppressing these key initiators of apoptosis, SGK1 effectively raises the threshold for cell death.

SGK1_Apoptosis_Pathway GF Growth Factors / Survival Signals PI3K PI3K GF->PI3K mTORC2 mTORC2 PI3K->mTORC2 PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 mTORC2->SGK1 pS473 (mTORC2) pT256 (PDK1) FOXO3a_cyto FOXO3a (Cytoplasm) SGK1->FOXO3a_cyto P GSK3b GSK3β SGK1->GSK3b P FOXO3a_nuc FOXO3a (Nucleus) FOXO3a_cyto->FOXO3a_nuc Translocation Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., Bim, PUMA) FOXO3a_nuc->Pro_Apoptotic_Genes Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis GSK3b->Apoptosis

Caption: SGK1 Anti-Apoptotic Signaling Pathway.
Quantitative Data on SGK1 Inhibition and Apoptosis

The inhibition of SGK1 using small molecules or genetic approaches has been shown to effectively induce apoptosis in various cell types, particularly in cancer. The data below summarizes these findings.

Cell LineSGK1 InhibitorConcentrationDurationApoptotic EffectReference
Mantle Cell Lymphoma (Mino, Z138)GSK6503945-20 µM72 hDose-dependent increase in apoptotic cells (Annexin V+)[9]
Mantle Cell Lymphoma (JVM-2)GSK6503942.5-10 µM72 hDose-dependent increase in apoptotic cells (Annexin V+)[9]
Breast Cancer (MCF-7)EMD63868350 µM24 hPotentiation of TAC-induced apoptosis (Annexin V+)[5]
Breast Cancer (MCF-7)GSK65039420 µM24 hPotentiation of TAC-induced apoptosis (Annexin V+)[5]
Colorectal Cancer (HCT116)GSK65039410 µM48 hIncreased apoptosis after 5-FU treatment[10]
H9c2 CardiomyoblastsEMD63868310 µM24 hIncreased TUNEL-positive cells in doxorubicin model[8]

SGK1 Involvement in Autophagy

In addition to suppressing apoptosis, SGK1 also acts as a potent inhibitor of autophagy, a cellular degradation and recycling process critical for homeostasis.[4][11] This inhibition occurs downstream of nutrient-sensing pathways and involves the direct phosphorylation of autophagy-related proteins.

Signaling Pathway

SGK1 is activated downstream of both mTORC1 and mTORC2, two master regulators that suppress autophagy under nutrient-rich conditions.[4] One of the key mechanisms by which SGK1 inhibits autophagy is through the phosphorylation and inhibition of FOXO3a.[4] As well as promoting apoptosis, FOXO3a is a critical transcription factor for several autophagy-related (Atg) genes. By sequestering FOXO3a in the cytoplasm, SGK1 prevents the transcription of these essential genes, thereby blocking the initiation of autophagy.[2]

Furthermore, evidence suggests that SGK1 may act upstream of ULK1, a critical kinase that initiates autophagosome formation.[4] SGK1 depletion leads to an increase in total ULK1 protein and a decrease in the inhibitory phosphorylation of ULK1 at Serine 757 (a mTORC1 site), suggesting SGK1 contributes to the repression of ULK1-mediated autophagy initiation.[4][12]

SGK1_Autophagy_Pathway Nutrients Nutrients / Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 mTORC2 mTORC2 Nutrients->mTORC2 SGK1 SGK1 mTORC1->SGK1 Activation ULK1 ULK1 Complex mTORC1->ULK1 P (S757) mTORC2->SGK1 Activation FOXO3a_cyto FOXO3a (Cytoplasm) SGK1->FOXO3a_cyto P SGK1->ULK1 Repression FOXO3a_nuc FOXO3a (Nucleus) FOXO3a_cyto->FOXO3a_nuc Translocation Autophagy_Genes Autophagy Genes (e.g., LC3, Beclin-1) FOXO3a_nuc->Autophagy_Genes Autophagy Autophagy Autophagy_Genes->Autophagy ULK1->Autophagy

Caption: SGK1-Mediated Inhibition of Autophagy.
Quantitative Data on SGK1 and Autophagy Markers

Studies using genetic knockout models have provided clear quantitative evidence for SGK1's role as an autophagy inhibitor.

Model SystemGenetic ModificationConditionAutophagic MarkerObserved EffectReference
Mouse Red MuscleSGK1 Knockout (Sgk1-/-)FedLC3-II~2.5-fold increase vs. Wild-Type[4][12]
Mouse Red MuscleSGK1 Knockout (Sgk1-/-)FedATG12-ATG5~2.0-fold increase vs. Wild-Type[4][12]
Mouse White MuscleSGK1 Knockout (Sgk1-/-)StarvedLC3-IISignificant increase vs. Wild-Type[11]
U-2 OS CellsSGK1 siRNANutrient-richLC3-IISignificant increase vs. Control siRNA[4]
U-2 OS CellsSGK1 siRNANutrient-richWIPI1 PunctaSignificant increase in cells with puncta[4]

Key Experimental Protocols

Investigating the role of SGK1 in apoptosis and autophagy requires a set of robust and reproducible assays. This section provides detailed methodologies for core experiments.

SGK1 Kinase Activity Assay

This assay measures the ability of SGK1 to phosphorylate a specific substrate, such as this compound, using radiolabeled ATP.

Methodology:

  • Reaction Setup: In a pre-cooled microcentrifuge tube on ice, prepare a 20 µL reaction mix:

    • 10 µL of diluted active SGK1 enzyme in Kinase Dilution Buffer.

    • 5 µL of substrate solution (e.g., 1 mg/mL this compound).[1]

    • 5 µL of sterile distilled H₂O.

  • Blank Control: Prepare a parallel reaction, replacing the substrate solution with an equal volume of distilled H₂O.[1]

  • Initiation: Initiate the reaction by adding 5 µL of [γ-³³P]-ATP Assay Cocktail (final volume 25 µL).

  • Incubation: Incubate the reaction mixture in a water bath at 30°C for 15 minutes.[1]

  • Termination: Stop the reaction by spotting 20 µL of the mixture onto a P81 phosphocellulose paper strip.[1]

  • Washing: Air dry the P81 strip and wash three times for 10 minutes each in 1% phosphoric acid with gentle stirring to remove unincorporated ATP.[1]

  • Quantification: Measure the radioactivity (counts per minute, cpm) of the dried P81 strip using a scintillation counter.

  • Analysis: Correct the sample cpm by subtracting the blank control cpm. Calculate the specific activity of the kinase (pmol/min/µg).

Kinase_Assay_Workflow Start Start: Prepare Reagents on Ice (Active SGK1, this compound, Buffers) Setup Prepare Reaction Mix (20 µL) - Active SGK1 - this compound Substrate - H₂O Start->Setup Blank Prepare Blank Control (Substitute Substrate with H₂O) Start->Blank Initiate Initiate Reaction (Add 5 µL [γ-³³P]-ATP Cocktail) Setup->Initiate Blank->Initiate Incubate Incubate at 30°C for 15 min Initiate->Incubate Spot Terminate Reaction (Spot 20 µL onto P81 Paper) Incubate->Spot Wash Wash P81 Paper 3x in 1% Phosphoric Acid Spot->Wash Count Quantify Radioactivity (Scintillation Counter) Wash->Count Analyze Calculate Specific Activity (cpm_sample - cpm_blank) Count->Analyze End End Analyze->End

Caption: Workflow for an SGK1 In Vitro Kinase Assay.
Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis, by measuring the cleavage of a colorimetric substrate.

Methodology:

  • Cell Lysis:

    • Induce apoptosis in cell culture as per the experimental design.

    • Collect 1–5 x 10⁶ cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[13]

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.[14]

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Reaction:

    • Load 50-200 µg of protein into a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.[14]

    • Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 4 mM stock).[14]

  • Incubation: Incubate the plate at 37°C for 1–2 hours, protected from light.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.[15][16]

  • Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.

Caspase3_Assay_Workflow Start Start: Induce Apoptosis in Cells Lyse Lyse 1-5x10⁶ Cells in Chilled Lysis Buffer Start->Lyse Centrifuge Centrifuge at 10,000 x g Collect Supernatant (Lysate) Lyse->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify Plate Load 50-200 µg Protein into 96-well Plate Quantify->Plate React Add 2X Reaction Buffer + DTT Add DEVD-pNA Substrate Plate->React Incubate Incubate at 37°C for 1-2 hours React->Incubate Read Read Absorbance at 405 nm (Microplate Reader) Incubate->Read Analyze Calculate Fold-Increase in Caspase-3 Activity Read->Analyze End End Analyze->End

Caption: Workflow for a Colorimetric Caspase-3 Assay.
TUNEL Assay (Fluorescence Microscopy)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Cell Seeding and Treatment: Seed cells on coverslips or in a 96-well imaging plate and treat as required to induce apoptosis.

  • Fixation: Remove the media, wash once with PBS, and add 4% paraformaldehyde in PBS. Incubate for 15 minutes at room temperature.[17]

  • Permeabilization: Wash twice with PBS. Add permeabilization buffer (0.25% Triton™ X-100 in PBS) and incubate for 20 minutes at room temperature.[17]

  • Equilibration: Wash twice with PBS. Add 100 µL of TdT Reaction Buffer and incubate for 10 minutes.

  • Labeling: Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or EdUTP). Remove the equilibration buffer and add 50-100 µL of the reaction cocktail.[17][18]

  • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[17]

  • Staining and Mounting: Wash the cells with PBS. Counterstain nuclei with a DNA dye like Hoechst 33342. Mount the coverslip onto a slide with mounting medium.

  • Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of nuclei.[19]

TUNEL_Assay_Workflow Start Start: Treat Cells on Coverslips Fix Fix Cells (4% Paraformaldehyde, 15 min) Start->Fix Perm Permeabilize Cells (0.25% Triton X-100, 20 min) Fix->Perm Equilibrate Equilibrate (TdT Reaction Buffer, 10 min) Perm->Equilibrate Label Label DNA Breaks (Add TdT Enzyme + Fluor-dUTP) Equilibrate->Label Incubate Incubate at 37°C for 60 min (Humidified, Dark Chamber) Label->Incubate Stain Wash and Counterstain Nuclei (e.g., Hoechst) Incubate->Stain Image Mount and Image (Fluorescence Microscope) Stain->Image Analyze Quantify % TUNEL-Positive Cells Image->Analyze End End Analyze->End

Caption: Workflow for a Fluorescence-Based TUNEL Assay.
Western Blot for LC3-II and p62

This is the most common method to monitor autophagy. It measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) and the degradation of the autophagy receptor p62/SQSTM1.

Methodology:

  • Cell Lysis:

    • After experimental treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 x g for 10 minutes at 4°C.[21]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • SDS-PAGE: Denature 15-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-polyacrylamide gel.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin, GAPDH) should be used on the same blot.[22]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify band intensities using densitometry software. The key metrics are the LC3-II/LC3-I ratio (or LC3-II/Actin) and the level of p62 (which should decrease with increased autophagic flux).[23]

WB_Autophagy_Workflow Start Start: Prepare Cell Lysates Quantify Quantify Protein Concentration Start->Quantify SDSPAGE Separate Proteins by SDS-PAGE (15-30 µg/lane) Quantify->SDSPAGE Transfer Transfer Proteins to PVDF Membrane SDSPAGE->Transfer Block Block Membrane (5% Milk in TBST, 1 hour) Transfer->Block PrimaryAb Incubate with Primary Antibodies (Anti-LC3, Anti-p62, Anti-Actin) Overnight at 4°C Block->PrimaryAb SecondaryAb Wash, then Incubate with HRP-conjugated Secondary Ab (1 hour) PrimaryAb->SecondaryAb Detect Wash, then Add ECL Substrate and Visualize Bands SecondaryAb->Detect Analyze Densitometry Analysis (Quantify LC3-II/Actin and p62 levels) Detect->Analyze End End Analyze->End

Caption: Workflow for Autophagy Analysis by Western Blot.

Conclusion

SGK1 is a central signaling node that promotes cell survival by concurrently suppressing apoptosis and autophagy. Its inhibitory actions on pro-apoptotic factors like FOXO3a and GSK3β, combined with its repression of the autophagy-initiating ULK1 and FOXO3a-dependent transcription, underscore its significance in maintaining cellular homeostasis and promoting proliferation. The consistent observation that inhibition of SGK1 can simultaneously trigger both apoptosis and autophagy makes it an exceptionally attractive target for therapeutic intervention, particularly in oncology, where overcoming resistance to cell death is a primary goal. The experimental protocols detailed herein provide a robust framework for researchers and drug developers to further elucidate the function of SGK1 and evaluate the efficacy of novel SGK1-targeting therapeutic strategies.

References

The Role of SGKtide in the Investigation of Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome, represent a significant and growing global health challenge. At the heart of the complex signaling networks that govern metabolic homeostasis lies Serum and Glucocorticoid-regulated Kinase 1 (SGK1). This serine/threonine kinase, an important downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, has emerged as a critical regulator of a multitude of cellular processes, including ion transport, cell survival, and glucose metabolism.[1][2] The study of SGK1 activity is paramount to understanding its role in the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.

This technical guide provides an in-depth overview of the use of SGKtide, a synthetic peptide substrate, in the characterization of SGK1 activity in the context of metabolic disorders. We will delve into the intricate signaling pathways involving SGK1, present quantitative data on its dysregulation in metabolic disease models, and provide detailed experimental protocols for key assays.

This compound: A Tool for Quantifying SGK1 Activity

This compound is a synthetic peptide with the amino acid sequence CKKRNRRLSVA. It serves as a specific substrate for SGK family kinases, making it an invaluable tool for in vitro kinase assays to quantify the enzymatic activity of SGK1. The peptide contains a consensus phosphorylation site for SGK1, allowing researchers to measure the rate of phosphate transfer from ATP to the peptide, which is directly proportional to SGK1 activity.

The SGK1 Signaling Pathway in Metabolic Regulation

SGK1 is a key node in the insulin signaling pathway and is activated by insulin and other growth factors.[3][4] The activation of SGK1 is a multi-step process initiated by the activation of PI3K.

Upstream Activation:

  • Insulin/Growth Factor Signaling: Binding of insulin or growth factors to their respective receptor tyrosine kinases (RTKs) leads to the activation of PI3K.

  • PDK1 and mTORC2 Activation: PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates 3-phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[3][4]

  • SGK1 Phosphorylation: mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which is a prerequisite for its full activation. Subsequently, PDK1 phosphorylates SGK1 at Thr256 in its activation loop, leading to maximal kinase activity.[3][4]

Downstream Effects in Metabolic Tissues:

Once activated, SGK1 phosphorylates a range of downstream targets, leading to diverse and often organ-specific effects on metabolism:

  • Adipose Tissue: In adipocytes, SGK1 promotes glucose uptake by enhancing the translocation of the glucose transporter GLUT1 to the plasma membrane. It also phosphorylates and inactivates the transcription factor Forkhead Box O1 (FOXO1), a negative regulator of adipogenesis, thereby promoting lipid synthesis.[5][6]

  • Liver: The role of SGK1 in the liver is complex. Some studies suggest it can enhance insulin sensitivity by inhibiting FOXO3a.[5] However, other evidence indicates that SGK1 can promote insulin resistance by directly inhibiting AMP-activated protein kinase (AMPK).[7]

  • Skeletal Muscle: In muscle cells, SGK1 is thought to enhance glucose uptake and glycogen synthesis.[5]

  • Intestine and Kidney: SGK1 stimulates the activity of the sodium-glucose cotransporter 1 (SGLT1), which can increase intestinal glucose absorption and renal glucose reabsorption.[1][8][9]

The dual and context-dependent roles of SGK1 underscore the importance of its precise regulation in maintaining metabolic homeostasis.

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Metabolic Effects Insulin/Growth Factors Insulin/Growth Factors RTK RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 pT256 mTORC2->SGK1 pS422 FOXO1/3a FOXO1/3a Adipogenesis Adipogenesis FOXO1/3a->Adipogenesis GSK3β GSK3β Glycogen Synthesis Glycogen Synthesis GSK3β->Glycogen Synthesis NEDD4-2 NEDD4-2 AMPK AMPK Insulin Resistance Insulin Resistance AMPK->Insulin Resistance SGLT1 SGLT1 Glucose Uptake Glucose Uptake SGLT1->Glucose Uptake GLUT1 GLUT1 GLUT1->Glucose Uptake SGK1->FOXO1/3a SGK1->GSK3β SGK1->NEDD4-2 SGK1->AMPK SGK1->SGLT1 SGK1->GLUT1

Figure 1: SGK1 Signaling Pathway in Metabolic Regulation.

Quantitative Data on SGK1 in Metabolic Disorders

The dysregulation of SGK1 expression and activity is a hallmark of various metabolic disorders. The following tables summarize key quantitative findings from preclinical studies.

ParameterModel SystemConditionFold Change / ObservationReference(s)
SGK1 mRNA Expression Mouse HippocampusHigh-Fat Diet4.0-fold increase[10]
3T3-L1 PreadipocytesDexamethasone Treatment3-fold induction[6]
SGK1 Protein Expression Mouse AortaDiet-Induced Obesity> 2-fold up-regulation[11]
SGK1 Phosphorylation (Activation) Mouse Atria and VentriclesHigh-Fat DietSignificant increase in p-SGK1/total SGK1 ratio[12]
Mouse AortaDiet-Induced ObesitySignificant increase in p-SGK1 (Ser422)/total SGK1 ratio[11]

Table 1: Changes in SGK1 Expression and Activity in Metabolic Disorder Models

InhibitorTargetIC50Reference(s)
5377051SGK12.1 µM[3]
SI113SGK1600 nM[13]
GSK650394SGK162 nM[13]
EMD638683SGK13 µM[13]

Table 2: IC50 Values of Selected SGK1 Inhibitors

Experimental Protocols

SGK1 Kinase Assay Using this compound

This protocol describes a radiometric assay to measure SGK1 activity using [γ-³²P]ATP and the this compound peptide substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_separation Separation and Washing cluster_detection Detection Prepare Kinase Reaction Buffer Prepare Kinase Reaction Buffer Dilute Active SGK1 Dilute Active SGK1 Prepare Kinase Reaction Buffer->Dilute Active SGK1 Prepare Substrate Solution (this compound) Prepare Substrate Solution (this compound) Combine SGK1, this compound, and Buffer Combine SGK1, this compound, and Buffer Prepare Substrate Solution (this compound)->Combine SGK1, this compound, and Buffer Prepare ATP Cocktail ([γ-³²P]ATP) Prepare ATP Cocktail ([γ-³²P]ATP) Dilute Active SGK1->Combine SGK1, this compound, and Buffer Initiate reaction with ATP Cocktail Initiate reaction with ATP Cocktail Combine SGK1, this compound, and Buffer->Initiate reaction with ATP Cocktail Incubate at 30°C Incubate at 30°C Initiate reaction with ATP Cocktail->Incubate at 30°C Spot reaction mixture onto P81 paper Spot reaction mixture onto P81 paper Incubate at 30°C->Spot reaction mixture onto P81 paper Air dry Air dry Spot reaction mixture onto P81 paper->Air dry Wash with phosphoric acid Wash with phosphoric acid Air dry->Wash with phosphoric acid Scintillation Counting Scintillation Counting Wash with phosphoric acid->Scintillation Counting Calculate Specific Activity Calculate Specific Activity Scintillation Counting->Calculate Specific Activity

Figure 2: Workflow for a Radiometric SGK1 Kinase Assay.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Prepare the [γ-³²P]ATP Assay Cocktail: In a designated radioactive work area, prepare the assay cocktail to a final concentration of 250 µM ATP with a specific activity of 500-1000 cpm/pmol in Kinase Assay Buffer.[14]

  • Prepare the Reaction Mixture: In a pre-cooled microfuge tube, add the following components:

    • 10 µl of diluted Active SGK1 in Kinase Dilution Buffer.

    • 5 µl of this compound stock solution (e.g., 1 mg/ml in distilled water).

    • 5 µl of distilled water.

  • Blank Control: Prepare a blank control by substituting the this compound solution with an equal volume of distilled water.

  • Initiate the Reaction: Start the kinase reaction by adding 5 µl of the [γ-³²P]ATP Assay Cocktail to each tube, bringing the final volume to 25 µl.

  • Incubation: Incubate the reaction mixtures in a water bath at 30°C for 15-30 minutes. The optimal incubation time should be determined empirically.

  • Stop the Reaction: Terminate the reaction by spotting 20 µl of the reaction mixture onto individual P81 phosphocellulose paper strips.

  • Washing: Air dry the P81 strips and then wash them three times for 10 minutes each in 1% phosphoric acid with gentle stirring to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed and dried P81 strips in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, cpm) using a scintillation counter.

  • Calculate Specific Activity: Subtract the cpm of the blank control from the cpm of the experimental samples to obtain the corrected cpm. Calculate the kinase specific activity (in pmol/min/µg) based on the specific activity of the ATP cocktail and the amount of SGK1 used.

2-NBDG Glucose Uptake Assay

This protocol outlines a cell-based assay to measure glucose uptake using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Cultured cells (e.g., adipocytes, myotubes, hepatocytes)

  • Glucose-free culture medium

  • 2-NBDG stock solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Serum Starvation and Treatment: Wash the cells with PBS and then incubate them in serum-free, glucose-free medium for 1-2 hours. Treat the cells with experimental compounds (e.g., insulin, SGK1 inhibitors) for the desired time.

  • 2-NBDG Incubation: Add 2-NBDG to the medium to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Stop Uptake: Terminate the glucose uptake by washing the cells three times with ice-cold PBS.

  • Quantification:

    • Flow Cytometry: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

    • Fluorescence Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

Western Blot Analysis of SGK1 Signaling

This protocol provides a general procedure for detecting the expression and phosphorylation status of SGK1 and its downstream targets.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-SGK1, anti-phospho-SGK1 (Ser422), anti-FOXO1, anti-phospho-FOXO1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

This compound is a valuable tool for researchers investigating the role of SGK1 in metabolic disorders. By enabling the precise quantification of SGK1 kinase activity, this compound, in conjunction with other cellular and molecular assays, facilitates a deeper understanding of the complex signaling pathways that are dysregulated in conditions such as diabetes and obesity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the function of SGK1 and evaluating the efficacy of novel therapeutic strategies targeting this important kinase. The continued investigation into SGK1 signaling holds great promise for the development of new treatments to combat the growing epidemic of metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for SGKtide Kinase Assay for SGK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the kinase activity of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) using a peptide substrate, commonly referred to as SGKtide or a similar derivative. The protocol is adaptable for various detection methods, including radiometric and luminescence-based assays, and is suitable for screening SGK1 inhibitors.

Introduction

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1][2] It is a key downstream effector of the PI3K/mTOR signaling pathway.[3] Dysregulation of SGK1 activity has been implicated in several pathologies, including hypertension, diabetes, and cancer, making it an attractive target for drug discovery.[1][4] The this compound kinase assay is a robust method to quantify SGK1 activity and to screen for potential inhibitors.

SGK1 Signaling Pathway

SGK1 is activated downstream of growth factor and hormone signaling. Upon stimulation, phosphatidylinositol 3-kinase (PI3K) is activated, leading to the production of PIP3. This triggers the activation of PDK1 and mTORC2.[1][4] mTORC2 phosphorylates SGK1 at Serine 422 (S422), which primes it for full activation by PDK1 through phosphorylation at Threonine 256 (T256).[1][4][5] Once active, SGK1 phosphorylates a variety of downstream targets, including the transcription factor FOXO3a and the N-myc downstream-regulated gene 1 (NDRG1), to regulate cellular functions.[1][6]

SGK1_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive P (T256) mTORC2->SGK1_inactive P (S422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Downstream Downstream Targets (e.g., FOXO3a, NDRG1) SGK1_active->Downstream P Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream->Cellular_Response

Figure 1. Simplified SGK1 signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of several known SGK1 inhibitors. These values are useful as controls and for comparison when screening new compounds.

InhibitorIC50 ValueAssay TypeReference
GSK65039462 nMScintillation Proximity Assay[7][8]
EMD6386833 µMIn vitro kinase assay[4]
SI113600 nMNot specified[4]
53770512.1 µMIn vitro kinase assay[9]

Experimental Protocols

Two common methods for assaying SGK1 kinase activity are presented below: a radiometric assay and a luminescence-based assay.

Method 1: Radiometric Kinase Assay

This protocol is based on the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the this compound substrate.

Materials and Reagents:

  • Active SGK1 enzyme (recombinant)[10][11]

  • This compound substrate (e.g., RPRAATF or a similar sequence like Crosstide: GRPRTSSFAEG)[10][12]

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]

  • [γ-³²P]ATP or [γ-³³P]ATP

  • 10 mM ATP stock solution[10]

  • P81 phosphocellulose paper[10][12]

  • 1% Phosphoric acid solution[10]

  • Scintillation counter and fluid

Experimental Workflow:

Radiometric_Assay_Workflow Prepare Prepare Kinase Reaction Mix (Buffer, SGK1, this compound) Initiate Initiate Reaction (Add [γ-³²P]ATP/ATP mix) Prepare->Initiate Incubate Incubate at 30°C for 15-30 minutes Initiate->Incubate Stop Stop Reaction (Spot onto P81 paper) Incubate->Stop Wash Wash P81 Paper (1% Phosphoric Acid) Stop->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count

Figure 2. Workflow for the radiometric SGK1 kinase assay.

Procedure:

  • Prepare the Kinase Reaction: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, diluted active SGK1 enzyme, and the this compound substrate solution. The final volume is typically 20-25 µL.[10][12]

  • Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP mixed with non-radiolabeled ATP to the reaction tube.[10]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time, typically 15-30 minutes.[10][12]

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper strip.[10][12]

  • Wash: Wash the P81 paper strips multiple times (e.g., 3 times for 10 minutes each) in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10][12]

  • Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity based on the amount of incorporated phosphate over time. For inhibitor screening, compare the activity in the presence of the compound to a control reaction.

Method 2: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based detection system.

Materials and Reagents:

  • Active SGK1 enzyme (recombinant)

  • This compound substrate (e.g., Akt/SGK substrate peptide: CKRPRAASFAE)[13]

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[2]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[13]

  • White, opaque 96- or 384-well plates

  • Luminometer

Experimental Workflow:

ADP_Glo_Workflow Prepare Prepare Kinase Reaction (Buffer, SGK1, this compound, ATP) Incubate_Kinase Incubate at 30°C for 60 minutes Prepare->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate at RT for 40-60 minutes Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detection Incubate_2 Incubate at RT for 30-60 minutes Add_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

Figure 3. Workflow for the ADP-Glo™ SGK1 kinase assay.

Procedure:

  • Set up the Kinase Reaction: In a white, opaque multi-well plate, add the kinase reaction buffer, active SGK1 enzyme, this compound substrate, and ATP. If screening inhibitors, add the test compounds at this stage.[2]

  • Kinase Reaction Incubation: Incubate the plate at 30°C for approximately 60 minutes to allow the kinase reaction to proceed.[2]

  • Terminate Kinase Reaction: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[13]

  • First Incubation: Incubate the plate at room temperature for 40-60 minutes.[2]

  • ADP to ATP Conversion and Light Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and then uses the newly synthesized ATP to generate a luminescent signal.[13]

  • Second Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[2]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.

Conclusion

The this compound kinase assay for SGK1 is a versatile and reliable method for studying the enzyme's activity and for identifying and characterizing potential inhibitors. The choice between a radiometric and a luminescence-based assay will depend on the available laboratory equipment and specific experimental needs. Both methods, when properly optimized, can provide high-quality, reproducible data for academic research and drug development programs.

References

Application Notes and Protocols: Step-by-Step SGKtide Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serum and Glucocorticoid-inducible Kinase (SGK) family of serine/threonine kinases are crucial components of the PI3K signaling pathway, playing a significant role in various cellular processes including cell survival, proliferation, and ion channel regulation.[1][2][3] The activation of SGK is mediated by PDK1 and mTORC2, downstream of growth factor or hormone stimulation.[2][3] Dysregulation of SGK activity has been implicated in multiple pathologies such as hypertension and cancer, making it an important target for drug discovery.[3]

The SGKtide phosphorylation assay is a robust method to quantify the enzymatic activity of SGK. This assay utilizes a specific peptide substrate, this compound, which is efficiently phosphorylated by SGK.[1] The amount of phosphorylated this compound is then measured, providing a direct readout of SGK kinase activity. This application note provides a detailed protocol for a fluorescence-based this compound phosphorylation assay, suitable for high-throughput screening of potential SGK inhibitors.

Signaling Pathway

The activation of SGK is a multi-step process initiated by extracellular signals that activate the PI3K pathway. This leads to the phosphorylation of SGK at two key residues, Threonine 256 (by PDK1) and Serine 422 (by mTORC2), resulting in its full activation.[3][4] Activated SGK then proceeds to phosphorylate a variety of downstream substrates, modulating their activity.

SGK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK SGK (inactive) PDK1->SGK T256 mTORC2->SGK S422 Active_SGK SGK (active) Downstream_Substrates Downstream Substrates (e.g., NDRG1, FOXO3a) Active_SGK->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Survival, Proliferation) Downstream_Substrates->Cellular_Response

Figure 1: Simplified SGK Signaling Pathway.

Experimental Protocol: Fluorescence-Based this compound Phosphorylation Assay

This protocol is designed for a 96-well plate format and utilizes a fluorescence-based detection method. The principle involves the phosphorylation of a fluorescently labeled this compound peptide by SGK. Upon phosphorylation, the fluorescent properties of the peptide change, leading to an increase in fluorescence intensity which is proportional to the kinase activity.

Materials and Reagents:

  • Active SGK1 enzyme

  • This compound substrate, fluorescently labeled (e.g., with a Sox fluorophore)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Kinase inhibitors (for control experiments)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer and store it at 4°C.

    • Prepare a stock solution of ATP (e.g., 10 mM) in deionized water and store it in aliquots at -20°C.

    • Reconstitute the fluorescently labeled this compound substrate according to the manufacturer's instructions to create a stock solution. Protect from light.

    • Dilute the active SGK1 enzyme to the desired concentration in Kinase Assay Buffer just before use. Keep on ice.

  • Assay Setup:

    • In a 96-well plate, add the following components in the specified order:

      • 25 µL of Kinase Assay Buffer.

      • 5 µL of test compound (or vehicle for control wells).

      • 10 µL of diluted SGK1 enzyme solution.

    • Mix gently and incubate for 10 minutes at room temperature to allow for any inhibitor binding.

  • Initiation of Kinase Reaction:

    • Prepare the ATP/SGKtide substrate mixture by diluting the ATP and this compound stock solutions in Kinase Assay Buffer to the desired final concentration.

    • Add 10 µL of the ATP/SGKtide substrate mixture to each well to initiate the kinase reaction.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for the desired time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific fluorophore used (e.g., Ex/Em = 360/485 nm for Sox).

Experimental Workflow

The workflow for the this compound phosphorylation assay is a sequential process from reagent preparation to data analysis.

SGKtide_Assay_Workflow Prep 1. Reagent Preparation (Buffer, ATP, this compound, SGK) Setup 2. Assay Plate Setup (Buffer, Inhibitor, SGK) Prep->Setup Initiate 3. Initiate Reaction (Add ATP/SGKtide Mix) Setup->Initiate Incubate 4. Incubation (30°C, 60 min) Initiate->Incubate Measure 5. Fluorescence Measurement Incubate->Measure Analyze 6. Data Analysis (Calculate % Inhibition, IC50) Measure->Analyze

References

Application of SGKtide in High-Throughput Screening for SGK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-inducible kinase (SGK) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell survival, proliferation, and ion channel regulation. The three isoforms, SGK1, SGK2, and SGK3, are key downstream effectors of the phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of SGK activity has been implicated in numerous diseases, including cancer, diabetes, and hypertension, making SGK a compelling target for drug discovery. High-throughput screening (HTS) is a critical tool for identifying novel modulators of kinase activity. SGKtide, a synthetic peptide substrate derived from the optimal phosphorylation sequence for SGK, serves as an excellent tool for developing robust and sensitive HTS assays to discover novel SGK inhibitors.

This document provides detailed application notes and protocols for the use of this compound in two common HTS formats: Fluorescence Polarization (FP) and ADP-Glo™ Luminescent Kinase Assay.

SGK Signaling Pathway

The SGK family of kinases are key nodes in the PI3K signaling cascade. Upon activation by growth factors or hormones, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which leads to the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2). mTORC2 phosphorylates SGK1 at Ser422 in its hydrophobic motif, which primes it for subsequent phosphorylation at Thr256 in the activation loop by PDK1, leading to full kinase activation.[1] Activated SGK1 then phosphorylates a range of downstream substrates, including the transcription factor Forkhead box O3 (FOXO3a) and the N-myc downstream-regulated gene 1 (NDRG1), to regulate cellular processes.[1][2]

SGK_Signaling_Pathway GF Growth Factors / Hormones Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1 SGK1 PDK1->SGK1 p-Thr256 mTORC2->SGK1 p-Ser422 pSGK1 p-SGK1 (Active) Downstream Downstream Substrates (e.g., NDRG1, FOXO3a) pSGK1->Downstream Cellular Cellular Responses (Survival, Proliferation) Downstream->Cellular

Figure 1. Simplified SGK1 signaling pathway.

Data Presentation

The following tables summarize exemplary quantitative data from high-throughput screening assays for SGK1 inhibitors. This data demonstrates the suitability of these assay formats for identifying and characterizing potent and selective inhibitors.

Table 1: HTS Assay Performance Metrics

ParameterFluorescence PolarizationADP-Glo™ AssayReference
Substrate Fluorescein-SGKtideThis compoundN/A
Z'-Factor 0.82> 0.7[3]
Signal to Background Assay DependentHigh[4]
Assay Window Assay DependentHigh[4]

The Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 considered excellent.[5][6][7]

Table 2: IC50 Values of Known SGK1 Inhibitors

CompoundIC50 (nM)Assay TypeReference
GSK65039462Scintillation Proximity Assay[8]
SGK1-IN-11Enzymatic Assay[9]
EMD6386833000Kinase Assay[10]

IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

Fluorescence Polarization (FP) High-Throughput Screening Assay

This protocol describes a competitive binding assay in which the phosphorylation of a fluorescein-labeled this compound by SGK1 is detected by a phospho-specific antibody. Inhibition of SGK1 results in less phosphorylated peptide, leading to a decrease in fluorescence polarization.

FP_Workflow Start Start Dispense Dispense Reagents: - SGK1 Enzyme - Test Compounds - Fluorescein-SGKtide - ATP Start->Dispense Incubate_Kinase Incubate for Kinase Reaction Dispense->Incubate_Kinase Add_Antibody Add Phospho-Specific Antibody & Stop Reagent Incubate_Kinase->Add_Antibody Incubate_FP Incubate for FP Reading Add_Antibody->Incubate_FP Read_Plate Read Fluorescence Polarization (mP) Incubate_FP->Read_Plate Analyze Analyze Data (IC50 determination) Read_Plate->Analyze End End Analyze->End

Figure 2. Workflow for the this compound FP HTS assay.
  • SGK1 Enzyme (active): Recombinant human SGK1.

  • Fluorescein-labeled this compound: (Fluorescein)-CKKRNRRLSVA.[11][12]

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.[13]

  • Phospho-SGK Antibody: A specific antibody that recognizes the phosphorylated serine in the this compound sequence.

  • Stop/Detection Buffer: Buffer compatible with the FP reader and antibody binding.

  • Test Compounds: Library of small molecule inhibitors.

  • 384-well black, low-volume assay plates.

  • Fluorescence Polarization Plate Reader.

  • Compound Dispensing: Dispense test compounds (e.g., 50 nL) into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X SGK1 enzyme solution in Kinase Reaction Buffer. The optimal concentration should be determined empirically by titration (e.g., 1-10 ng/µL).

    • Prepare a 2X Fluorescein-SGKtide/ATP solution in Kinase Reaction Buffer. The final concentration of Fluorescein-SGKtide should be in the low nanomolar range (e.g., 10-50 nM), and the ATP concentration should be at or near the Km for SGK1 (e.g., 10-100 µM).[13]

  • Kinase Reaction:

    • Add 5 µL of the 2X SGK1 enzyme solution to each well.

    • Add 5 µL of the 2X Fluorescein-SGKtide/ATP solution to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Prepare a solution of the phospho-SGK antibody in Stop/Detection Buffer.

    • Add 10 µL of the antibody solution to each well to stop the kinase reaction and allow for binding to the phosphorylated peptide.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader using appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 535 nm emission).

ADP-Glo™ Luminescent Kinase Assay

This protocol measures the amount of ADP produced during the SGK1 kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is directly proportional to SGK1 activity.

ADPGlo_Workflow Start Start Dispense_Kinase Dispense Reagents: - SGK1 Enzyme - Test Compounds - this compound Substrate - ATP Start->Dispense_Kinase Incubate_Kinase Incubate for Kinase Reaction Dispense_Kinase->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_Deplete Incubate to Deplete ATP Add_ADPGlo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Luminescence Incubate to Generate Signal Add_Detection->Incubate_Luminescence Read_Plate Read Luminescence Incubate_Luminescence->Read_Plate Analyze Analyze Data (IC50 determination) Read_Plate->Analyze End End Analyze->End

Figure 3. Workflow for the this compound ADP-Glo™ HTS assay.
  • SGK1 Enzyme (active): Recombinant human SGK1.

  • This compound Substrate: CKKRNRRLSVA.[11][12]

  • ATP: Adenosine 5'-triphosphate.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.[14]

  • Test Compounds: Library of small molecule inhibitors.

  • 384-well white, opaque assay plates.

  • Luminometer Plate Reader.

  • Reagent Preparation:

    • Prepare a 2X SGK1 enzyme solution in Kinase Reaction Buffer. The optimal concentration should be determined empirically (e.g., 2.5 ng/well).[14]

    • Prepare a 2X this compound/ATP solution in Kinase Reaction Buffer. The final this compound concentration should be optimized (e.g., 0.2 µg/µL), and the ATP concentration should be at or near the Km for SGK1 (e.g., 50 µM).[14]

  • Kinase Reaction:

    • Dispense 1 µL of test compound or DMSO into the wells of a 384-well plate.

    • Add 2 µL of the 2X SGK1 enzyme solution to each well.

    • Add 2 µL of the 2X this compound/ATP solution to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

Conclusion

This compound is a versatile and effective substrate for the development of robust high-throughput screening assays to identify novel inhibitors of SGK family kinases. Both Fluorescence Polarization and ADP-Glo™ luminescent assays offer sensitive and scalable platforms suitable for large-scale screening campaigns. The detailed protocols provided herein serve as a foundation for researchers to establish and optimize this compound-based HTS assays in their own laboratories, thereby accelerating the discovery of new therapeutic agents targeting the SGK signaling pathway.

References

Application Notes and Protocols for Utilizing Fluorescently Labeled SGKtide in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and glucocorticoid-inducible kinase (SGK) is a family of serine/threonine protein kinases that play crucial roles in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] The SGK signaling pathway is activated downstream of the phosphoinositide 3-kinase (PI3K) pathway and is considered an important therapeutic target in oncology and other diseases.[1][2][3] Accurate and efficient measurement of SGK activity is paramount for basic research and for the discovery and characterization of novel inhibitors.

Fluorescently labeled peptide substrates offer a sensitive, non-radioactive, and continuous method for assaying kinase activity, making them highly suitable for high-throughput screening (HTS) applications.[4][5][6] This document provides detailed application notes and protocols for the use of fluorescently labeled SGKtide, a specific substrate for SGK family kinases, in in vitro kinase assays.[7]

SGK Signaling Pathway

The activation of SGK is a multi-step process initiated by growth factors or hormones that activate the PI3K pathway. As depicted in the signaling pathway diagram below, activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits both SGK and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.[1][8] Full activation of SGK requires phosphorylation at two key sites: one in the activation loop by PDK1 and another in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[1][9] Once activated, SGK phosphorylates a range of downstream targets, thereby regulating their activity.[10]

SGK_Signaling_Pathway GF Growth Factors / Hormones RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits SGK_inactive SGK (inactive) PIP3->SGK_inactive recruits PDK1->SGK_inactive phosphorylates mTORC2 mTORC2 mTORC2->SGK_inactive SGK_active SGK (active) SGK_inactive->SGK_active Downstream Downstream Substrates SGK_active->Downstream phosphorylates Cellular_Response Cellular Responses (Survival, Proliferation) Downstream->Cellular_Response

Caption: Simplified SGK Signaling Pathway.

Principle of the Fluorescent Kinase Assay

This protocol is based on a homogeneous, fluorescence-based assay that continuously monitors the phosphorylation of a fluorescently labeled this compound peptide.[3] The assay relies on the principle of chelation-enhanced fluorescence (CHEF). The this compound peptide is labeled with a fluorophore (e.g., a Sox derivative) that exhibits a significant increase in fluorescence intensity upon phosphorylation in the presence of magnesium ions (Mg²⁺).[3][4] This change in fluorescence is directly proportional to the kinase activity, allowing for real-time monitoring of the reaction progress.[3]

Experimental Workflow

The general workflow for the fluorescently labeled this compound kinase assay is straightforward and amenable to automation. It involves preparing the reaction mixture, initiating the reaction, and monitoring the fluorescence signal over time.

Experimental_Workflow Prep 1. Prepare Reagents (Buffer, ATP, MgCl2, SGK Enzyme, Fluorescently Labeled this compound) Mix 2. Prepare Reaction Master Mix (Buffer, ATP, MgCl2, SGK Enzyme) Prep->Mix Dispense 3. Dispense Master Mix into microplate wells Mix->Dispense Initiate 4. Initiate Reaction by adding Fluorescently Labeled this compound Dispense->Initiate Incubate 5. Incubate at 30°C Initiate->Incubate Measure 6. Monitor Fluorescence (e.g., Ex: 360 nm, Em: 485 nm) kinetically over time Incubate->Measure Analyze 7. Data Analysis (Initial rates, IC50 curves) Measure->Analyze

Caption: General workflow for the kinase assay.

Detailed Experimental Protocols

Materials and Reagents
  • SGK Enzyme: Recombinant active SGK1, SGK2, or SGK3.

  • Fluorescently Labeled this compound: Peptide with the sequence CKKRNRRLSVA labeled with a suitable fluorophore (e.g., Sox).[7] The peptide should be purified by HPLC to >95% purity.

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT, 0.01% Brij-35.

  • ATP Solution: 100 mM ATP stock solution in water, pH adjusted to 7.4.

  • Test Compounds: For inhibitor screening, dissolve compounds in 100% DMSO.

  • Microplates: 96- or 384-well, low-volume, white or black, non-binding surface microplates.

  • Fluorescence Plate Reader: Capable of kinetic measurements with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex: 360 nm, Em: 485 nm for Sox-based probes).[10]

Protocol 1: SGK Enzyme Activity Assay

This protocol is designed to determine the enzymatic activity of SGK using a fixed concentration of fluorescently labeled this compound.

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase Assay Buffer.

    • Prepare a 4X solution of fluorescently labeled this compound in 1X Kinase Assay Buffer.

    • Prepare a 4X solution of ATP in 1X Kinase Assay Buffer. The final ATP concentration should be at or near the Km for ATP for SGK, if known, or can be empirically determined (typically 10-100 µM).

    • Prepare serial dilutions of the SGK enzyme in 1X Kinase Assay Buffer.

  • Assay Setup (per well of a 384-well plate, 20 µL final volume):

    • Add 5 µL of 4X fluorescently labeled this compound solution.

    • Add 5 µL of 1X Kinase Assay Buffer (or test compound diluted in buffer for inhibitor assays).

    • Add 5 µL of the SGK enzyme dilution.

    • To initiate the reaction, add 5 µL of 4X ATP solution.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

    • Monitor the increase in fluorescence intensity kinetically for 30-60 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • For each enzyme concentration, determine the initial reaction velocity (linear phase of the fluorescence increase over time).

    • Plot the initial velocity against the enzyme concentration to confirm linearity.

Protocol 2: Determination of IC₅₀ for SGK Inhibitors

This protocol is used to assess the potency of test compounds against SGK.

  • Prepare Reagents:

    • Prepare reagents as described in Protocol 1.

    • Prepare serial dilutions of the test compound in 100% DMSO. Then, create intermediate dilutions in 1X Kinase Assay Buffer to minimize the final DMSO concentration (≤1%).

  • Assay Setup (per well, 20 µL final volume):

    • Add 5 µL of 4X fluorescently labeled this compound solution.

    • Add 5 µL of the test compound dilution (or buffer with the same percentage of DMSO for positive and negative controls).

    • Add 5 µL of a 4X SGK enzyme solution (use a concentration that gives a robust signal in the linear range of the assay).

    • Initiate the reaction by adding 5 µL of 4X ATP solution.

  • Measurement:

    • Perform kinetic fluorescence measurements as described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Determination of Kₘ and Vₘₐₓ for this compound

This protocol determines the Michaelis-Menten kinetic constants for the fluorescently labeled this compound substrate.

  • Prepare Reagents:

    • Prepare reagents as described in Protocol 1, but prepare a range of concentrations for the fluorescently labeled this compound.

    • Use a fixed, saturating concentration of ATP (e.g., 5-10 times the Kₘ of ATP).

    • Use a fixed, low concentration of SGK enzyme that ensures initial velocity conditions are met throughout the experiment.

  • Assay Setup:

    • Set up reactions as in Protocol 1, varying the final concentration of the fluorescently labeled this compound across a wide range (e.g., 0.25 to 10 times the expected Kₘ).

  • Measurement:

    • Perform kinetic fluorescence measurements as described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Data Presentation

The following tables summarize representative quantitative data that can be obtained using the described assays.

Table 1: Kinetic Parameters for Fluorescently Labeled this compound

ParameterValueUnits
Kₘ (this compound)1.5 - 5.0µM
VₘₐₓEnzyme-dependentRFU/min
kcatEnzyme-dependents⁻¹

Note: The values for Kₘ can vary depending on the specific fluorescent label and assay conditions. Vₘₐₓ and kcat are dependent on the concentration and purity of the enzyme preparation.[11]

Table 2: IC₅₀ Values of Known SGK Inhibitors

InhibitorTarget KinaseIC₅₀ (nM)Assay Type
GSK650394SGK113Fluorescence Polarization
PO-322SGK154Lab-chip Caliper Assay
5377051SGK12100In vitro kinase assay
Compound 1 (azaindole)SGK140Substrate Phosphorylation Assay
Compound 2 (azaindole)SGK163Substrate Phosphorylation Assay
VNG1.6 (deazapurine)SGK15200Radioactive (³³ATP)

This table presents a compilation of reported IC₅₀ values for various SGK inhibitors. While not all were determined using a fluorescently labeled this compound, they provide a benchmark for expected potencies.[5][7]

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescent compounds.Screen compounds for inherent fluorescence before the assay.
Contaminated reagents or microplate.Use high-purity reagents and fresh plates.
Low signal-to-background ratio Low enzyme activity.Increase enzyme concentration or incubation time.
Suboptimal assay conditions.Optimize pH, Mg²⁺, and ATP concentrations.
Inactive enzyme.Use a fresh batch of enzyme and verify its activity.
Non-linear reaction progress curves Substrate depletion.Use a lower enzyme concentration or monitor for a shorter duration.
Enzyme instability.Add stabilizing agents like BSA (0.1 mg/mL) to the assay buffer.
High well-to-well variability Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Edge effects in the microplate.Avoid using the outer wells or fill them with buffer.

Conclusion

The use of fluorescently labeled this compound provides a robust and sensitive platform for the in vitro characterization of SGK family kinases and the screening of potential inhibitors. The protocols outlined in this document offer a comprehensive guide for researchers to establish and optimize these assays in their own laboratories. The continuous and homogeneous nature of this assay format makes it particularly well-suited for drug discovery and development efforts targeting the SGK signaling pathway.

References

SGKtide Peptide: Application Notes and Protocols for Immunoprecipitation Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serum and Glucocorticoid-inducible Kinase (SGK) family of serine/threonine kinases are crucial mediators in diverse cellular processes, including cell survival, proliferation, ion channel regulation, and neuronal excitability.[1][2] Dysregulation of SGK activity is implicated in various pathologies such as hypertension, diabetic nephropathy, and cancer, making it a significant target for drug discovery. The SGKtide peptide (CKKRNRRLSVA) is a specific substrate for SGK, containing a consensus phosphorylation site, making it an invaluable tool for assessing SGK kinase activity.[3] This document provides detailed application notes and protocols for utilizing the this compound peptide in an immunoprecipitation (IP) kinase assay, a powerful technique to measure the activity of endogenous or overexpressed SGK from complex biological samples.

Signaling Pathway

SGK1 is activated downstream of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. Upon stimulation by growth factors or hormones, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment of both SGK1 and Phosphoinositide-Dependent Kinase 1 (PDK1) to the plasma membrane. For full activation, SGK1 requires phosphorylation at two key sites: Threonine 256 (Thr256) in the activation loop by PDK1, and Serine 422 (Ser422) in the hydrophobic motif by the mammalian Target of Rapamycin Complex 2 (mTORC2).[4][5]

SGK_Signaling_Pathway extracellular Growth Factors / Hormones receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 p pip2 PIP2 pdk1 PDK1 pip3->pdk1 sgk1_inactive SGK1 (inactive) pip3->sgk1_inactive pdk1->sgk1_inactive pT256 mtorc2 mTORC2 mtorc2->sgk1_inactive pS422 sgk1_active SGK1 (active) downstream Downstream Targets (e.g., NDRG1, FOXO3a) sgk1_active->downstream Phosphorylation IP_Kinase_Assay_Workflow cell_lysis 1. Cell Lysis immunoprecipitation 2. Immunoprecipitation of SGK cell_lysis->immunoprecipitation kinase_assay 3. Kinase Assay immunoprecipitation->kinase_assay antibody Anti-SGK Antibody antibody->immunoprecipitation beads Protein A/G Beads beads->immunoprecipitation detection 4. Detection of Phosphorylated this compound kinase_assay->detection This compound This compound Substrate This compound->kinase_assay atp [γ-³²P]ATP atp->kinase_assay analysis 5. Data Analysis detection->analysis

References

Application Notes: Protocol for Using SGKtide with Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serum- and Glucocorticoid-inducible Kinase 1 (SGK1) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1] It is a key downstream effector of the PI3-kinase (Phosphoinositide 3-kinase) signaling pathway.[2][3] SGK1 is activated through phosphorylation by PDK1 and mTORC2, integrating signals from growth factors, hormones, and cellular stress.[1][4] Dysregulation of SGK1 activity has been implicated in several pathologies, including cancer and hypertension, making it an attractive target for drug development.

The SGKtide (CKKRNRRLSVA) is a synthetic peptide substrate containing a consensus phosphorylation site for SGK1, making it a valuable tool for assaying SGK1 kinase activity.[5][6][7] This document provides a detailed protocol for the use of this compound to measure SGK1 activity directly in complex cell lysates, offering a more biologically relevant assessment of kinase activity compared to assays using purified enzymes.[6]

SGK1 Signaling Pathway

The activation of SGK1 is a multi-step process initiated by extracellular signals that activate the PI3-kinase pathway. This leads to the generation of PIP3, which recruits both PDK1 and SGK1 to the plasma membrane. PDK1 then phosphorylates SGK1 at Threonine 256 (T256) in the activation loop. For maximal activation, a second phosphorylation event at Serine 422 (S422) in the hydrophobic motif, primarily mediated by mTORC2, is required.[1][4]

SGK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3-Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits SGK1_inactive SGK1 (inactive) PIP3->SGK1_inactive recruits PDK1->SGK1_inactive phosphorylates T256 mTORC2 mTORC2 mTORC2->SGK1_inactive phosphorylates S422 SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Downstream_Targets Downstream Targets (e.g., Nedd4-2, GSK3β) SGK1_active->Downstream_Targets phosphorylates Cellular_Responses Cellular Responses (Survival, Proliferation, Ion Transport) Downstream_Targets->Cellular_Responses

Caption: Simplified SGK1 signaling pathway.

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for adherent cells grown in a 10 cm dish. The volumes can be scaled accordingly for different culture formats.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or other suitable non-denaturing lysis buffer)

  • Protease and Phosphatase Inhibitor Cocktail (100X)[3][8][9]

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Grow cells to the desired confluency (typically 80-90%). If investigating stimulated SGK1 activity, treat cells with appropriate agonists (e.g., growth factors, serum) or antagonists for the desired time before harvesting.

  • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add 500 µL of ice-cold RIPA buffer containing a 1X final concentration of protease and phosphatase inhibitor cocktail.[10]

  • Using a cell scraper, harvest the cells into the lysis buffer and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • For immediate use, keep the lysate on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

In Vitro Kinase Assay Using this compound

This protocol describes a radioactive-based filter binding assay using [γ-³²P]ATP. Alternative non-radioactive methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based ATP depletion assays, can also be adapted.[6][12]

Materials:

  • Cell lysate (20-100 µg of total protein)

  • This compound peptide substrate

  • Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT

  • ATP Solution (10X): 1 mM ATP

  • [γ-³²P]ATP (10 µCi/µL)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_preparation Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection prep_lysate Prepare Cell Lysate add_lysate Aliquot Lysate into Tubes prep_lysate->add_lysate prep_mastermix Prepare Kinase Reaction Master Mix (Buffer, this compound, H2O) add_mastermix Add Master Mix to Lysate prep_mastermix->add_mastermix prep_atp Prepare ATP Mix (Cold ATP + [γ-³²P]ATP) initiate_reaction Initiate Reaction with ATP Mix prep_atp->initiate_reaction add_lysate->add_mastermix add_mastermix->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Spot onto P81 paper) incubate->stop_reaction wash_paper Wash P81 Paper (Phosphoric Acid) stop_reaction->wash_paper scintillation Scintillation Counting wash_paper->scintillation analyze Analyze Data scintillation->analyze

Caption: Workflow for the in vitro this compound kinase assay.

Procedure:

  • Reaction Setup: For each reaction, prepare a tube on ice. A typical final reaction volume is 50 µL.

  • Master Mix: Prepare a master mix containing the following components per reaction (volumes can be adjusted based on final desired concentrations):

    • 10 µL of 5X Kinase Assay Buffer

    • 5 µL of this compound (stock at 1 mM for a final concentration of 100 µM)

    • Variable volume of nuclease-free water

    • Variable volume of cell lysate (20-100 µg)

  • ATP Mix: In a separate tube, prepare the ATP mix. For each reaction, combine:

    • 5 µL of 10X ATP solution (final concentration 100 µM)

    • 1 µL of [γ-³²P]ATP

  • Initiate Reaction: Add the cell lysate to the master mix. To start the reaction, add 6 µL of the ATP mix to each tube, mix gently, and incubate at 30°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled 2x2 cm square of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker containing 0.75% phosphoric acid. Wash the papers three times for 5 minutes each with gentle agitation in fresh phosphoric acid. Perform a final wash with acetone to dry the papers.

  • Detection: Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Controls:

  • Negative Control (No Lysate): Replace the cell lysate with lysis buffer to determine the background level of radioactivity.

  • Negative Control (No Substrate): Omit the this compound peptide to measure endogenous substrate phosphorylation in the lysate.

  • Positive Control: Use a lysate from cells known to have high SGK1 activity (e.g., serum-stimulated cells) or a purified, active SGK1 enzyme.

  • Inhibitor Control: Pre-incubate the lysate with a known SGK1 inhibitor to confirm the specificity of the measured activity.

Data Presentation

Quantitative data should be organized to facilitate clear interpretation and comparison between different experimental conditions.

Table 1: this compound and SGK1 Properties

ParameterValueReference/Notes
This compound SequenceCKKRNRRLSVA[5][6][7]
Molecular Weight~1329.6 g/mol [6]
Phosphorylation SiteSerine[5]
SGK1 Km for ATP~10-50 µMTypical for many kinases
SGK1 Km for Peptide SubstrateLow µM rangeVaries with substrate[13]

Table 2: Recommended Reagent Concentrations for Kinase Assay

ReagentStock ConcentrationFinal Concentration
Cell Lysate1-5 mg/mL20-100 µg per reaction
This compound1 mM50-200 µM
ATP1 mM100 µM
MgCl₂1 M10 mM
DTT1 M1 mM
[γ-³²P]ATP10 µCi/µL~1-2 µCi per reaction

Table 3: Example Data from a Hypothetical Experiment

This table illustrates how to present data from an experiment testing the effect of a compound on SGK1 activity in cell lysates.

ConditionTotal Protein (µg)cpm (counts per minute)Specific Activity (pmol/min/mg)% Inhibition
Untreated Lysate5015,250100.00%
+ Compound X (1 µM)508,13053.346.7%
+ Compound X (10 µM)503,55023.376.7%
No Lysate Control0210--

Note: Specific activity calculation requires determining the specific activity of the [γ-³²P]ATP stock and converting cpm to pmol of phosphate incorporated.

Troubleshooting

  • High Background:

    • Ensure P81 papers are washed thoroughly.

    • Optimize the amount of cell lysate; too much can increase background from endogenous kinases.[13]

    • Include a PKA inhibitor in the reaction mix, as this compound can also be a substrate for other AGC family kinases.

  • Low Signal:

    • Confirm the activity of the [γ-³²P]ATP.

    • Increase the amount of cell lysate or the incubation time (while ensuring linearity).

    • Ensure cells were appropriately stimulated to activate SGK1.

    • Verify the integrity of the this compound peptide.

  • Poor Reproducibility:

    • Ensure accurate and consistent pipetting, especially of viscous cell lysates.

    • Use fresh aliquots of reagents. Avoid multiple freeze-thaw cycles of lysates and ATP.[11]

    • Maintain consistent incubation times and temperatures.

By following this detailed protocol, researchers can effectively utilize this compound to measure SGK1 kinase activity in cell lysates, providing valuable insights into the regulation of this important signaling pathway in various physiological and pathological contexts.

References

SGKtide: A Versatile Tool for Targeting Serum and Glucocorticoid-Inducible Kinase 1 (SGK1) in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serum and Glucocorticoid-inducible Kinase 1 (SGK1), a serine/threonine kinase belonging to the AGC kinase family, has emerged as a critical node in cancer cell signaling, promoting cell survival, proliferation, and resistance to therapy.[1][2] Its activity is often upregulated in a variety of cancers, including breast, prostate, and lung cancer, making it an attractive target for novel anti-cancer therapeutics.[1] SGKtide, a synthetic peptide with the sequence CKKRNRRLSVA, serves as a specific and efficient substrate for SGK1, enabling the precise measurement of its kinase activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fundamental tool in the discovery and characterization of SGK1 inhibitors for cancer therapy.

Data Presentation

The following tables summarize key quantitative data relevant to the application of this compound in cancer drug discovery. This includes the biochemical properties of this compound, the relative expression of SGK1 in various cancer cell lines, and the inhibitory potency of known SGK1 inhibitors determined using this compound-based assays.

Table 1: Biochemical Properties of this compound

PropertyValueReference
Peptide SequenceCKKRNRRLSVASino Biological
Molecular Weight1329.62 DaSino Biological
Purity (by HPLC)>95%Sigma-Aldrich
ApplicationsIn vitro kinase assaysSigma-Aldrich

Table 2: Relative SGK1 Expression and Activity in Common Cancer Cell Lines

Cancer TypeCell LineRelative SGK1 mRNA ExpressionRelative SGK1 Protein ExpressionNotes on SGK1 Activity
Breast CancerBT-549HighHighHigh basal activity, resistant to AKT inhibitors.
Breast CancerJIMT-1HighHighHigh basal activity, resistant to AKT inhibitors.
Breast CancerMDA-MB-436HighHighHigh basal activity, resistant to AKT inhibitors.
Breast CancerHCC-1937HighHighHigh basal activity, resistant to AKT inhibitors.
Non-Small Cell Lung CancerA549HighHighAssociated with resistance to PI3K inhibitors.
Non-Small Cell Lung CancerNCI-H460HighHighAssociated with resistance to PI3K inhibitors.
Prostate CancerLNCaPUpregulated by androgensUpregulated by androgensAndrogen-dependent increase in activity.
Colon CarcinomaRKO--Insulin-stimulated SGK1 activity observed.[3]

Table 3: Inhibitory Activity of Selected Compounds Against SGK1

CompoundIC50 (nM)Assay TypeReference
GSK65039462In vitro kinase assay[4]
SI113~8000 (in cell-based assay)Cell-based assay[4]
PO-32254In vitro kinase assay[4]
QGY-5-114-A122,900 (in cell-based assay)Cell-based assay[4]

Signaling Pathways and Experimental Workflows

Understanding the SGK1 signaling cascade and the workflow for its activity measurement is crucial for effective drug discovery.

SGK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 mTORC2 mTORC2 PIP3->mTORC2 PDK1 PDK1 PIP3->PDK1 SGK1 SGK1 mTORC2->SGK1 pS422 PDK1->SGK1 pT256 FOXO3a FOXO3a SGK1->FOXO3a MDM2 MDM2 SGK1->MDM2 GSK3b GSK3β SGK1->GSK3b Cell_Survival Cell Survival & Proliferation SGK1->Cell_Survival Drug_Resistance Drug Resistance SGK1->Drug_Resistance Apoptosis Apoptosis FOXO3a->Apoptosis p53 p53 MDM2->p53 GSK3b->Cell_Survival p53->Apoptosis

SGK1 Signaling Pathway in Cancer.

SGKtide_Assay_Workflow Start Start: Cancer Cell Culture Lysis Cell Lysis Start->Lysis IP Immunoprecipitation of SGK1 Lysis->IP Kinase_Assay In Vitro Kinase Assay (this compound, [γ-32P]ATP, Inhibitor) IP->Kinase_Assay Stop Stop Reaction Kinase_Assay->Stop Separation Separation of Phosphorylated This compound (e.g., P81 paper) Stop->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis

Workflow for SGK1 Kinase Assay using this compound.

Experimental Protocols

Protocol 1: Immunoprecipitation of Endogenous SGK1 from Cancer Cells

This protocol describes the isolation of active SGK1 from cultured cancer cells, a critical first step for performing an in vitro kinase assay.

Materials:

  • Cultured cancer cells (e.g., A549, LNCaP)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors)

  • Anti-SGK1 antibody

  • Protein A/G agarose beads

  • Microcentrifuge tubes

  • Rotating wheel or rocker

Procedure:

  • Culture cancer cells to 80-90% confluency. For experiments involving stimulation (e.g., with androgens for LNCaP cells), treat cells as required before harvesting.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold cell lysis buffer and scraping.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.

  • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Add the anti-SGK1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer and twice with kinase assay buffer.

  • The beads with the immunoprecipitated SGK1 are now ready for the kinase assay.

Protocol 2: In Vitro SGK1 Kinase Assay Using this compound and [γ-³²P]ATP

This protocol details the measurement of SGK1 kinase activity using this compound as a substrate and radiolabeled ATP.

Materials:

  • Immunoprecipitated SGK1 on beads (from Protocol 1)

  • This compound peptide (1 mg/mL stock solution in water)

  • Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[5]

  • [γ-³²P]ATP (10 μCi/μL)

  • 10 mM ATP stock solution

  • Test compounds (potential SGK1 inhibitors) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Water bath at 30°C

Procedure:

  • Prepare the kinase reaction mix. For a single 25 µL reaction, combine:

    • 5 µL of Kinase Assay Buffer (5x)

    • 2.5 µL of 100 µM ATP (final concentration 10 µM)

    • 0.5 µL of [γ-³²P]ATP

    • 2.5 µL of 1 mg/mL this compound (final concentration 100 µg/mL)

    • 1 µL of test compound at desired concentration (or DMSO for control)

    • Water to a final volume of 20 µL.

  • Resuspend the immunoprecipitated SGK1 beads in 5 µL of Kinase Assay Buffer.

  • Initiate the reaction by adding 20 µL of the kinase reaction mix to the 5 µL of resuspended beads.

  • Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone and let the papers air dry.

  • Place the dry P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity as counts per minute (CPM) and determine the percentage of inhibition for each test compound relative to the DMSO control.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is an indispensable tool for the investigation of SGK1 activity in the context of cancer drug discovery. The protocols and data presented herein provide a robust framework for researchers to establish reliable and reproducible assays for the identification and characterization of novel SGK1 inhibitors. The ability to quantify SGK1 activity in various cancer cell lines allows for the stratification of tumors that are most likely to respond to SGK1-targeted therapies, paving the way for a more personalized approach to cancer treatment.

References

Application Note: Investigating Cardiovascular Disease with SGKtide Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is a serine/threonine protein kinase that functions as a critical downstream effector of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1][2] Its expression and activity are stimulated by a wide range of signals, including hormones, growth factors, and cellular stress.[3] In the cardiovascular system, SGK1 has emerged as a key regulator in the pathophysiology of numerous conditions. Aberrant SGK1 activity is implicated in cardiac hypertrophy, the heart's adaptive response to pressure overload, and in the development of cardiac fibrosis.[2][4] Furthermore, SGK1 plays a significant role in regulating blood pressure and the pathogenesis of hypertension.[3] It is also involved in the cellular response to ischemia-reperfusion injury, a critical aspect of myocardial infarction.[5]

Given its central role in cardiac and vascular pathology, the accurate measurement of SGK1 catalytic activity is essential for both basic research into disease mechanisms and the development of novel therapeutic inhibitors. The SGKtide peptide (KKRNRRLSVA), a derivative of the optimal substrate for p90 ribosomal S6 kinase, has been identified as an excellent and specific substrate for SGK1 in vitro, enabling robust and reliable kinase activity assays.[6] This application note provides detailed protocols for measuring SGK1 activity from cardiac cells and tissues using an this compound-based assay, presents key application data, and outlines the upstream and downstream signaling pathways.

SGK1 Signaling in the Cardiovascular System

SGK1 is activated downstream of PI3K. Growth factors, hormones (e.g., insulin, aldosterone), and mechanical or oxidative stress activate PI3K, leading to the production of PIP3. This triggers the phosphorylation and activation of SGK1 by PDK1 and mTORC2 at residues Thr256 and Ser422, respectively.[1] Once active, SGK1 phosphorylates a host of downstream targets that mediate its effects on cell survival, ion transport, and growth, contributing to cardiovascular remodeling and disease progression.

SGK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Cardiovascular Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Hormones Hormones Hormones->PI3K Mechanical Stress Mechanical Stress Mechanical Stress->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 pT256 mTORC2->SGK1 pS422 GSK3b GSK3β SGK1->GSK3b FOXO3a FOXO3a SGK1->FOXO3a NDRG1 NDRG1 SGK1->NDRG1 IonChannels Ion Channels (e.g., ENaC, Nav1.5) SGK1->IonChannels Hypertrophy Hypertrophy GSK3b->Hypertrophy FOXO3a->Hypertrophy Fibrosis Fibrosis NDRG1->Fibrosis Altered Ion Homeostasis Altered Ion Homeostasis IonChannels->Altered Ion Homeostasis

Caption: SGK1 signaling pathway in the cardiovascular system.

Principle of the this compound Kinase Assay

The SGK1 kinase assay quantifies the enzymatic activity of SGK1 by measuring the transfer of a phosphate group from ATP to the specific this compound substrate. While traditional methods rely on the use of radiolabeled [γ-³²P]ATP, modern assays utilize non-radioactive techniques that are more suitable for higher throughput and safer laboratory practice.

This protocol focuses on a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. The workflow is as follows:

  • Kinase Reaction : Immunoprecipitated SGK1 from cell or tissue lysates is incubated with this compound and ATP. Active SGK1 catalyzes the transfer of phosphate to this compound, producing ADP.

  • ATP Depletion : After the reaction, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. This step is crucial to ensure that the final signal is derived only from the ADP generated by SGK1.

  • ADP Conversion and Detection : A detection reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase, which generates a light signal that is directly proportional to the amount of ADP produced, and thus to the SGK1 kinase activity.

Application Data

This compound assays are powerful tools to quantify SGK1 activity changes in various models of cardiovascular disease.

Table 1: SGK1 Kinase Activity in Murine and Human Heart Failure Data summarized from Bezzerides et al. (2013).[7]

Model / ConditionFold Change in SGK1 Activity (vs. Control)Significance (p-value)
Mouse: TAC-induced Heart Failure2.3 ± 0.4< 0.05
Human: Dilated Cardiomyopathy (DCM)2.3 ± 0.85< 0.005
Mouse: Dominant-Negative SGK1 + TACActivity blocked (no increase)-

Table 2: Regulation of SGK1 Expression by Pathological Stimuli in Cardiac Models Data summarized from Gonzalez-Nunez et al. (2015) and Wang et al. (2022).[2][8]

StimulusModelTime PointFold Change in SGK1 mRNA (vs. Control)
Angiotensin II (1.5 mg/kg/day)Mouse Heart5 Days~2.5
Angiotensin II (1.5 mg/kg/day)Mouse Heart7 Days~4.0
Angiotensin II (1.5 mg/kg/day)Mouse Heart14 Days~5.5
Doxorubicin (1 µM)H9c2 Cardiomyocytes3 hours~0.8 (downregulation)
Doxorubicin (1 µM)H9c2 Cardiomyocytes6 hours~0.6 (downregulation)
Doxorubicin (1 µM)H9c2 Cardiomyocytes12 hours~0.4 (downregulation)
Doxorubicin (1 µM)H9c2 Cardiomyocytes24 hours~0.2 (downregulation)

Table 3: Effect of SGK1 Modulation on Doxorubicin-Induced Cardiotoxicity Data summarized from Wang et al. (2022).[8]

ConditionCell Viability (% of Control)LDH Release (% of Doxorubicin group)
Control100%-
Doxorubicin (1 µM)~55%100%
Doxorubicin + SGK1 Overexpression~80%~45%
Doxorubicin + SGK1 Inhibitor (EMD638683)~30%~150%

Experimental Protocols

Protocol 1: Preparation of Cardiac Lysates and SGK1 Immunoprecipitation

This protocol describes the preparation of cell or tissue lysates and the subsequent enrichment of SGK1 via immunoprecipitation, adapted from methodologies described in the literature.[7][9][10]

Materials:

  • Cardiac tissue or cultured cardiomyocytes

  • Lysis Buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 0.5% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).

  • Anti-SGK1 Antibody (for immunoprecipitation)

  • Protein A/G Agarose Beads

  • Microcentrifuge and tubes

Procedure:

  • Sample Collection: Harvest cultured cells or snap-freeze cardiac tissue in liquid nitrogen.

  • Lysis: Homogenize frozen tissue or cell pellets in ice-cold Lysis Buffer.

  • Clarification: Incubate the homogenate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Immunoprecipitation (IP): a. Dilute 0.5 - 1.0 mg of total protein lysate to a final volume of 500 µL with Lysis Buffer. b. Add 2-4 µg of anti-SGK1 antibody and incubate for 4 hours to overnight at 4°C with gentle rotation. c. Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C. d. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. e. Wash the beads three times with ice-cold Lysis Buffer and once with Kinase Assay Buffer (see Protocol 2) to remove detergents and non-specific binders.

  • Final Preparation: After the final wash, resuspend the beads in 50 µL of Kinase Assay Buffer. The immunoprecipitated SGK1 on the beads is now ready for the kinase assay.

Protocol 2: this compound Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available systems like the ADP-Glo™ Kinase Assay and is optimized for the use of this compound.[4][5]

Materials:

  • Immunoprecipitated SGK1 on beads (from Protocol 1)

  • Recombinant active SGK1 (for positive control)

  • This compound substrate (KKRNRRLSVA): Prepare a 1 mg/mL stock solution.

  • Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP Solution: 500 µM in water.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent ADP detection system).

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Plate-reading luminometer.

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix. A typical 25 µL reaction would consist of:

    • 10 µL of Immunoprecipitated SGK1 beads in Kinase Assay Buffer

    • 5 µL of Kinase Assay Buffer

    • 5 µL of this compound substrate (diluted to a working concentration, e.g., 100 µM final)

    • 5 µL of ATP solution (for 100 µM final concentration)

  • Set Up Controls:

    • Blank/No Enzyme Control: Replace the IP-SGK1 sample with Kinase Assay Buffer.

    • No Substrate Control: Replace the this compound substrate with Kinase Assay Buffer.

    • Positive Control: Use a known amount (e.g., 5-10 ng) of recombinant active SGK1 instead of the IP sample.

  • Initiate Reaction: Add the final component (typically the ATP solution) to the wells of a white assay plate to start the reaction.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes. The optimal time may need to be determined empirically.

  • Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.

  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the plate using a luminometer. The relative light units (RLU) are proportional to SGK1 activity.

  • Data Analysis: Subtract the "No Enzyme" blank from all readings. Normalize the activity of experimental samples to the appropriate controls (e.g., sham-operated or vehicle-treated).

Experimental Workflow

The following diagram outlines the complete workflow for assessing SGK1 activity from biological samples using the this compound assay.

SGKtide_Workflow cluster_prep Sample Preparation cluster_ip SGK1 Enrichment cluster_assay Kinase Assay cluster_analysis Data Analysis Sample Cardiac Tissue or Cardiomyocytes Lysis Homogenization in Lysis Buffer Sample->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant IP Immunoprecipitation (Anti-SGK1 Antibody) Quant->IP Wash Wash Beads IP->Wash Reaction Kinase Reaction (IP-SGK1 + this compound + ATP) Wash->Reaction Detection ADP Detection (Luminescence) Reaction->Detection Analysis Calculate Relative Kinase Activity Detection->Analysis

Caption: Experimental workflow for the this compound kinase assay.

References

Application Notes and Protocols for the Synthesis of Biotinylated SGKtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis, purification, and characterization of biotinylated SGKtide, a key substrate for serum- and glucocorticoid-inducible kinase (SGK) family members. The protocol outlines the use of Fmoc-based solid-phase peptide synthesis (SPPS) for the assembly of the this compound sequence (CKKRNRRLSVA), followed by N-terminal biotinylation. Furthermore, this guide includes protocols for the purification of the final product by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry. A comprehensive overview of the SGK1 signaling pathway is also presented to provide context for the application of this biotinylated peptide in kinase assays and drug discovery.

Introduction

Serum- and glucocorticoid-inducible kinase 1 (SGK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis.[1][2] SGK1 is a key downstream effector of the PI3K signaling pathway.[3] The peptide this compound, with the amino acid sequence CKKRNRRLSVA, serves as a specific substrate for SGK and the related NDR family kinases, making it an invaluable tool for studying the activity of these enzymes.[4] Biotinylation of this compound allows for its use in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), kinase activity assays, and affinity purification of interacting proteins.[5][6] This document provides a comprehensive guide for the chemical synthesis and subsequent biotinylation of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Biotinylated this compound

PropertyUnmodified this compoundN-terminally Biotinylated this compound
Amino Acid Sequence CKKRNRRLSVABiotin-CKKRNRRLSVA
Molecular Formula C52H103N23O12SC62H117N25O14S2
Theoretical Molecular Weight 1329.62 g/mol [4]1555.89 g/mol
Purity (Post-HPLC) >95%>95%

Table 2: Materials and Reagents for Synthesis

Material/ReagentSupplierPurpose
Rink Amide MBHA ResinVariousSolid support for peptide synthesis
Fmoc-protected Amino AcidsVariousBuilding blocks for peptide chain
HBTU/HOBt/DIEAVariousCoupling reagents for peptide bond formation
Piperidine in DMF (20%)In-house preparationFmoc deprotection
BiotinVariousBiotinylation agent
Trifluoroacetic acid (TFA)VariousCleavage of peptide from resin
Acetonitrile (ACN)VariousHPLC solvent
Water (HPLC grade)VariousHPLC solvent
Mass Spectrometry StandardsVariousCalibration of mass spectrometer

Experimental Protocols

I. Solid-Phase Peptide Synthesis of this compound (CKKRNRRLSVA)

This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.[7][8]

  • Resin Preparation:

    • Start with Rink Amide MBHA resin (0.1 mmol scale).

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Amino Acid Coupling Cycle (repeated for each amino acid):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

    • Amino Acid Activation and Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF. Add a coupling agent mixture, such as HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents), to activate the amino acid. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Sequence Assembly:

    • Couple the amino acids in the following order, starting from the C-terminus: Ala, Val, Ser(tBu), Leu, Arg(Pbf), Arg(Pbf), Asn(Trt), Arg(Pbf), Lys(Boc), Lys(Boc), Cys(Trt).

II. N-terminal Biotinylation of this compound on Resin

This on-resin biotinylation step is performed after the full peptide sequence has been assembled.[9]

  • Final Fmoc Deprotection: After coupling the final amino acid (Cys), perform a final Fmoc deprotection step as described above to expose the N-terminal amine.

  • Biotin Coupling:

    • Dissolve biotin (3-5 equivalents) in a minimal amount of DMSO and then dilute with DMF.

    • Add coupling reagents (e.g., HBTU/HOBt/DIEA) to the biotin solution to activate it.

    • Add the activated biotin solution to the resin and react for 2-4 hours at room temperature.

    • Wash the resin extensively with DMF and DCM.

III. Cleavage and Deprotection
  • Resin Cleavage:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

IV. Purification by High-Performance Liquid Chromatography (HPLC)

The crude biotinylated this compound is purified using reverse-phase HPLC.[10][11]

  • Sample Preparation: Dissolve the dried peptide pellet in a small volume of 50% acetonitrile/water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the final biotinylated this compound as a white powder.

V. Characterization by Mass Spectrometry

The identity and purity of the final product are confirmed by mass spectrometry.[12][13]

  • Sample Preparation: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water).

  • Mass Spectrometry Analysis:

    • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of biotinylated this compound (1555.89 g/mol ).

    • The presence of a major peak corresponding to this mass confirms the successful synthesis of the desired product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_processing Processing & Purification cluster_characterization Characterization cluster_final_product Final Product Resin Rink Amide Resin SPPS Fmoc SPPS of this compound Resin->SPPS Biotinylation On-Resin N-terminal Biotinylation SPPS->Biotinylation Cleavage TFA Cleavage & Deprotection Biotinylation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization FinalProduct Biotinylated this compound Characterization->FinalProduct

Caption: Experimental workflow for the synthesis of biotinylated this compound.

SGK1_signaling_pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors & Cellular Response GrowthFactors Growth Factors / Insulin PI3K PI3K GrowthFactors->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Phosphorylation (Thr256) mTORC2->SGK1 Phosphorylation (Ser422) NDRG1 NDRG1 SGK1->NDRG1 FOXO3a FOXO3a (inhibition) SGK1->FOXO3a GSK3b GSK3β (inhibition) SGK1->GSK3b IonChannels Ion Channels (e.g., ENaC) SGK1->IonChannels CellSurvival Cell Survival & Proliferation NDRG1->CellSurvival FOXO3a->CellSurvival GSK3b->CellSurvival IonChannels->CellSurvival

Caption: Simplified SGK1 signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low signal in SGKtide kinase assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal in their SGKtide kinase assays.

Troubleshooting Guide: Low Signal Issues

This guide addresses the most common causes of lower-than-expected signal in a question-and-answer format.

Question: My kinase assay has a very low signal or no signal at all. Where should I start troubleshooting?

Answer: A low or absent signal in your this compound kinase assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. A systematic approach is the best way to identify the problem. Begin by evaluating each component and step of your experimental workflow. Common areas to investigate include enzyme activity, substrate and ATP concentrations, buffer composition, incubation parameters, and the detection method itself.

Question: How can I be sure that my SGK enzyme is active?

Answer: Inactive or improperly stored enzymes are a primary cause of assay failure.

  • Storage and Handling: Serum/glucocorticoid-regulated kinases (SGKs) should be stored under the recommended conditions, typically at -80°C, and aliquoted to avoid repeated freeze-thaw cycles, which can denature the enzyme.[1] When in use, always keep the enzyme on ice.[2][3]

  • Enzyme Purity and Concentration: Use a highly purified and well-characterized enzyme preparation.[4] Contaminating proteases can degrade the kinase, while contaminating phosphatases can reverse the phosphorylation, leading to a reduced signal. Verify the enzyme concentration using a reliable method like a Bradford assay.

  • Positive Control: The most effective way to confirm enzyme activity is to use a positive control. This could be a known activator of SGK or a batch of the enzyme that has previously shown robust activity in the assay.

  • Autophosphorylation: Some kinases, including SGK1, may exhibit autophosphorylation. While this indicates the enzyme is active, it can also contribute to ATP depletion, potentially affecting substrate phosphorylation. Assays that measure ADP production without distinguishing between substrate phosphorylation and autophosphorylation can be affected by this.[5]

Question: Could the problem be with my this compound substrate or ATP?

Answer: Yes, issues with either the peptide substrate or the ATP co-substrate are frequent causes of low signal.

  • This compound Substrate: The this compound peptide (sequence CKKRNRRLSVA) is a specific substrate for SGK family kinases.[6][7]

    • Purity and Integrity: Ensure the peptide is of high purity (typically >95%) and has not degraded.[6][7] It is best to reconstitute the lyophilized powder as instructed and make fresh solutions for use, as stock solutions may not be stable.[6]

    • Concentration: The concentration of the this compound substrate should be optimized. A concentration at or near the Michaelis constant (Km) is often a good starting point to ensure the reaction is sensitive to inhibitors and proceeds efficiently.

  • ATP Concentration: The concentration of ATP is critical and can significantly impact the results.

    • Cell-Free vs. Cellular Conditions: In biochemical (cell-free) assays, the ATP concentration is often set near the Km of the kinase to facilitate the study of competitive inhibitors.[8][9] However, this is much lower than the millimolar concentrations found within cells.[8][9]

    • Optimization: For a robust signal, ensure the ATP concentration is not limiting. Typical concentrations for in vitro kinase assays range from 10 µM to 200 µM.[10][11] It's crucial that the total ATP consumption during the reaction remains low (ideally ≤10%) to ensure the reaction rate stays linear.[12]

    • Purity: Use a high-quality source of ATP, as contaminants can inhibit the kinase reaction.

ReagentTypical Concentration RangeKey Considerations
This compound Substrate 10 µM - 100 µMOptimal concentration should be determined empirically, often near the Km value.
ATP 10 µM - 1 mMUse a concentration near the Km for inhibitor studies or higher for maximizing signal. Avoid depleting more than 10% of the initial ATP.[12]

Question: My enzyme and substrates seem fine. Could my assay buffer be the issue?

Answer: Absolutely. The buffer composition is critical for optimal kinase activity.

  • pH and Buffer System: Most kinases have an optimal pH range. A common buffer is MOPS or Tris-HCl at a pH of around 7.2-7.5.[13][14][15]

  • Divalent Cations: Kinases require a divalent cation, typically Magnesium (Mg²⁺), as a cofactor for ATP. The concentration of MgCl₂ is usually in the range of 10-25 mM.[13][14][15]

  • Additives: Other components are often included to improve enzyme stability and activity:

    • DTT (Dithiothreitol): A reducing agent to prevent oxidation of cysteine residues in the enzyme.[14][15]

    • Phosphatase Inhibitors: Such as β-glycerophosphate, to prevent dephosphorylation of the substrate.[14][16]

    • Chelating Agents: EGTA and EDTA are sometimes included to chelate inhibitory metal ions, though their concentrations must be carefully balanced against the required Mg²⁺.[13][15]

Buffer ComponentTypical Final ConcentrationPurpose
MOPS or Tris-HCl 25 mMMaintains optimal pH (7.2-7.5)
β-glycerophosphate 5 - 12.5 mMPhosphatase inhibitor
MgCl₂ 10 - 25 mMEssential cofactor for ATP
EGTA 5 mMChelates specific divalent cations
EDTA 2 mMGeneral chelating agent
DTT 0.25 - 2 mMReducing agent to protect the enzyme

Question: I'm still getting a low signal. What other experimental parameters should I check?

Answer: If the core reagents are not the problem, review your incubation conditions and detection method.

  • Incubation Time and Temperature:

    • Time: The reaction must proceed long enough to generate a detectable signal, but not so long that substrate or ATP is significantly depleted, which would make the reaction nonlinear.[1] Typical incubation times range from 30 to 60 minutes.[10][17] You may need to perform a time-course experiment to determine the optimal linear range for your specific conditions.

    • Temperature: Most kinase assays are performed at 30°C or room temperature.[17] Ensure the temperature is consistent across all wells and experiments. Equilibrate all reagents to the assay temperature before starting the reaction.[2]

  • Detection Method:

    • Reagent Stability: If using a coupled-enzyme system (e.g., ADP-Glo), ensure the detection reagents are stored correctly and have not expired.[2] These enzymatic reagents can also be sensitive to inhibitors in your sample.[4]

    • Instrument Settings: Confirm that your plate reader is set to the correct wavelengths for excitation and emission and that the gain settings are optimized.[1]

    • Plate Type: Use the appropriate microplate for your detection method (e.g., white plates for luminescence, black plates for fluorescence).[3]

Signaling Pathway and Workflow Diagrams

To aid in understanding and troubleshooting, the following diagrams illustrate the SGK1 signaling pathway and a logical workflow for diagnosing low-signal issues.

SGK1_Signaling_Pathway cluster_activation SGK1 Activation GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_active SGK1 (Active) PDK1->SGK1_active phosphorylates Thr256 mTORC2->SGK1_active phosphorylates Ser422 SGK1_inactive SGK1 (Inactive) Downstream Downstream Targets (e.g., NDRG1, FOXO3) SGK1_active->Downstream phosphorylates Phosphorylation Substrate Phosphorylation Downstream->Phosphorylation Troubleshooting_Workflow Start Start: Low Signal in This compound Kinase Assay Check_Enzyme 1. Check SGK Enzyme - Proper storage? - Freeze-thaw cycles? - Run positive control. Start->Check_Enzyme Enzyme_OK Signal OK? Check_Enzyme->Enzyme_OK Check_Substrates 2. Check Substrates - this compound fresh? - Correct [ATP]? - Substrate concentrations optimal? Enzyme_OK->Check_Substrates No Resolved Problem Resolved Enzyme_OK->Resolved Yes Substrates_OK Signal OK? Check_Substrates->Substrates_OK Check_Buffer 3. Check Assay Buffer - Correct pH? - Correct [Mg2+]? - Additives (DTT) fresh? Substrates_OK->Check_Buffer No Substrates_OK->Resolved Yes Buffer_OK Signal OK? Check_Buffer->Buffer_OK Check_Conditions 4. Check Reaction Conditions - Incubation time/temp optimal? - Within linear range? Buffer_OK->Check_Conditions No Buffer_OK->Resolved Yes Conditions_OK Signal OK? Check_Conditions->Conditions_OK Check_Detection 5. Check Detection - Correct plate type? - Reader settings correct? - Detection reagents expired? Conditions_OK->Check_Detection No Conditions_OK->Resolved Yes Contact_Support Consult Further/ Contact Technical Support Check_Detection->Contact_Support

References

How to reduce background noise in SGKtide assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SGKtide assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound assay and what is it used for?

A1: An this compound assay is a biochemical experiment used to measure the activity of Serum/Glucocorticoid-Regulated Kinase (SGK) and NDR family kinases. It utilizes a specific peptide substrate, known as this compound, which contains a phosphorylation site for these kinases. The assay is a valuable tool in drug discovery and cell signaling research to screen for potential inhibitors or activators of SGK kinases and to study their role in various cellular processes.

Q2: What is the amino acid sequence of the this compound peptide?

A2: The amino acid sequence for this compound is CKKRNRRLSVA. This sequence is recognized and phosphorylated by SGK and NDR family kinases.

Q3: What are the common causes of high background noise in this compound assays?

A3: High background noise in this compound assays can obscure results and reduce assay sensitivity. The most common causes include:

  • Insufficient Washing: Inadequate removal of unbound reagents, such as antibodies or detection molecules, is a primary source of high background.

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of the kinase enzyme, this compound peptide, ATP, or detection antibodies can lead to non-specific signals.

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can result in the unwanted adherence of assay components.

  • Contamination: Contamination of reagents or samples with foreign substances or microbes can interfere with the assay chemistry and elevate background signals.[1]

  • Cross-reactivity: The detection antibody may cross-react with other molecules present in the assay.

Troubleshooting Guides

Issue 1: High Background Signal

High background can significantly reduce the signal-to-noise ratio of your assay, making it difficult to obtain reliable data. Below are common causes and detailed troubleshooting steps.

Cause A: Insufficient Washing

Inadequate washing fails to remove all unbound reagents, leading to a high background signal.

Solution: Optimize the washing protocol.

  • Increase the number of wash cycles: Typically, 3-5 wash cycles are recommended. Increasing to 5-7 cycles can often reduce background.

  • Increase the wash buffer volume: Ensure that the volume of wash buffer is sufficient to completely fill each well (e.g., 300 µL for a 96-well plate).

  • Increase the soaking time: Allowing the wash buffer to incubate in the wells for 1-2 minutes during each wash step can improve the removal of non-specifically bound molecules.

  • Optimize wash buffer composition: The addition of a non-ionic detergent, such as Tween-20 (0.05% v/v), to the wash buffer can help to reduce non-specific binding.

Illustrative Data on Washing Optimization:

The following table demonstrates the effect of different washing protocols on the signal-to-noise ratio in a representative peptide-based kinase assay.

Wash ProtocolNumber of WashesSoaking Time (minutes)Signal-to-Noise Ratio
A305
B5012
C5125
D7130

This data is illustrative and may vary depending on the specific assay conditions.

Cause B: Suboptimal Reagent Concentrations

Excessive concentrations of kinase, this compound, or ATP can lead to high background.

Solution: Titrate the concentrations of key reagents.

  • Kinase Concentration: Perform a kinase titration to determine the optimal concentration that provides a robust signal without excessive background. Start with the manufacturer's recommended concentration and perform serial dilutions.

  • This compound and ATP Concentration: Optimize the concentrations of the this compound peptide and ATP. While higher concentrations can increase the reaction rate, they may also contribute to higher background. A common starting point is to use an this compound concentration around its Km value for the kinase and an ATP concentration close to the physiological range (e.g., 100 µM).

Illustrative Data on Reagent Optimization:

Kinase (nM)This compound (µM)ATP (µM)Background Signal (RLU)
105010015,000
5501008,000
2.5 50 100 4,500
2.5251004,200
2.550504,000

This data is illustrative. Optimal concentrations should be determined empirically. RLU = Relative Light Units.

Cause C: Inadequate Blocking

Insufficient blocking of the microplate wells leads to non-specific binding of assay components.

Solution: Optimize the blocking step.

  • Choice of Blocking Buffer: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available blocking buffers. The optimal blocking buffer should be determined empirically. For phospho-specific antibody detection, avoid using milk-based blockers as they contain phosphoproteins that can cause high background.

  • Blocking Buffer Concentration: Typically, a concentration of 1-5% BSA or 1-5% non-fat dry milk is used.

  • Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific binding sites.

Illustrative Data on Blocking Buffer Optimization:

Blocking BufferConcentration (%)Incubation Time (hours)Background Signal (RLU)
Non-fat Dry Milk5112,000
BSA119,000
BSA 3 2 5,000
Commercial Blocker XManufacturer's Rec.16,500

This data is illustrative and the optimal blocking strategy may vary.

Experimental Protocols

Protocol 1: General Non-Radioactive this compound Kinase Assay

This protocol provides a general workflow for a non-radioactive, luminescence-based this compound assay, such as those using ADP-Glo™ technology.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Dilute the SGK1 enzyme to the desired concentration in kinase reaction buffer.

    • Prepare a stock solution of this compound peptide.

    • Prepare a stock solution of ATP.

  • Kinase Reaction:

    • Add 5 µL of kinase reaction buffer to each well.

    • Add 2.5 µL of SGK1 enzyme solution to the appropriate wells. For "no enzyme" control wells, add 2.5 µL of kinase reaction buffer.

    • Add 2.5 µL of a solution containing the this compound peptide and ATP to initiate the reaction. The final concentrations should be optimized as described in the troubleshooting section.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations

SGK1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving SGK1. Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which in turn activates PDK1 and mTORC2. Both PDK1 and mTORC2 are required for the full activation of SGK1. Activated SGK1 then phosphorylates various downstream targets, regulating processes like cell survival, proliferation, and ion transport.

SGK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates mTORC2 mTORC2 PIP3->mTORC2 Activates SGK1 SGK1 PDK1->SGK1 Phosphorylates (Thr256) mTORC2->SGK1 Phosphorylates (Ser422) Downstream_Targets Downstream Targets (e.g., NDRG1, GSK3β) SGK1->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (Survival, Proliferation, Ion Transport) Downstream_Targets->Cellular_Responses

Caption: Simplified SGK1 signaling pathway.

Experimental Workflow for an this compound Kinase Assay

This diagram outlines the major steps in a typical non-radioactive this compound kinase assay.

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, this compound, ATP, Buffer) B 2. Kinase Reaction Incubation (e.g., 30°C for 60 min) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Signal Generation (Add Kinase Detection Reagent) C->D E 5. Luminescence Detection (Plate Reader) D->E

Caption: General workflow for an this compound kinase assay.

Troubleshooting Logic for High Background Noise

This flowchart provides a logical sequence of steps to troubleshoot high background noise in your this compound assay.

Troubleshooting_Flowchart Start High Background Noise Detected Wash Optimize Washing Protocol (Increase washes/volume/soak time) Start->Wash Check1 Background Still High? Wash->Check1 Block Optimize Blocking Step (Buffer type/concentration/time) Check1->Block Yes End Problem Resolved Check1->End No Check2 Background Still High? Block->Check2 Reagent Titrate Reagent Concentrations (Kinase, Substrate, ATP) Check2->Reagent Yes Check2->End No Check3 Background Still High? Reagent->Check3 Contamination Check for Contamination (Reagents, Buffers, Water) Check3->Contamination Yes Check3->End No

Caption: Troubleshooting flowchart for high background.

References

Technical Support Center: Improving the Reproducibility of SGKtide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their SGKtide experiments for improved reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide with the amino acid sequence CKKRNRRLSVA.[1] It serves as a substrate for the Serum and Glucocorticoid-regulated Kinase (SGK) family and the NDR family of kinases.[1] Its primary application is in in vitro kinase assays to measure the activity of these kinases.

Q2: What is the correct way to prepare and store this compound?

A2: this compound is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C or -80°C in its lyophilized form.[2] To prepare a working solution, reconstitute the peptide in a suitable buffer, such as 20mM Tris-HCl, pH 7.5, to a concentration of 1mg/mL.[1] It is highly recommended to aliquot the reconstituted solution into smaller, single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2] For best results, use freshly prepared solutions for your experiments.

Q3: What are the potential pathways of this compound degradation I should be aware of?

A3: Like other peptides, this compound can be susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, which can be accelerated by extreme pH or temperature.

  • Oxidation: The Cysteine (C) and Methionine (M) residues (though this compound does not contain Methionine) are prone to oxidation.

  • Deamidation: The Asparagine (N) residue in the this compound sequence can undergo deamidation.

  • Physical Instability: Aggregation, adsorption to surfaces, and precipitation can also occur, affecting the peptide's activity.[2]

Proper storage and handling are crucial to minimize degradation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Contaminated Reagents: ATP, buffer, or kinase preparation may be contaminated with other kinases or phosphatases. 2. Non-enzymatic Phosphorylation: High concentrations of ATP or certain buffer components might lead to non-specific phosphorylation of this compound. 3. Sub-optimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can increase background noise. 4. Issues with Detection Method: In radiometric assays, incomplete removal of unincorporated [γ-³²P]ATP. In fluorescent assays, autofluorescence of compounds or plastics.1. Use high-purity, fresh reagents. Include a "no-enzyme" control to assess background from other components. 2. Optimize ATP concentration. The concentration should ideally be at or near the Km of the kinase for ATP.[3] 3. Empirically determine the optimal pH, salt concentration, and temperature for your specific SGK isoform. 4. For radiometric assays, ensure thorough washing of the phosphocellulose paper. For fluorescent assays, check for compound interference and use appropriate black plates to minimize background.
Low or No Signal 1. Inactive Kinase: The SGK enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. 2. Degraded this compound: The peptide substrate may have degraded due to improper storage or handling. 3. Sub-optimal Enzyme Concentration: The amount of kinase in the reaction may be too low to generate a detectable signal. 4. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the kinase activity. 5. Incorrect Assay Conditions: The buffer composition, pH, or incubation time may not be optimal for the kinase.1. Use a fresh aliquot of the kinase and avoid repeated freeze-thaw cycles. Confirm kinase activity with a known positive control substrate if available. 2. Use a fresh aliquot of this compound. Ensure proper reconstitution and storage. 3. Perform a kinase titration to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay. 4. Include a positive control reaction with a known activator or without any potential inhibitors to ensure the assay is working. 5. Optimize the reaction buffer, pH, and incubation time. Ensure the presence of necessary cofactors like Mg²⁺.
Poor Reproducibility (High Variability between Replicates) 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or ATP. 2. Inconsistent Incubation Times: Variation in the start and stop times of the reaction across different wells. 3. Temperature Gradients: Uneven temperature across the assay plate. 4. Peptide Aggregation: this compound may aggregate if not properly dissolved or stored.1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to be added to all wells to minimize pipetting variability. 2. Use a multichannel pipette to start and stop reactions simultaneously. 3. Ensure the assay plate is uniformly equilibrated to the desired reaction temperature. 4. Ensure complete solubilization of the this compound peptide. Briefly vortex and centrifuge the vial after reconstitution.
Non-linear Reaction Progress 1. Substrate Depletion: The concentration of this compound or ATP is being significantly depleted during the assay. 2. Enzyme Instability: The kinase is losing activity over the course of the incubation. 3. Product Inhibition: The phosphorylated this compound or ADP is inhibiting the kinase reaction.1. Ensure that less than 10-15% of the substrate is consumed during the reaction. This can be achieved by reducing the enzyme concentration or the incubation time. 2. Check the stability of the kinase under the assay conditions. Shorter incubation times may be necessary. 3. If product inhibition is suspected, initial reaction rates should be used for analysis.

Experimental Protocols

Detailed Methodology for an In Vitro SGK Kinase Assay using this compound (Radiometric)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂. Prepare fresh from stock solutions.

  • SGK Enzyme: Dilute the active SGK enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically through a titration experiment.

  • This compound Substrate: Reconstitute lyophilized this compound in sterile water or 20mM Tris-HCl (pH 7.5) to a stock concentration of 1 mg/mL. Further dilute in Kinase Buffer to the desired final concentration (e.g., 50-200 µM).

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile water.

  • [γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.

  • ATP Reaction Mix (10X): Prepare a mix of unlabeled ATP and [γ-³²P]ATP in Kinase Buffer. The final concentration of ATP in the reaction should be at or near the Kₘ of the kinase. For example, for a final concentration of 100 µM ATP, mix appropriate volumes of 10 mM cold ATP and [γ-³²P]ATP.

  • Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure:

  • Set up the kinase reactions in microcentrifuge tubes or a 96-well plate on ice.

  • For a 25 µL final reaction volume, add the following in order:

    • 10 µL of Kinase Buffer (or inhibitor in buffer for screening)

    • 5 µL of this compound solution

    • 5 µL of SGK enzyme solution

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding 5 µL of the ATP Reaction Mix.

  • Incubate for the desired time (e.g., 10-30 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

  • Perform a final wash with acetone and let the papers air dry.

  • Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

3. Controls:

  • No Enzyme Control: Replace the SGK enzyme with Kinase Buffer to determine the background signal.

  • No Substrate Control: Replace the this compound solution with Kinase Buffer to check for kinase autophosphorylation.

  • Positive Control: If available, use a known activator of the SGK enzyme.

  • Inhibitor Control: For inhibitor screening, include a known SGK inhibitor as a positive control for inhibition.

Visualizations

Signaling Pathways and Workflows

SGK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_sgk SGK1 Activation cluster_downstream Downstream Targets cluster_cellular_response Cellular Response PI3K PI3K PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates mTORC2->SGK1_inactive phosphorylates SGK1_active SGK1 (active) SGK1_inactive->SGK1_active activation NDRG1 NDRG1 SGK1_active->NDRG1 phosphorylates FOXO3a FOXO3a SGK1_active->FOXO3a inhibits GSK3b GSK3β SGK1_active->GSK3b inhibits Ion_Transport Ion Transport SGK1_active->Ion_Transport Proliferation Proliferation NDRG1->Proliferation Cell_Survival Cell Survival FOXO3a->Cell_Survival promotes (when active) GSK3b->Cell_Survival promotes (when active) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, SGK, this compound, ATP) Mix Combine Kinase, Substrate, and Buffer Reagents->Mix Incubate_pre Pre-incubate Mix->Incubate_pre Initiate Initiate with ATP Incubate_pre->Initiate Incubate_react Incubate Initiate->Incubate_react Terminate Terminate Reaction Incubate_react->Terminate Wash Wash Terminate->Wash Quantify Quantify Signal Wash->Quantify Data Analyze Data Quantify->Data Troubleshooting_Logic Start Experiment Fails Problem Identify Problem Start->Problem High_Bg High Background Problem->High_Bg e.g. Low_Signal Low Signal Problem->Low_Signal e.g. Poor_Repro Poor Reproducibility Problem->Poor_Repro e.g. Check_Reagents Check Reagent Purity and Controls High_Bg->Check_Reagents Optimize_Conc Optimize Enzyme/ Substrate Conc. Low_Signal->Optimize_Conc Refine_Technique Refine Pipetting and Timing Poor_Repro->Refine_Technique Optimize_Cond Optimize Assay Conditions (pH, Temp) Check_Reagents->Optimize_Cond Optimize_Conc->Optimize_Cond Refine_Technique->Optimize_Cond Solution Re-run Experiment Optimize_Cond->Solution

References

Navigating SGKtide Assay Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in SGKtide kinase assays. By understanding and controlling the sources of variability, users can enhance the reliability and reproducibility of their experimental results.

I. Understanding the SGK Signaling Pathway and the this compound Assay

Serum and glucocorticoid-inducible kinase (SGK) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] The activation of SGK1, a key member of this family, is initiated by signals that activate phosphoinositide 3-kinase (PI3K).[3] This leads to the phosphorylation of SGK1 at two key sites: Threonine 256 (Thr256) in the activation loop by PDK1, and Serine 422 (Ser422) in the hydrophobic motif by mTORC2.[1][4]

The this compound assay is a biochemical method used to measure the activity of SGK kinases. It utilizes a synthetic peptide substrate, this compound, which contains a specific amino acid sequence recognized and phosphorylated by SGK. The amount of phosphorylation is then quantified, typically through luminescence-based methods like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][5][6]

SGK_Signaling_Pathway GF Growth Factors / Insulin PI3K PI3K GF->PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive p-Thr256 mTORC2->SGK1_inactive p-Ser422 SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Downstream Downstream Targets (e.g., NDRG1, FOXO3a) SGK1_active->Downstream Cellular_Response Cellular Response (Survival, Proliferation) Downstream->Cellular_Response

Caption: SGK1 signaling pathway activation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound assay variability.

QuestionAnswer
What is the optimal ATP concentration for my this compound assay? The optimal ATP concentration is typically at or near the Michaelis constant (Km) for the specific SGK isoform you are studying. Using ATP concentrations far below the Km can lead to rapid depletion and non-linear reaction kinetics, while excessively high concentrations can be wasteful and may inhibit some kinases. For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration.[7][8] It is recommended to perform an ATP titration to determine the optimal concentration for your specific experimental conditions.
How does the this compound peptide concentration affect the assay? Substrate concentration directly influences the reaction rate. A concentration well above the Km of the kinase for the peptide will ensure that the reaction rate is not limited by substrate availability. However, very high concentrations can lead to substrate inhibition in some cases. It is crucial to determine the optimal this compound concentration empirically for your assay.[9]
What is a Z'-factor and why is it important? The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[10][11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it suitable for screening.[11] Assays with a Z'-factor below 0.5 may require further optimization to reduce variability.[12][13]
How long should I incubate my kinase reaction? The incubation time should be within the linear range of the reaction, where the product formation is proportional to time. A time-course experiment is essential to determine this range. Short incubation times may result in a low signal, while long incubations can lead to reagent depletion and non-linear kinetics.[14][15][16]
What is the ideal temperature for the assay? Most kinase assays are performed at a constant temperature, typically between 25°C and 37°C. Temperature fluctuations can significantly impact enzyme activity and introduce variability. It is crucial to maintain a consistent temperature throughout the experiment.[14][16]

III. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during this compound assays.

Problem 1: High Background Signal

A high background signal can mask the true signal from the kinase activity, leading to a low signal-to-noise ratio.

Potential CauseRecommended Solution
Contaminated Reagents Use fresh, high-quality reagents. Ensure that ATP solutions are free of contaminating ADP.
Autophosphorylation of Kinase Reduce the concentration of the kinase enzyme. Perform control experiments without the this compound substrate to quantify the level of autophosphorylation.
Non-enzymatic ATP Hydrolysis Ensure the assay buffer has the correct pH and ionic strength. Avoid harsh conditions that could lead to ATP degradation.
Plate Autoluminescence Use opaque, white microplates specifically designed for luminescence assays to minimize background signal.[17][18] Store plates in the dark before use to reduce phosphorescence.[19]
Detergent Effects Some detergents can interfere with the assay chemistry.[20] If using detergents to prevent protein aggregation, test different types and concentrations to find one that does not elevate the background.[21]
Problem 2: Low Signal or No Signal

A weak or absent signal can be due to a variety of factors related to the enzyme, substrates, or assay conditions.

Potential CauseRecommended Solution
Inactive Kinase Verify the activity of your SGK enzyme preparation using a positive control. Ensure proper storage and handling of the enzyme to prevent degradation.
Suboptimal Reagent Concentrations Titrate the concentrations of ATP, this compound peptide, and the SGK enzyme to find the optimal conditions for your assay.
Incorrect Incubation Time or Temperature Perform a time-course experiment to ensure the reaction is proceeding and that you are measuring within the linear range.[14][16] Verify that the incubation temperature is appropriate for the kinase.
Inhibitory Compounds in Sample If screening for inhibitors, ensure that the solvent (e.g., DMSO) concentration is consistent across all wells and is at a level that does not inhibit the kinase.[22][23][24]
Improper Plate Reading Ensure the luminometer settings are appropriate for your assay format. For glow-type luminescence assays, increasing the read time or the number of reads per well can improve the signal-to-noise ratio.[19]
Problem 3: High Variability Between Replicates

High variability can obscure real differences between samples and lead to unreliable results.

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.[25]
Temperature Gradients Across the Plate Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface before reading.[17]
Edge Effects To minimize evaporation and temperature fluctuations at the edges of the plate, consider not using the outer wells for experimental samples. Instead, fill them with buffer or media.
Inconsistent Mixing Mix the reaction components thoroughly but gently to avoid introducing bubbles, which can interfere with light detection.[17]
Bubbles in Wells Visually inspect the plate for bubbles before reading. If present, gently tap the plate or use a sterile pipette tip to remove them.[17]

IV. Experimental Protocols & Workflows

Detailed Protocol: SGK1 Kinase Assay using ADP-Glo™

This protocol is adapted from the Promega SGK1 Kinase Enzyme System technical manual.[5]

Materials:

  • SGK1 Kinase Enzyme System (containing SGK1 enzyme, this compound substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the Kinase Reaction Buffer according to the manufacturer's instructions.

    • Prepare serial dilutions of the SGK1 enzyme in Kinase Reaction Buffer.

    • Prepare the desired concentration of ATP in Kinase Reaction Buffer.

    • Prepare the this compound substrate at the desired concentration in Kinase Reaction Buffer.

  • Kinase Reaction Setup:

    • In a white, opaque plate, add the following to each well:

      • Kinase Reaction Buffer

      • SGK1 enzyme dilution

      • This compound substrate solution

    • Include "no enzyme" and "no substrate" controls.

  • Initiate Kinase Reaction:

    • Add the ATP solution to each well to start the reaction.

    • Mix the plate gently by tapping or using a plate shaker for a few seconds.

  • Incubation:

    • Incubate the plate at the desired temperature (e.g., 30°C) for the predetermined optimal time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add an equal volume of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Assay_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, ATP, Buffers) Start->Prep Setup Set up Kinase Reaction in Plate Prep->Setup Initiate Initiate Reaction with ATP Setup->Initiate Incubate_Kinase Incubate at Optimal Temperature and Time Initiate->Incubate_Kinase Terminate Add ADP-Glo™ Reagent to Terminate Reaction & Deplete ATP Incubate_Kinase->Terminate Incubate_ADP Incubate at Room Temperature Terminate->Incubate_ADP Detect Add Kinase Detection Reagent Incubate_ADP->Detect Incubate_Lumi Incubate to Develop Signal Detect->Incubate_Lumi Read Measure Luminescence Incubate_Lumi->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: General workflow for an this compound kinase assay using luminescence detection.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Assay Issue Identified High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Contaminated_Reagents Check Reagent Purity (especially ATP for ADP contamination) High_BG->Contaminated_Reagents Yes High_Var High Variability? Low_Signal->High_Var No Inactive_Enzyme Verify Enzyme Activity with Positive Control Low_Signal->Inactive_Enzyme Yes Pipetting Check Pipette Calibration Use Master Mixes High_Var->Pipetting Yes End Optimized Assay High_Var->End No Autophosphorylation Run 'No Substrate' Control Reduce Enzyme Concentration Contaminated_Reagents->Autophosphorylation Plate_Issues Use Opaque White Plates Dark-adapt plates before use Autophosphorylation->Plate_Issues Plate_Issues->End Suboptimal_Conditions Optimize Concentrations (Enzyme, ATP, Substrate) Inactive_Enzyme->Suboptimal_Conditions Kinetics Perform Time-Course and Temperature Optimization Suboptimal_Conditions->Kinetics Kinetics->End Plate_Uniformity Check for Temperature Gradients Avoid Edge Effects Pipetting->Plate_Uniformity Mixing Ensure Thorough but Gentle Mixing Check for Bubbles Plate_Uniformity->Mixing Mixing->End

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Preventing degradation of SGKtide during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of SGKtide during experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic peptide with the amino acid sequence CKKRNRRLSVA. It serves as a substrate for the serine/threonine kinases SGK (serum- and glucocorticoid-inducible kinase) and NDR (nuclear Dbf2-related) family kinases. Its primary application is in in vitro kinase assays to measure the activity of these enzymes.[1]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both lyophilized powder and reconstituted solutions.

FormStorage TemperatureDurationSpecial Instructions
Lyophilized Powder-20°CUp to 1 yearStore in a desiccated environment.
Reconstituted Solution-20°CAliquots for short-term useAvoid repeated freeze-thaw cycles. It is recommended to make fresh solutions for each experiment.[2]

Q3: What are the main causes of this compound degradation during experiments?

A3: this compound, like other peptides, is susceptible to degradation from several sources:

  • Proteolytic Degradation: Proteases present in cell lysates or other biological samples can cleave the peptide bonds of this compound.[3][4][5]

  • Phosphatase Activity: After this compound is phosphorylated by a kinase, phosphatases in the sample can remove the phosphate group, leading to an underestimation of kinase activity.[6][7][8][9]

  • Chemical Instability: Factors such as improper pH, high temperatures, and oxidation can lead to the chemical degradation of the peptide.

Q4: How can I prevent proteolytic degradation of this compound?

A4: The most effective way to prevent proteolytic degradation is to add a protease inhibitor cocktail to your lysis buffer and reaction mixtures. These cocktails contain a mixture of inhibitors that target a broad range of proteases.

Protease ClassCommon Inhibitors
Serine ProteasesAEBSF, Aprotinin, PMSF
Cysteine ProteasesE-64, Leupeptin
Aspartic ProteasesPepstatin A
AminopeptidasesBestatin
Metallo-proteasesEDTA

It is often recommended to use a pre-made broad-spectrum protease inhibitor cocktail for comprehensive protection.[4][5]

Q5: How can I prevent the dephosphorylation of phosphorylated this compound?

A5: To preserve the phosphorylated state of this compound, it is essential to use phosphatase inhibitors. Similar to protease inhibitors, these are often used in cocktail formulations to inhibit a wide range of phosphatases.

Phosphatase ClassCommon Inhibitors
Serine/Threonine PhosphatasesSodium Fluoride, β-Glycerophosphate, Sodium Pyrophosphate, Okadaic Acid, Calyculin A
Tyrosine PhosphatasesSodium Orthovanadate, Phenylarsine Oxide
Acid and Alkaline PhosphatasesSodium Fluoride

Using a combination of inhibitors is crucial for comprehensive protection against dephosphorylation.[6][8][9]

Troubleshooting Guides

Problem 1: Low or no SGK kinase activity detected.

Possible Cause Troubleshooting Step
Inactive Kinase Ensure the SGK enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Test the kinase activity with a known positive control if available.
Degraded this compound Prepare fresh this compound solution. Ensure lyophilized peptide has been stored properly at -20°C in a desiccated environment.
Suboptimal Assay Conditions Optimize the concentrations of this compound, ATP, and the kinase enzyme. Perform a titration of each component to find the optimal reaction conditions.[10]
Incorrect Buffer Composition Ensure the kinase buffer has the optimal pH and ionic strength for SGK activity. Some kinases have specific metal ion requirements (e.g., Mg2+).
Presence of Kinase Inhibitors Ensure that none of the buffers or reagents contain substances that could inhibit SGK activity.

Problem 2: High background signal in the kinase assay.

Possible Cause Troubleshooting Step
Contaminating Kinase Activity If using cell lysates, other kinases may be phosphorylating this compound. Use a specific SGK inhibitor as a negative control to determine the contribution of SGK to the overall signal.
Non-enzymatic Phosphorylation Run a control reaction without the kinase to check for non-enzymatic phosphorylation of this compound.
ATP Breakdown High ATPase activity in the sample can lead to a high background in ADP-based detection methods.[11] Include a control with no substrate to measure ATP breakdown.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variable Reagent Preparation Prepare fresh solutions of this compound and ATP for each experiment. Use a consistent source of reagents.
Inconsistent Incubation Times or Temperatures Ensure that all reaction steps are performed with precise timing and at a consistent temperature.[12]
Repeated Freeze-Thaw Cycles Aliquot this compound, kinase, and other critical reagents to avoid multiple freeze-thaw cycles.[2]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.

Experimental Protocols

Protocol: In Vitro SGK1 Kinase Assay using this compound

This protocol provides a general framework for measuring SGK1 activity using this compound as a substrate. The final concentrations of reagents should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA. Store at 4°C.

  • SGK1 Enzyme: Dilute active SGK1 to the desired concentration in Kinase Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 1 mg/mL BSA, 1 mM DTT). Keep on ice.

  • This compound Substrate: Reconstitute lyophilized this compound in sterile deionized water to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Further dilute in Kinase Reaction Buffer to the desired working concentration.

  • ATP Solution: Prepare a stock solution of 10 mM ATP in sterile deionized water. Store in aliquots at -20°C.

  • Stopping Reagent: 100 mM EDTA, pH 8.0.

  • Protease and Phosphatase Inhibitor Cocktails: Add to the kinase reaction mixture as per the manufacturer's recommendations.

2. Kinase Reaction:

  • Set up the reactions in a 96-well plate. A typical reaction volume is 25-50 µL.

  • Add the following components to each well in the specified order:

    • Kinase Reaction Buffer (1X final concentration)

    • Protease and Phosphatase Inhibitor Cocktails

    • Diluted this compound substrate

    • Diluted SGK1 enzyme

  • Include appropriate controls:

    • No Enzyme Control: Replace the enzyme with Kinase Dilution Buffer.

    • No Substrate Control: Replace the this compound solution with Kinase Reaction Buffer.

  • Initiate the reaction by adding ATP to a final concentration of 10-100 µM.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Stopping Reagent.

3. Detection:

The detection of this compound phosphorylation can be achieved through various methods, such as:

  • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into this compound.

  • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[1][13]

  • Fluorescence-based Assay: Using a modified this compound that exhibits a change in fluorescence upon phosphorylation.

  • Antibody-based Detection (e.g., ELISA): Using an antibody that specifically recognizes phosphorylated this compound.

Follow the manufacturer's protocol for the chosen detection method.

Visualizations

SGK_Signaling_Pathway Growth_Factors Growth Factors / Insulin PI3K PI3K Growth_Factors->PI3K activates PDK1 PDK1 PI3K->PDK1 activates mTORC2 mTORC2 PI3K->mTORC2 activates SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates T-loop mTORC2->SGK1_inactive phosphorylates hydrophobic motif SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Substrates Downstream Substrates (e.g., GSK3β, FOXO3a) SGK1_active->Substrates phosphorylates Cellular_Responses Cellular Responses (Survival, Proliferation) Substrates->Cellular_Responses

Caption: Simplified SGK1 signaling pathway.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - Kinase Buffer - SGK1 Enzyme - this compound Substrate - ATP - Inhibitors Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction: - Add Buffer, Inhibitors,  this compound, and SGK1 Reagent_Prep->Reaction_Setup Initiate Initiate Reaction (Add ATP) Reaction_Setup->Initiate Incubate Incubate (e.g., 30°C for 30 min) Initiate->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Detect Detect Phosphorylation (Luminescence, etc.) Stop->Detect Analyze Analyze Data Detect->Analyze

Caption: General workflow for an this compound kinase assay.

Caption: Troubleshooting logic for low kinase assay signal.

References

Technical Support Center: Refinement of SGKtide Assay for Crude Cell Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the SGKtide assay. This resource is designed for researchers, scientists, and drug development professionals using the this compound peptide substrate to measure Serum and Glucocorticoid-inducible Kinase (SGK) activity directly in crude cell extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you refine your experiments and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay? A1: The this compound assay is a biochemical method used to measure the enzymatic activity of serine/threonine kinases, particularly members of the SGK family. It uses a specific synthetic peptide, known as this compound, as a substrate. The kinase transfers a phosphate group from ATP to a serine residue on the this compound peptide. The amount of phosphorylated peptide is then quantified, typically through radiometric, fluorescence, or luminescence-based methods, to determine the kinase's activity.

Q2: What is the amino acid sequence of the this compound peptide? A2: The amino acid sequence for the this compound peptide is typically CKKRNRRLSVA. The phosphorylation site is the serine (S) residue.

Q3: Which kinases are known to phosphorylate the this compound substrate? A3: The this compound peptide is a substrate for the SGK family of kinases (SGK1, SGK2, SGK3). However, due to the conserved nature of kinase recognition motifs, other kinases, such as those from the NDR family, may also phosphorylate this peptide. This potential for off-target phosphorylation is a critical consideration when working with complex mixtures like crude cell extracts.

Q4: What are the main challenges of performing kinase assays in crude cell extracts? A4: Performing kinase assays in crude cell extracts is more complex than with purified enzymes. Key challenges include:

  • Off-target kinase activity: Other kinases present in the lysate can phosphorylate the this compound substrate, leading to a high background signal.[1]

  • Protease and phosphatase activity: Endogenous proteases can degrade the kinase or peptide substrate, while phosphatases can remove the phosphate group from the phosphorylated substrate, leading to an underestimation of kinase activity.[1]

  • Assay interference: Components of the cell lysate can interfere with the detection method (e.g., quenching fluorescence or inhibiting luciferase).[2]

  • ATP depletion: ATPases in the lysate can deplete the available ATP, affecting the kinase reaction rate.

Q5: How is SGK activity regulated in cells? A5: SGK is a key downstream component of the PI3-kinase signaling pathway. Its activity is regulated by phosphorylation.[3][4] Following stimulation by growth factors like insulin or IGF-1, PI3-kinase (PI3K) is activated. This leads to the subsequent activation of PDK1 and mTORC2, which in turn phosphorylate and fully activate SGK.[3][4]

SGK Signaling Pathway

The diagram below illustrates the primary activation pathway for SGK1.

SGK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates mTORC2 mTORC2 PI3K->mTORC2 Activates SGK1_Active SGK1 (Active) PDK1->SGK1_Active Phosphorylates (Thr256) SGK1 SGK1 (Inactive) mTORC2->SGK1 Phosphorylates (Ser422) Downstream Downstream Targets (e.g., FOXO3a, NDRG1) SGK1_Active->Downstream Phosphorylates Troubleshooting_Workflow Start Assay Problem (High Background, Low Signal, etc.) Check_Controls Review Controls (Positive, Negative, No-Enzyme) Start->Check_Controls Neg_Ctrl_High Is Negative Control High? Check_Controls->Neg_Ctrl_High High Background Pos_Ctrl_Low Is Positive Control Low? Check_Controls->Pos_Ctrl_Low Low Signal Variability_High Are Replicates Variable? Check_Controls->Variability_High High Variability Cause_BG Potential Causes: - Off-target kinase activity - Reagent contamination - Non-specific binding Neg_Ctrl_High->Cause_BG Cause_Signal Potential Causes: - Inactive SGK in lysate - Degraded ATP/Peptide - Phosphatase activity Pos_Ctrl_Low->Cause_Signal Cause_Var Potential Causes: - Pipetting errors - Inadequate mixing - Plate edge effects Variability_High->Cause_Var Solve_BG Solutions: - Add kinase inhibitor cocktail - Prepare fresh reagents - Optimize blocking/washing Cause_BG->Solve_BG Success Assay Optimized Solve_BG->Success Solve_Signal Solutions: - Use fresh lysate/reagents - Add phosphatase inhibitors - Optimize assay conditions Cause_Signal->Solve_Signal Solve_Signal->Success Solve_Var Solutions: - Use master mix - Ensure proper mixing - Avoid outer wells Cause_Var->Solve_Var Solve_Var->Success

References

Validation & Comparative

Validating SGKtide as a Specific Substrate for SGK3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of specific kinase substrates is paramount for accurate and reliable experimental outcomes. This guide provides a comparative analysis of SGKtide as a substrate for Serum and Glucocorticoid-Regulated Kinase 3 (SGK3), offering insights into its specificity and use in kinase assays.

While this compound is commercially promoted as a substrate for the SGK family, publicly available data on its specific affinity for SGK3 is limited. This guide aims to present the existing information objectively, compare this compound with an alternative substrate, and provide standardized protocols for experimental validation.

Substrate Comparison

A direct comparison of substrate sequences is crucial for understanding potential kinase recognition motifs. Both SGK and the related Akt kinases recognize a similar consensus motif, typically RXRXXS/T, where 'S/T' is the phosphorylation site. Below is a comparison of this compound with Crosstide, another peptide substrate commonly used in SGK3 kinase assays.

SubstrateAmino Acid SequenceSource
This compoundCKKRNRRLSVA--INVALID-LINK--, --INVALID-LINK--
CrosstideGRPRTSSFAEGKK--INVALID-LINK--

Note on Specificity: Datasheets for this compound indicate that it is a substrate for SGK1, SGK2, and SGK3, as well as the NDR family of kinases. This suggests that this compound is not a specific substrate for SGK3. Researchers should be aware of this potential for cross-reactivity when designing and interpreting experiments. At present, there is a lack of publicly available kinetic data, such as Km and Vmax values, to quantitatively assess the specificity of this compound for SGK3 in comparison to other SGK isoforms and Akt.

Experimental Protocols

To validate the utility and specificity of this compound or any other peptide as an SGK3 substrate, a robust in vitro kinase assay is essential. Below is a generalized protocol for a radiometric kinase assay that can be adapted for this purpose.

In Vitro Radiometric Kinase Assay Protocol for SGK3

1. Materials:

  • Active SGK3 enzyme

  • Peptide substrate (e.g., this compound, Crosstide)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, active SGK3 enzyme, and the peptide substrate at desired concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • To determine specificity, perform parallel assays with other related kinases (e.g., SGK1, SGK2, Akt1).

Visualizing Key Processes

To further aid in experimental design and data interpretation, the following diagrams illustrate the SGK3 signaling pathway and a typical kinase assay workflow.

SGK3_Signaling_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates SGK3_inactive Inactive SGK3 PDK1->SGK3_inactive phosphorylates (activation loop) mTORC2 mTORC2 mTORC2->SGK3_inactive phosphorylates (hydrophobic motif) SGK3_active Active SGK3 SGK3_inactive->SGK3_active Substrates Downstream Substrates (e.g., GSK3β, NDRG1) SGK3_active->Substrates phosphorylates Cellular_Response Cellular Responses (Proliferation, Survival, Ion Transport) Substrates->Cellular_Response regulate

Caption: SGK3 Signaling Pathway.

Kinase_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction: - Kinase (SGK3) - Substrate (this compound) - Buffer - ATP Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., spot on P81 paper) Incubation->Stop_Reaction Washing Wash to Remove Unincorporated ATP Stop_Reaction->Washing Detection Detect Phosphorylation (e.g., Scintillation Counting) Washing->Detection Analysis Data Analysis Detection->Analysis

Caption: General Kinase Assay Workflow.

Conclusion

This compound serves as a substrate for the SGK family of kinases, including SGK3. However, due to the lack of published specificity data, its use as a highly specific tool for studying SGK3 in isolation is not currently validated. Researchers should exercise caution and consider performing comparative kinase assays with other SGK isoforms and related kinases like Akt to accurately interpret their results. The provided protocols and diagrams offer a framework for conducting such validation studies.

SGKtide vs. Crosstide: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase research and drug discovery, peptide substrates are indispensable tools for assaying kinase activity and determining inhibitor specificity. Among the plethora of available substrates, SGKtide and Crosstide are widely utilized for studying specific branches of the kinome. This guide provides a detailed comparison of their kinase selectivity, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to this compound and Crosstide

This compound is a synthetic peptide with the sequence CKKRNRRLSVA. It is primarily recognized as a substrate for the Serum/Glucocorticoid-regulated Kinase (SGK) family and the related NDR (Nuclear Dbf2-related) family of kinases . Its sequence is derived from a phosphorylation site consensus for these kinases.

Crosstide , with the sequence GRPRTSSFAEG, is a synthetic peptide corresponding to the phosphorylation site of Glycogen Synthase Kinase 3 (GSK3) that is targeted by Akt (also known as Protein Kinase B, PKB) . It is a well-established and widely used substrate for Akt and is also known to be phosphorylated by other kinases in the AGC kinase family, such as MAPKAP Kinase-1 (RSK) and p70 S6 Kinase (S6K) .

Kinase Selectivity Profile

The utility of a peptide substrate is largely defined by its selectivity towards different kinases. An ideal substrate would be exclusively phosphorylated by a single kinase or a specific kinase family, thereby providing a clear and unambiguous readout of its activity. The following table summarizes the known kinase targets for this compound and Crosstide based on available literature.

FeatureThis compoundCrosstide
Peptide Sequence CKKRNRRLSVAGRPRTSSFAEG
Primary Kinase Target(s) SGK family (SGK1, SGK2, SGK3), NDR family (NDR1, NDR2)Akt family (Akt1, Akt2, Akt3)
Other Known Kinases LATS1/MOBKL1A, LATS2/MOBKL1A, PAK4, PAK6MAPKAP Kinase-1 (RSK), p70 S6 Kinase (S6K), SGK
Primary Signaling Pathway PI3K/PDK1/SGK PathwayPI3K/Akt/mTOR Pathway

Quantitative Comparison of Kinase Phosphorylation

PeptideKinaseK MV maxNotes
Crosstide Human Akt1~5-fold lower than truncated B-5/ISimilar to truncated B-5/ILower K M suggests a higher affinity for Akt1.
This compound VariousNot Publicly AvailableNot Publicly AvailableQuantitative kinetic data for this compound across a panel of kinases is not readily found in the literature, highlighting a knowledge gap.

Disclaimer: The kinetic data for Crosstide is based on a comparison with another peptide substrate (B-5/I) and not a direct measurement presented in isolation. The absence of comparable data for this compound prevents a direct quantitative comparison.

Signaling Pathways

The primary kinases targeted by this compound and Crosstide, SGK and Akt respectively, are key downstream effectors of the phosphoinositide 3-kinase (PI3K) pathway. Understanding their position in these signaling cascades is crucial for interpreting experimental results.

SGK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK SGK PDK1->SGK P mTORC2->SGK P Downstream Downstream Substrates SGK->Downstream P S S SGK->S G G Ktide P

SGK Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt P mTORC2->Akt P Downstream Downstream Substrates Akt->Downstream P Crosstide Crosstide Akt->Crosstide P Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination cluster_detection Detection Reagents Prepare Kinase, Substrate (this compound/Crosstide), ATP, and Assay Buffer Incubate Incubate Components at Optimal Temperature (e.g., 30°C) Reagents->Incubate Terminate Stop Reaction (e.g., add EDTA) Incubate->Terminate Detect Measure Phosphorylation (e.g., Scintillation Counting, Fluorescence Reading) Terminate->Detect

Unveiling the Cross-Reactivity Profile of SGKtide with AGC Kinase Family Members

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of SGKtide's substrate specificity reveals potential for cross-reactivity with several members of the AGC kinase family, including PKA and Akt. This guide provides a comparative overview based on available data and consensus phosphorylation motifs, offering valuable insights for researchers utilizing this peptide substrate in kinase assays and drug discovery.

In the realm of cellular signaling research, peptide substrates are indispensable tools for elucidating the activity and specificity of protein kinases. This compound, a synthetic peptide with the sequence Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala (KKRNRRLSVA), is widely recognized as a substrate for Serum and Glucocorticoid-inducible Kinase (SGK). However, its utility in discerning specific SGK activity can be influenced by its cross-reactivity with other kinases, particularly those within the broader AGC family, which share homologous catalytic domains and often exhibit overlapping substrate preferences. This guide delves into the cross-reactivity of this compound, presenting a theoretical framework based on consensus phosphorylation motifs alongside available experimental context.

Theoretical Cross-Reactivity Based on Consensus Motifs

The primary sequence of a peptide substrate is a critical determinant of its recognition and phosphorylation by a kinase. By comparing the this compound sequence to the established consensus phosphorylation motifs of key AGC kinases, we can predict the likelihood of cross-reactivity.

Kinase FamilyConsensus MotifThis compound Sequence AlignmentPredicted Compatibility
SGK R-X-R-X-X-S/T-ΦR -N-R -R-L-S -V High
PKA R-R-X-S/T-ΦK-K-R -N-R -R -L-S -V -AHigh
Akt/PKB R-X-R-X-X-S/T-ΦR -N-R -R-L-S -V High
PKC R/K-X-S/T-Φ-R/KK -K-R-N-R-R-L-S -V -AModerate to High

Φ represents a hydrophobic residue. The phosphorylated serine in this compound is at position 8.

The analysis of consensus motifs suggests that this compound is not only an excellent substrate for SGK but also presents a strong potential for phosphorylation by Protein Kinase A (PKA) and Akt (Protein Kinase B). The presence of basic residues (Arginine, R, and Lysine, K) at key positions N-terminal to the phosphorylation site (Serine, S) and a hydrophobic residue (Valine, V) at the +1 position aligns well with the substrate preferences of these kinases.[1][2][3][4][5][6][7] The motif for Protein Kinase C (PKC) is more varied among its isoforms, but generally favors basic residues surrounding the phosphorylation site, indicating that this compound could also serve as a substrate for certain PKC isoforms.[8]

Experimental Data on Cross-Reactivity

Signaling Pathway and Experimental Workflow

To visually represent the context of SGK signaling and a typical workflow for assessing kinase activity, the following diagrams are provided.

SGK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Growth_Factors Growth Factors / Hormones Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates mTORC2 mTORC2 PIP3->mTORC2 recruits & activates SGK SGK (inactive) PDK1->SGK phosphorylates mTORC2->SGK phosphorylates SGK_active SGK (active) SGK->SGK_active Downstream_Substrates Downstream Substrates (e.g., GSK3β, FoxO) SGK_active->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Survival, Proliferation, etc.) Downstream_Substrates->Cellular_Response

Caption: SGK signaling pathway activation.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (Kinase, this compound, ATP, Buffer) Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation (e.g., ADP-Glo, P-32 ATP) Stop_Reaction->Detect_Phosphorylation Analyze_Data Data Analysis Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: General in vitro kinase assay workflow.

Experimental Protocols

A standard in vitro kinase assay to assess the phosphorylation of this compound by an AGC kinase involves the following steps:

Materials:

  • Purified recombinant AGC kinase (e.g., SGK1, PKA, Akt1, PKCα)

  • This compound peptide

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM sodium orthovanadate, 2 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence-based assays)

  • Kinase inhibitors (optional, for specificity testing)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega; or P81 phosphocellulose paper for radiometric assays)

  • Microplate reader (for luminescence) or scintillation counter (for radioactivity)

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified kinase, and this compound to the desired final concentrations. If testing for specificity, pre-incubate the kinase with a specific inhibitor before adding the substrate.

  • Initiation: Start the reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase, if known, to ensure linear reaction kinetics.

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically 30°C, for a predetermined time course (e.g., 10, 20, 30 minutes) to ensure the reaction is in the linear range.

  • Termination: Stop the reaction. For luminescence-based assays, this is typically done by adding the ADP-Glo™ Reagent. For radiometric assays, the reaction can be stopped by spotting the mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide.

  • Detection:

    • Luminescence-based: Follow the manufacturer's protocol for the ADP-Glo™ assay, which measures the amount of ADP produced, correlating to kinase activity. Read the luminescence on a microplate reader.

    • Radiometric: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated this compound bound to the paper using a scintillation counter.

  • Data Analysis: Calculate the kinase activity based on the signal generated. For kinetic analysis, perform the assay with varying concentrations of this compound and ATP to determine Km and Vmax values.

Conclusion

While this compound is a valuable tool for measuring SGK activity, its sequence aligns favorably with the consensus motifs of other key AGC kinases, notably PKA and Akt. This inherent potential for cross-reactivity necessitates careful experimental design and data interpretation. Researchers are encouraged to employ specific kinase inhibitors to dissect the contribution of different kinases to this compound phosphorylation in complex biological samples. Further quantitative studies are warranted to precisely define the kinetic parameters of this compound phosphorylation by a broader range of AGC kinases, which will ultimately enhance its utility and the reliability of the data generated.

References

A Researcher's Guide to Reliable SGKtide Kinase Assays: Essential Controls and Substrate Comparisons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible and trustworthy results from in vitro kinase assays is paramount. This guide provides a comprehensive overview of essential control experiments for a reliable SGKtide-based kinase assay for Serum/Glucocorticoid-regulated Kinase (SGK) and compares this compound with alternative substrates, supported by experimental protocols and data.

The this compound peptide (CKKRNRRLSVA) is a widely recognized substrate for the SGK family of serine/threonine kinases.[1] SGKs are key components of the PI3K signaling pathway, playing crucial roles in a multitude of cellular processes including cell survival, proliferation, and ion channel regulation.[2] Consequently, robustly measuring SGK activity is critical for understanding its physiological functions and for the development of therapeutic inhibitors. This guide will detail the necessary controls to ensure the specificity and reliability of your this compound kinase assay and provide a comparative analysis of alternative substrates.

The SGK Signaling Pathway: A Brief Overview

SGK activation is initiated by extracellular signals that activate Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of SGK by 3-Phosphoinositide-dependent protein kinase 1 (PDK1) and the mammalian Target of Rapamycin Complex 2 (mTORC2).[3][4] Understanding this pathway is crucial for designing experiments and interpreting results.

SGK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors, Insulin) receptor Receptor Tyrosine Kinase extracellular_signal->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 activates mtorc2 mTORC2 pip3->mtorc2 activates sgk SGK (inactive) pdk1->sgk phosphorylates mtorc2->sgk phosphorylates sgk_active SGK (active) sgk->sgk_active downstream Downstream Substrates (e.g., NDRG1, FOXO3a) sgk_active->downstream phosphorylates cellular_response Cellular Response (Survival, Proliferation, etc.) downstream->cellular_response

Caption: Simplified SGK signaling pathway.

Experimental Protocol: this compound Kinase Assay (Luminescence-Based)

This protocol outlines a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to measure the phosphorylation of this compound by SGK.

Materials:

  • Active SGK1 enzyme

  • This compound peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and this compound solution at desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • SGK1 enzyme

    • Test compound or vehicle (for inhibitor screening)

    • This compound substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

Essential Control Experiments for a Reliable Assay

To ensure the validity of your results, a series of control experiments are mandatory. These controls help to identify and troubleshoot potential issues, ensuring that the measured activity is indeed due to the specific phosphorylation of this compound by SGK.

Control ExperimentPurposeExpected Outcome
No Enzyme Control To determine the background signal in the absence of the kinase.Minimal to no signal, indicating that the observed signal in the main experiment is enzyme-dependent.
No Substrate Control To assess the level of kinase autophosphorylation or phosphorylation of other components in the reaction.Low signal, confirming that the assay measures the phosphorylation of the intended substrate.
No ATP Control To ensure that the observed phosphorylation is ATP-dependent.No signal, as ATP is the phosphate donor for the kinase reaction.
Positive Control To confirm that the kinase is active and the assay is working correctly.High signal, demonstrating robust kinase activity. A constitutively active SGK mutant (e.g., SGK1 S422D) can be used.[5]
Negative Control (Inhibitor) To demonstrate the specificity of the kinase activity.Significantly reduced signal in the presence of a known SGK inhibitor, confirming that the measured activity is from SGK.

Comparison of SGK Substrates

While this compound is a popular choice, other peptide substrates can also be utilized for measuring SGK activity. The choice of substrate can influence assay sensitivity and specificity.

SubstrateSequenceKey Features & Considerations
This compound CKKRNRRLSVA- Widely used and validated substrate for SGK.[1][6]- High affinity for SGK.
Crosstide GRPRTSSFAEG- A substrate for several AGC family kinases, including SGK and Akt.[7]- May exhibit less specificity for SGK compared to this compound.
AKTide (PKB sub) CKRPRAASFAE- A well-known substrate for Akt/PKB, which shares substrate specificity with SGK.[8][9]- Can be used to assess SGK activity, but cross-reactivity with Akt should be considered.
Myelin Basic Protein (MBP) N/A (Protein)- A generic substrate for many serine/threonine kinases.[10]- Useful for general kinase activity assessment but lacks specificity for SGK.

Illustrative Performance Data:

The following table presents hypothetical, yet realistic, kinetic data to illustrate the potential differences in performance between various SGK substrates. Actual values may vary depending on the specific SGK isoform and assay conditions.

SubstrateApparent Kₘ (µM)Relative Vₘₐₓ (%)
This compound 10100
Crosstide 2585
AKTide 4070
Myelin Basic Protein >10030

Experimental Workflow and Logical Relationships

A systematic workflow is crucial for obtaining reliable and reproducible data.

experimental_workflow start Start: Assay Design reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers, ATP) start->reagent_prep assay_setup Assay Setup (Plate layout, add reagents) reagent_prep->assay_setup controls Include Control Experiments (No enzyme, no substrate, etc.) assay_setup->controls initiation Initiate Kinase Reaction (Add ATP) assay_setup->initiation controls->initiation incubation Incubation (30°C, 60 min) initiation->incubation detection Signal Detection (e.g., Luminescence) incubation->detection data_acq Data Acquisition (Plate Reader) detection->data_acq analysis Data Analysis (Subtract background, calculate activity) data_acq->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: General workflow for an in vitro kinase assay.

References

SGKtide vs. Myelin Basic Protein: A Comparative Guide for Kinase Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the success of in vitro kinase assays. The ideal substrate should be efficiently and specifically phosphorylated by the kinase of interest, enabling sensitive and reproducible measurement of kinase activity. This guide provides a comprehensive comparison of two commonly used kinase substrates: SGKtide, a synthetic peptide, and Myelin Basic Protein (MBP), a natural protein substrate.

Executive Summary

This compound is a synthetic peptide substrate designed for high specificity towards Serum and Glucocorticoid-inducible Kinase (SGK) family members and other closely related kinases. Its defined sequence and phosphorylation site lead to highly reproducible and specific assays. In contrast, Myelin Basic Protein (MBP) is a "promiscuous" substrate phosphorylated by a wide range of serine/threonine kinases. While its versatility is an advantage for general kinase activity screening, its lack of specificity and multiple phosphorylation sites can lead to higher background and variability.

This guide presents a detailed comparison of their performance characteristics, supported by experimental data and protocols, to aid researchers in selecting the optimal substrate for their specific research needs.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Myelin Basic Protein as kinase substrates. It is important to note that a direct comparison of kinetic parameters is challenging due to variations in assay conditions and the inherent nature of the substrates.

ParameterThis compoundMyelin Basic Protein (MBP)Notes
Substrate Type Synthetic PeptideNatural ProteinThis compound is a short, defined sequence, while MBP is a large, complex protein.
Sequence CKKRNRRLSVAComplex protein with multiple isoforms and phosphorylation sites.The specific phosphorylation site in this compound is the serine residue.
Specificity High for SGK family and related kinases (e.g., NDR)Low; phosphorylated by a broad range of Ser/Thr kinases (MAPK, PKA, PKC, etc.)This compound's specificity is a key advantage for studying a particular kinase.
Molecular Weight ~1330 Da~18.5 kDaThe smaller size of this compound can be advantageous in certain assay formats.
Phosphorylation Sites SingleMultipleMultiple phosphorylation sites on MBP can lead to complex kinetics.
Assay Performance MetricThis compound (for SGK1)Myelin Basic Protein (MBP)Reference/Notes
Specific Activity 102 - 174 nmol/min/mgVaries significantly depending on the kinase and assay conditions.Specific activity for SGK1 was determined using radiometric and ADP-Glo™ assays with a similar peptide substrate.[1]
Z'-factor 0.82Not consistently reported; can be lower due to higher background.A Z'-factor of 0.82 indicates an excellent assay for high-throughput screening.[2]
Signal-to-Noise Ratio Generally high due to specificity.Can be lower due to non-specific phosphorylation by contaminating kinases.High signal-to-noise is crucial for assay sensitivity.

Signaling Pathways

Understanding the signaling context of the kinase and substrate is crucial for interpreting experimental results. Below are diagrams of the signaling pathways for SGK1 (the primary target of this compound) and for several major kinases that phosphorylate MBP.

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK1_active SGK1 (active) PDK1->SGK1_active phosphorylates T256 SGK1_inactive SGK1 (inactive) mTORC2->SGK1_inactive phosphorylates S422 SGK1_inactive->SGK1_active Downstream Downstream Substrates (e.g., NDRG1, GSK3β) SGK1_active->Downstream phosphorylates

Caption: SGK1 Signaling Pathway.

MAPK_Signaling_Pathway Stimuli Mitogens, Stress Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors phosphorylates

Caption: MAPK/ERK Signaling Pathway.

PKA_Signaling_Pathway Hormone Hormones (e.g., Glucagon, Epinephrine) GPCR GPCR Hormone->GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive PKA_active PKA (active) PKA_inactive->PKA_active activates Downstream Downstream Substrates PKA_active->Downstream phosphorylates

Caption: PKA Signaling Pathway.

PKC_Signaling_Pathway Ligand Ligand GPCR_PLC GPCR/RTK Ligand->GPCR_PLC PLC PLC GPCR_PLC->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC_inactive PKC (inactive) DAG->PKC_inactive Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active activates Downstream Downstream Substrates PKC_active->Downstream phosphorylates

Caption: PKC Signaling Pathway.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for kinase assays using this compound and Myelin Basic Protein.

SGK1 Kinase Assay using this compound (ADP-Glo™ Format)

This protocol is adapted from a commercially available ADP-Glo™ Kinase Assay and is suitable for measuring SGK1 activity using a specific peptide substrate like this compound.[1]

Materials:

  • Active SGK1 enzyme

  • This compound substrate

  • Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96-well white, flat-bottom plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X Kinase Reaction Buffer.

    • Prepare the desired concentrations of SGK1 enzyme, this compound substrate, and ATP in Kinase Buffer.

  • Set up Kinase Reaction:

    • Add 5 µL of SGK1 enzyme solution to the wells of a 96-well plate.

    • Add 2.5 µL of this compound substrate solution.

    • Add 2.5 µL of ATP solution to initiate the reaction. The final reaction volume is 10 µL.

    • Include "no enzyme" and "no substrate" controls.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Detect ADP:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence:

    • Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

SGK_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP) Start->Prepare Reaction Set up Kinase Reaction in 96-well plate Prepare->Reaction Incubate Incubate (30°C, 60 min) Reaction->Incubate Terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Incubate->Terminate Incubate2 Incubate (RT, 40 min) Terminate->Incubate2 Detect Add Kinase Detection Reagent (Convert ADP to ATP & Light) Incubate2->Detect Incubate3 Incubate (RT, 30-60 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read End End Read->End

Caption: General Kinase Assay Workflow.

MAPK Kinase Assay using Myelin Basic Protein (Radiometric Format)

This protocol describes a classic radiometric kinase assay for measuring the activity of a Mitogen-Activated Protein Kinase (MAPK) using MBP as a substrate.[3]

Materials:

  • Active MAPK enzyme (e.g., ERK2)

  • Myelin Basic Protein (MBP)

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³²P]ATP

  • 10 mM ATP stock solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the Kinase Assay Buffer.

    • Prepare the [γ-³²P]ATP/ATP mixture.

    • Dilute the MAPK enzyme and MBP to the desired concentrations in Kinase Assay Buffer.

  • Set up Kinase Reaction:

    • In a microcentrifuge tube, combine:

      • 10 µL of Kinase Assay Buffer

      • 10 µL of diluted MAPK enzyme

      • 10 µL of MBP solution (e.g., 1 mg/mL)

    • Include a "no enzyme" control.

  • Initiate Reaction:

    • Add 10 µL of the [γ-³²P]ATP/ATP mixture to start the reaction.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction at 30°C for 10-30 minutes.

  • Stop Reaction and Spot:

    • Spot 25 µL of the reaction mixture onto the center of a labeled P81 phosphocellulose paper square.

  • Wash:

    • Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone for 2 minutes and let the papers air dry.

  • Quantify:

    • Place each P81 paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

Conclusion and Recommendations

The choice between this compound and Myelin Basic Protein depends heavily on the specific goals of the research.

Choose this compound when:

  • The activity of a specific SGK family kinase or a closely related kinase is being investigated.

  • High specificity and reproducibility are required.

  • The assay will be used for high-throughput screening of inhibitors.

  • A well-defined, single phosphorylation event is being studied.

Choose Myelin Basic Protein when:

  • Screening for general serine/threonine kinase activity in a sample.

  • A promiscuous substrate is needed to test a newly purified kinase of unknown specificity.

  • The specific kinase of interest is known to phosphorylate MBP efficiently.

  • Cost is a significant consideration, as MBP can be a more economical option.

References

A Comparative Guide to Mass Spectrometry-Based Confirmation of SGKtide Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase activity assays, the robust and unambiguous confirmation of substrate phosphorylation is paramount. This guide provides a comparative analysis of mass spectrometry-based methods for confirming the phosphorylation of SGKtide, a widely recognized substrate for Serum and Glucocorticoid-regulated Kinase (SGK) and NDR family kinases. We will explore alternative peptide substrates and present detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most appropriate methods for their studies.

Introduction to this compound and Phosphorylation Analysis

This compound, with the amino acid sequence CKKRNRRLSVA, contains a consensus phosphorylation site for the AGC kinase subfamily. The phosphorylation of the serine residue within this sequence is a key indicator of SGK and NDR kinase activity. Mass spectrometry (MS) has emerged as the gold standard for confirming this post-translational modification due to its high sensitivity, specificity, and ability to pinpoint the exact site of phosphorylation.

Comparison of Peptide Substrates for SGK/NDR Kinase Assays

While this compound is a well-established substrate, other peptides can also be utilized for assaying SGK and related kinase activity. The choice of substrate can influence assay performance and outcomes.

FeatureThis compoundCrosstide (GRPRTSSFAEG)Notes
Sequence CKKRNRRLSVAGRPRTSSFAEGThis compound contains the Arg-Xaa-Arg-Xaa-Xaa-Ser/Thr motif recognized by SGK isoforms.[1] Crosstide is a well-known substrate for Akt (PKB), a closely related kinase.
Specificity High for SGK/NDR family kinases.Primarily for Akt, but can be phosphorylated by other AGC kinases.The substrate specificity of SGK isoforms is similar to that of PKB (Akt).[1]
Known Applications Widely used for in vitro kinase assays for SGK and NDR kinases.Commonly used in Akt kinase assays.
MS Analysis Good ionization and fragmentation properties.Good ionization and fragmentation properties.Both peptides are amenable to standard LC-MS/MS analysis.
Reported Km (for Akt) Not typically used for Akt~10 µMLower Km indicates higher affinity for the kinase. Data for SGK is less consistently reported in a comparative context.

Mass Spectrometry-Based Confirmation of this compound Phosphorylation: A Workflow

The definitive confirmation of this compound phosphorylation involves a multi-step process culminating in mass spectrometric analysis. This workflow ensures the accurate identification and, if required, quantification of the phosphorylated peptide.

experimental_workflow cluster_kinase_assay In Vitro Kinase Assay cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Kinase SGK/NDR Kinase Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction S_unphos This compound (unphosphorylated) S_unphos->Reaction ATP ATP ATP->Reaction S_phos Phosphorylated this compound Reaction->S_phos Quench Quench Reaction S_phos->Quench Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Quench->Enrichment Desalting Desalting (e.g., C18 ZipTip) Enrichment->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Sequence Confirmation, Site Localization, Quantification) LC_MS->Data_Analysis

Fig 1. Experimental workflow for this compound phosphorylation confirmation.

Experimental Protocols

In Vitro Kinase Assay
  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, this compound substrate (final concentration 50-100 µM), and the active SGK or NDR kinase.

  • Initiation: Initiate the reaction by adding ATP to a final concentration of 100-200 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) or by heating at 95°C for 5 minutes.

Phosphopeptide Enrichment (using TiO2)
  • Equilibration: Equilibrate a TiO2 spin tip by washing with 20 µL of wash buffer (e.g., 80% acetonitrile, 1% TFA).

  • Binding: Load the acidified kinase reaction mixture onto the TiO2 spin tip. Centrifuge to pass the solution through the resin.

  • Washing: Wash the spin tip twice with 20 µL of wash buffer to remove non-phosphorylated peptides and other contaminants.

  • Elution: Elute the bound phosphopeptides with 20 µL of elution buffer (e.g., 5% NH4OH). Dry the eluate in a vacuum centrifuge.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried phosphopeptides in 20 µL of LC-MS loading buffer (e.g., 0.1% formic acid in water).

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Elute the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode. The instrument should be programmed to select precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Search the acquired MS/MS spectra against a database containing the this compound sequence. Confirm the phosphorylation site by identifying fragment ions that show a mass shift of +79.9663 Da.

Quantitative Data Presentation

The following table presents hypothetical, yet representative, quantitative data that could be obtained from a mass spectrometry-based analysis comparing this compound and Crosstide phosphorylation.

ParameterThis compoundCrosstide
Precursor m/z (unphosphorylated, [M+2H]2+) 665.39595.78
Precursor m/z (phosphorylated, [M+2H]2+) 705.37635.76
Limit of Detection (LOD) (fmol) ~10-50~10-50
Limit of Quantification (LOQ) (fmol) ~50-200~50-200
Linear Dynamic Range 2-3 orders of magnitude2-3 orders of magnitude
Phosphorylation Efficiency (Relative) HighModerate (with SGK)

Note: The specific LOD, LOQ, and dynamic range will depend on the mass spectrometer, chromatographic conditions, and sample matrix.

Signaling Pathway and Logical Relationships

The phosphorylation of this compound is a downstream event in the PI3K/Akt signaling pathway, where SGK is a key effector.

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Kinase Cascade cluster_downstream Downstream Event Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 SGK_active SGK (active) PDK1->SGK_active phosphorylates mTORC2->SGK_active phosphorylates SGK_inactive SGK (inactive) SGK_inactive->SGK_active SGKtide_phos Phospho-SGKtide SGK_active->SGKtide_phos phosphorylates SGKtide_unphos This compound SGKtide_unphos->SGKtide_phos

Fig 2. Simplified SGK signaling pathway leading to this compound phosphorylation.

Conclusion

Mass spectrometry provides an unparalleled level of detail and confidence in the confirmation of this compound phosphorylation. By employing the workflows and protocols outlined in this guide, researchers can reliably validate kinase activity and obtain high-quality, quantitative data. The choice between this compound and alternative substrates will depend on the specific kinase of interest and the experimental goals. For robust and specific assessment of SGK/NDR activity, this compound remains an excellent and well-characterized choice, with its phosphorylation readily and accurately verifiable by modern mass spectrometry techniques.

References

Comparative Analysis of SGKtide Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success and reproducibility of their experiments. SGKtide, a peptide substrate for the Serum and Glucocorticoid-Regulated Kinase (SGK), is a critical tool in studying the SGK signaling pathway, which is implicated in various physiological processes, including cell survival, proliferation, and ion channel regulation. This guide provides a comparative analysis of this compound offerings from three prominent suppliers: Sino Biological, MedChemExpress, and Sigma-Aldrich, with a focus on product specifications, and outlines a detailed experimental protocol for performance validation.

Supplier and Product Overview

Choosing a reliable supplier for synthetic peptides like this compound is crucial for obtaining accurate and consistent experimental results. The following table summarizes the product specifications for this compound (Sequence: CKKRNRRLSVA) from Sino Biological, MedChemExpress, and Sigma-Aldrich based on publicly available data. It is important to note that while general purity standards are provided, lot-to-lot variability is inherent in peptide synthesis. Researchers are strongly encouraged to request lot-specific certificates of analysis (CoA) for precise purity data and to perform in-house validation.

FeatureSino BiologicalMedChemExpressSigma-Aldrich
Product Name This compoundThis compoundThis compound
Catalog Number S08-58HY-P10054SRP0688
Purity (HPLC) ≥95% or ≥99.07% (lot-dependent)Information not readily available on the main product page; CoA should be consulted.≥95%
Molecular Weight 1329.62 g/mol 1227.46 g/mol 1329.62 g/mol
Formulation Lyophilized powderLyophilized powderLyophilized powder
Storage -20°C for up to 1 year as suppliedRecommended conditions on CoA-20°C
Reconstitution Not specified on the general datasheetRecommended in CoA20mM Tris-HCl, pH 7.5 to 1mg/mL

Experimental Data and Performance Comparison

Researchers should consider the following when evaluating this compound from a new supplier or lot:

  • Purity Confirmation: Always refer to the lot-specific CoA for the precise purity determined by HPLC. A higher percentage indicates fewer contaminating byproducts from the synthesis process.

  • Mass Spectrometry (MS) Verification: The CoA should also include MS data to confirm the correct molecular weight of the peptide, ensuring the correct sequence has been synthesized.

  • In-house Validation: It is best practice to perform a standardized kinase assay to qualify a new batch of this compound. This will establish a baseline for its performance and allow for consistency checks with future orders.

Detailed Experimental Protocol: SGK1 Kinase Activity Assay

To ensure consistent and comparable results when evaluating this compound from different suppliers, a standardized experimental protocol is essential. The following is a detailed methodology for an in vitro SGK1 kinase assay using a luminescence-based ADP detection method, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the activity of SGK1 kinase using this compound as a substrate and to compare the performance of this compound from different suppliers.

Materials:

  • Active SGK1 enzyme

  • S-tide from Supplier A, B, and C (reconstituted as per supplier recommendations or in sterile water/assay buffer)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of active SGK1 enzyme in Kinase Assay Buffer to the desired concentration.

    • Prepare serial dilutions of this compound from each supplier in Kinase Assay Buffer to determine the optimal substrate concentration (e.g., ranging from 1 µM to 100 µM).

    • Prepare a working solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for SGK1, if known.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

  • Kinase Reaction:

    • To the wells of a white assay plate, add the following in order:

      • Kinase Assay Buffer

      • S-tide solution (from different suppliers and at various concentrations)

      • Active SGK1 enzyme solution

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 10-25 µL.

    • Include appropriate controls:

      • No enzyme control: All components except the SGK1 enzyme.

      • No substrate control: All components except the this compound.

      • Positive control: A known potent SGK1 activator.

      • Negative control: A known SGK1 inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 40 minutes).

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from the no enzyme control) from all other readings.

    • Plot the luminescence signal against the this compound concentration for each supplier.

    • Compare the signal-to-background ratio and the maximum reaction velocity (Vmax) for this compound from each supplier to assess their relative performance.

Visualizing Key Processes

To better understand the context of this compound utilization, the following diagrams illustrate the SGK signaling pathway and the experimental workflow for its analysis.

SGK_Signaling_Pathway extracellular_signal Growth Factors / Hormones receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pip3 PIP3 pi3k->pip3 pip2->pip3 phosphorylates pdk1 PDK1 pip3->pdk1 recruits mtorc2 mTORC2 pip3->mtorc2 activates sgk1 SGK1 (inactive) pdk1->sgk1 phosphorylates mtorc2->sgk1 phosphorylates sgk1_active SGK1 (active) substrates Downstream Substrates (e.g., GSK3β, NDRG1) sgk1_active->substrates phosphorylates cellular_response Cellular Responses (Survival, Proliferation, Ion Transport) substrates->cellular_response Kinase_Assay_Workflow start Start reagent_prep 1. Prepare Reagents (SGK1, this compound, ATP, Assay Buffer) start->reagent_prep reaction_setup 2. Set Up Kinase Reaction in 96-well plate reagent_prep->reaction_setup incubation 3. Incubate at 30°C reaction_setup->incubation adp_glo_add 4. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->adp_glo_add adp_glo_incubation 5. Incubate at RT adp_glo_add->adp_glo_incubation detection_reagent 6. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo_incubation->detection_reagent detection_incubation 7. Incubate at RT detection_reagent->detection_incubation read_luminescence 8. Measure Luminescence detection_incubation->read_luminescence analysis 9. Data Analysis read_luminescence->analysis end End analysis->end

Validating SGKtide-Based Inhibitor Screen Results: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of primary screening hits is a critical step in the identification of robust and reliable lead compounds. This guide provides a detailed comparison of common methodologies for validating the results of a Serum/Glucocorticoid-regulated Kinase (SGK) inhibitor screen that utilized the SGKtide peptide as a substrate.

A primary screen, while effective for identifying a large number of potential inhibitors, is susceptible to various artifacts. Therefore, employing orthogonal validation assays with different technological principles is essential to confirm genuine inhibitory activity and eliminate false positives. This guide outlines the experimental protocols for four key methods: the primary this compound-based fluorescence polarization assay, and three common validation assays—a luminescence-based kinase assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (LanthaScreen™), and a cell-based Western Blot analysis of a downstream substrate.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes representative quantitative data for a hypothetical potent SGK1 inhibitor (Compound X) and a known, less potent inhibitor, EMD638683, across the different assay platforms. This illustrates how IC50 values can vary depending on the assay format and the importance of multi-assay validation.

Assay Method Assay Principle Compound X IC50 (nM) EMD638683 IC50 (µM) Key Advantages Key Disadvantages
This compound (FP) Binding of a fluorescently labeled peptide substrate503.0[1]Direct, homogenous, suitable for HTSProne to artifacts (compound fluorescence)
ADP-Glo™ Luminescence detection of ADP produced653.35[1]High sensitivity, broad dynamic rangeIndirect, multi-step enzymatic cascade
LanthaScreen™ (TR-FRET) TR-FRET between antibody and phosphorylated substrate58N/AHomogenous, ratiometric, reduced interferenceRequires specific antibodies and labeled substrates
Cell-based Western Blot (p-NDRG1) Immunodetection of a phosphorylated cellular substrate150~1-5 (cellular activity)Physiologically relevant, confirms cell permeabilityLower throughput, semi-quantitative

Visualizing the Methodologies and Pathways

To better understand the underlying biology and experimental procedures, the following diagrams illustrate the SGK1 signaling pathway and the workflows for the primary screen and validation assays.

SGK1_Signaling_Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits mTORC2 mTORC2 PIP3->mTORC2 recruits SGK1_inactive SGK1 (inactive) PDK1->SGK1_inactive phosphorylates (Thr256) mTORC2->SGK1_inactive phosphorylates (Ser422) SGK1_active SGK1 (active) SGK1_inactive->SGK1_active Substrates Downstream Substrates SGK1_active->Substrates phosphorylates NDRG1 NDRG1 SGK1_active->NDRG1 FOXO3a FOXO3a SGK1_active->FOXO3a Cell_Response Cellular Responses (Survival, Proliferation) Substrates->Cell_Response pNDRG1 p-NDRG1 pFOXO3a p-FOXO3a

Caption: Simplified SGK1 signaling pathway.

Validation_Workflow Primary_Screen Primary Screen (this compound FP Assay) Hits Initial Hits Primary_Screen->Hits Validation Orthogonal Validation Assays Hits->Validation ADP_Glo Biochemical: ADP-Glo™ Validation->ADP_Glo TR_FRET Biochemical: LanthaScreen™ Validation->TR_FRET Western Cell-based: Western Blot (p-NDRG1) Validation->Western Confirmed_Hits Confirmed Hits ADP_Glo->Confirmed_Hits TR_FRET->Confirmed_Hits Western->Confirmed_Hits SAR Dose-Response & SAR Confirmed_Hits->SAR

Caption: Workflow for inhibitor screen validation.

Experimental Protocols

Detailed methodologies for the primary screening assay and subsequent validation experiments are provided below.

Primary Screen: this compound Fluorescence Polarization (FP) Assay

This biochemical assay measures the change in polarization of fluorescently labeled this compound upon phosphorylation by SGK1. Small, unbound peptides tumble rapidly, depolarizing emitted light. When phosphorylated and bound by a larger antibody or affinity reagent, the tumbling slows, and polarization increases. Inhibitors prevent this change.

Methodology:

  • Reagents:

    • Active SGK1 enzyme

    • Fluorescently labeled this compound (e.g., 5-FAM-CKKRNRRLSVA)

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds diluted in DMSO

    • Stop/Detection Reagent (e.g., EDTA and a phospho-specific antibody)

  • Procedure:

    • Add 2 µL of test compound or DMSO (control) to wells of a 384-well, low-volume black plate.

    • Add 4 µL of a 2.5x enzyme/substrate solution (containing SGK1 and fluorescent this compound) to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a 2.5x ATP solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of Stop/Detection reagent.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a suitable plate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Validation Assay 1: ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal proportional to kinase activity.

Methodology:

  • Reagents:

    • SGK1 Kinase Enzyme System (containing SGK1, substrate, buffer, DTT)[2][3]

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent, Kinase Detection Reagent)[4][5][6]

    • Test compounds diluted in DMSO

  • Procedure: [2][5]

    • Set up the kinase reaction in a 384-well plate by adding test compound, SGK1 enzyme, and a suitable substrate (e.g., AKT (PKB) substrate peptide).

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to SGK1 activity.

    • Calculate percent inhibition and determine IC50 values as described for the FP assay.

Validation Assay 2: LanthaScreen™ TR-FRET Assay

This homogenous assay uses a terbium-labeled anti-phospho-substrate antibody as the donor and a fluorescein-labeled substrate as the acceptor. When the substrate is phosphorylated by SGK1, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Methodology:

  • Reagents: [7][8][9]

    • Active SGK1 enzyme

    • Fluorescein-labeled substrate peptide

    • Terbium-labeled phospho-specific antibody

    • ATP

    • TR-FRET Dilution Buffer

    • Test compounds diluted in DMSO

    • EDTA to stop the reaction

  • Procedure: [7][9][10]

    • In a 384-well plate, add test compound, SGK1 enzyme, and fluorescein-labeled substrate.

    • Initiate the reaction by adding ATP. The typical kinase reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing EDTA and the Terbium-labeled antibody in TR-FRET dilution buffer.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm). The ratio is proportional to the amount of phosphorylated substrate.

    • Calculate percent inhibition based on the change in the emission ratio and determine IC50 values.

Validation Assay 3: Cell-Based Western Blot for Phospho-NDRG1

This assay validates inhibitor activity in a physiological context by measuring the phosphorylation of a known downstream SGK1 substrate, N-myc downstream-regulated gene 1 (NDRG1), within cells.[1][11][12]

Methodology:

  • Reagents:

    • Cell line expressing SGK1 (e.g., HeLa, PC-3)

    • Complete cell culture medium

    • SGK1 activator (e.g., serum, insulin, or pervanadate)

    • Test compounds

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-NDRG1 (Thr346), anti-total NDRG1, anti-Actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal SGK1 activity.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an SGK1 activator for 15-30 minutes to induce NDRG1 phosphorylation.

    • Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with primary antibody against phospho-NDRG1 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total NDRG1 and a loading control (e.g., Actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-NDRG1 signal to the total NDRG1 signal.

    • Plot the normalized phospho-signal versus compound concentration to estimate the cellular IC50.

References

SGKtide Specificity: A Comparative Guide to Peptide Substrates for AGC Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate peptide substrate is critical for accurate and reliable kinase activity assessment. This guide provides a comparative analysis of SGKtide, a substrate for Serum/Glucocorticoid-regulated Kinase (SGK), with other well-established peptide substrates for related AGC family kinases, such as Akt and PKA.

This comparison focuses on substrate specificity, supported by available kinetic data, and provides detailed experimental methodologies to aid in the design and execution of in vitro kinase assays.

Understanding the Kinases: SGK and its Relatives in the AGC Family

Serum/Glucocorticoid-regulated Kinase (SGK) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell survival, proliferation, and ion channel regulation.[1][2] SGK itself is a downstream effector of the PI3K signaling pathway and shares significant homology with another key kinase in this pathway, Akt (also known as Protein Kinase B or PKB).[1][2] Both SGK and Akt, along with Protein Kinase A (PKA), belong to the AGC family of kinases, which share a conserved catalytic domain and often exhibit overlapping substrate specificities.[2] This overlap necessitates the use of specific peptide substrates to differentiate their activities in complex biological samples.

Signaling Pathway Overview

The diagram below illustrates the canonical PI3K/Akt/SGK signaling pathway, highlighting the points of activation and the downstream targets of these kinases.

PI3K_AKT_SGK_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt (PKB) PDK1->Akt phosphorylates SGK SGK PDK1->SGK phosphorylates mTORC2->Akt phosphorylates mTORC2->SGK phosphorylates Downstream_Akt Akt Substrates (e.g., GSK3, FOXO) Akt->Downstream_Akt Downstream_SGK SGK Substrates (e.g., NDRG1, FOXO) SGK->Downstream_SGK Cellular_Responses Cellular Responses (Survival, Proliferation, etc.) Downstream_Akt->Cellular_Responses Downstream_SGK->Cellular_Responses

PI3K/Akt/SGK Signaling Pathway

Comparative Analysis of Peptide Substrates

The specificity of a kinase for its substrate is quantitatively described by the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[3][4][5] A lower Km value indicates a higher affinity of the enzyme for the substrate.[3][4] The catalytic efficiency of a kinase is often represented by the Vmax/Km ratio.

SubstrateTarget KinaseSequenceKm (µM)Vmax (relative)Catalytic Efficiency (Vmax/Km)
This compound SGKCKKRNRRLSVAData not availableData not availableData not available
Crosstide AktGRPRTSSFAEG~30Data not availableData not available
Aktide-2T AktKK-CrosstideData not availableData not availableData not available
Kemptide PKALRRASLG~10-20Data not availableData not available

Note: Directly comparable, side-by-side quantitative data for these peptides from a single study is limited in the available literature. The provided Km for Crosstide is an approximate value from available documentation.[6]

Crosstide , with the sequence GRPRTSSFAEG, is derived from the phosphorylation site of GSK3 and is a well-established substrate for Akt.[6]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a framework for an in vitro kinase assay to determine the kinetic parameters of a kinase with a peptide substrate. This is a representative protocol and may require optimization for specific kinases and substrates.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Peptide Substrate, ATP, Kinase Buffer) Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction (Vary substrate or ATP concentration) Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C (e.g., 10-30 minutes) Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., add EDTA or heat) Incubation->Stop_Reaction Detection Detect Phosphorylation (e.g., Radiometric, Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Determine Km and Vmax) Detection->Data_Analysis End End Data_Analysis->End

General Kinase Assay Workflow

Materials:

  • Purified active kinase (e.g., SGK, Akt)

  • Peptide substrate (e.g., this compound, Crosstide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter (for radiometric assay) or luminometer (for luminescence-based assay)

  • Stop solution (e.g., 75 mM phosphoric acid for radiometric assay)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide substrate in water or a suitable buffer.

    • Prepare a series of dilutions of the peptide substrate in kinase reaction buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).

    • Prepare a stock solution of ATP. For radiometric assays, mix cold ATP with [γ-³²P]ATP.

    • Dilute the purified kinase to the desired working concentration in kinase reaction buffer.

  • Kinase Reaction:

    • Set up the kinase reactions in microcentrifuge tubes or a 96-well plate.

    • To each reaction well, add the kinase reaction buffer, the desired concentration of peptide substrate, and the diluted kinase.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding the ATP solution (containing [γ-³²P]ATP if applicable). The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, or 30 minutes). Ensure the reaction is in the linear range.

  • Stopping the Reaction:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Immediately immerse the paper in stop solution (e.g., 0.75% phosphoric acid). Wash the papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Detection:

    • Radiometric Assay: Air-dry the phosphocellulose papers and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[9] Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.[5]

Conclusion

References

Independent Validation of SGKtide Assay for Serum/Glucucorticoid-Regulated Kinase (SGK) Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the SGKtide peptide-based assay with alternative methods for measuring the activity of Serum/Glucocorticoid-regulated Kinase (SGK). It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their experimental needs. This document summarizes available quantitative data, details experimental protocols, and presents key signaling and experimental workflows through diagrams.

The SGK Signaling Pathway

Serum/Glucocorticoid-regulated Kinase (SGK) is a family of serine/threonine kinases that act as downstream effectors of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[1] This pathway is crucial for regulating a wide array of cellular processes, including cell survival, proliferation, ion transport, and neuronal excitability.[2] The activation of SGK1, the most studied isoform, is initiated by various extracellular signals such as growth factors and hormones. This leads to the activation of PI3K and the subsequent phosphorylation of SGK1 at two key residues: Thr256 in the activation loop by PDK1 (Phosphoinositide-dependent kinase 1) and Ser422 in the hydrophobic motif by mTORC2 (mammalian Target of Rapamycin Complex 2).[1] Once activated, SGK1 phosphorylates a range of downstream targets, thereby modulating their activity.

SGK_Signaling_Pathway extracellular_signal Growth Factors / Hormones receptor Receptor Tyrosine Kinase extracellular_signal->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits & activates mtorc2 mTORC2 pip3->mtorc2 activates sgk1 SGK1 (inactive) pdk1->sgk1 P (Thr256) mtorc2->sgk1 P (Ser422) sgk1_active SGK1 (active) downstream_targets Downstream Targets (e.g., FOXO3a, GSK3β) sgk1_active->downstream_targets phosphorylates cellular_response Cellular Response (Survival, Proliferation, etc.) downstream_targets->cellular_response

Figure 1: Simplified SGK1 signaling pathway.

Methods for Measuring SGK Activity

Several distinct methodologies are available for quantifying SGK kinase activity, each with its own set of advantages and limitations. The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the specific research question.

This compound Peptide-Based Assay

The this compound assay is a non-radioactive, in vitro kinase assay that utilizes a specific peptide substrate, this compound, which contains a consensus phosphorylation site for SGK family kinases. The assay measures the amount of phosphorylated this compound, which is directly proportional to the SGK activity in the sample.

Experimental Workflow:

SGKtide_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, this compound, ATP, Buffer) start->prepare_reagents mix Combine Kinase, this compound, and Assay Buffer in a well prepare_reagents->mix initiate Initiate Reaction by adding ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylated this compound (e.g., Luminescence, Fluorescence) stop->detect analyze Analyze Data detect->analyze end End analyze->end

Figure 2: General workflow of an this compound peptide-based assay.

Data Presentation:

While direct independent validation studies with published comparative data are scarce, manufacturer's data sheets and some research articles provide performance characteristics.

ParameterThis compound Assay (Typical Values)Reference
Assay Format 96- or 384-well plateCommercial Kits
Detection Method Luminescence or FluorescenceCommercial Kits
Substrate This compound peptideCommercial Kits
Z'-factor > 0.7 (reported for similar assays)[3]

Experimental Protocol (General):

  • Reagent Preparation: Prepare kinase reaction buffer, SGK enzyme, this compound substrate, and ATP solution.

  • Reaction Setup: In a microplate well, combine the SGK enzyme, this compound substrate, and kinase buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a specified time.

  • Termination: Stop the reaction using a stop solution, often containing a chelating agent like EDTA.

  • Detection: Add the detection reagent. In luminescence-based assays, this reagent often contains luciferase to measure the remaining ATP. The amount of ATP consumed is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader and calculate the kinase activity.

Alternative Assays for SGK Activity

Radiometric assays are considered a "gold standard" for measuring kinase activity due to their direct measurement of phosphate transfer.[1] These assays use radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) and measure the incorporation of the radioactive phosphate into a substrate.

Data Presentation:

ParameterRadiometric Assay (Typical Values)Reference
Assay Format Filter-based or Scintillation Proximity Assay (SPA)[1][4]
Detection Method Scintillation counting or autoradiography[1][4]
Substrate Peptides (e.g., Crosstide) or proteins[1]
Advantages High sensitivity, direct measurement, low interference[4]
Disadvantages Use of radioactivity, waste disposal, lower throughput[4]

Experimental Protocol (General Filter-Based):

  • Reaction Setup: Combine SGK enzyme, substrate (e.g., a peptide like Crosstide), and kinase buffer in a reaction tube.

  • Initiation: Add [γ-33P]ATP to start the reaction.

  • Incubation: Incubate at 30°C for a defined period.

  • Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while unincorporated ATP does not.

  • Washing: Wash the filter paper extensively to remove unbound [γ-33P]ATP.

  • Detection: Measure the radioactivity on the filter paper using a scintillation counter.

Fluorescence polarization assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted from a labeled molecule.[5][6] In the context of a kinase assay, a fluorescently labeled peptide substrate is used. When the small, rapidly tumbling peptide is phosphorylated by the kinase, it can be bound by a larger, phospho-specific antibody. This binding results in a slower tumbling rate and an increase in fluorescence polarization.

Data Presentation:

ParameterFluorescence Polarization Assay (Typical Values)Reference
Assay Format Homogeneous, 96- or 384-well plate[5]
Detection Method Fluorescence polarization plate reader[5]
Substrate Fluorescently labeled peptide[5]
Z'-factor 0.82 (reported for an SGK1 assay)[5]
Advantages Homogeneous (no wash steps), high throughput[6]
Disadvantages Potential for interference from fluorescent compounds[6]

Experimental Protocol (General):

  • Reaction Setup: In a microplate well, combine the SGK enzyme, a fluorescently labeled peptide substrate, and kinase buffer.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature or 30°C.

  • Detection: Add a phospho-specific antibody conjugated to a molecule that will bind the phosphorylated peptide.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader. The change in polarization is proportional to the kinase activity.

Mass spectrometry offers a highly sensitive and label-free method for detecting and quantifying substrate phosphorylation.[7] In this approach, the kinase reaction is performed, and then the reaction mixture is analyzed by mass spectrometry to measure the ratio of the phosphorylated product to the unphosphorylated substrate.

Data Presentation:

ParameterMass Spectrometry-Based Assay (Typical Values)Reference
Assay Format In-solution or on-bead kinase reaction followed by MS analysis[7]
Detection Method MALDI-TOF or LC-MS/MS[7]
Substrate Peptides or full-length proteins[7]
Advantages High specificity, label-free, can identify phosphorylation sites[7]
Disadvantages Requires specialized equipment, lower throughput, complex data analysis[7]

Experimental Protocol (General):

  • Reaction Setup: Perform the kinase reaction in solution with the SGK enzyme, substrate, and ATP.

  • Sample Preparation: Stop the reaction and prepare the sample for mass spectrometry analysis. This may involve desalting and concentration steps.

  • Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or LC-MS/MS to determine the mass of the substrate and its phosphorylated form.

  • Data Analysis: Quantify the amount of phosphorylated product relative to the unphosphorylated substrate to determine kinase activity.

Comparison Summary

FeatureThis compound AssayRadiometric AssayFluorescence Polarization AssayMass Spectrometry Assay
Principle Enzyme-coupled luminescence/fluorescenceIncorporation of radioactive phosphateChange in fluorescence polarizationMass-to-charge ratio of substrate and product
Throughput HighLow to MediumHighLow to Medium
Sensitivity Moderate to HighVery HighHighVery High
Cost ModerateModerate (reagents), High (waste disposal)ModerateHigh (instrumentation)
Safety Non-radioactiveRequires handling of radioisotopesNon-radioactiveStandard lab safety
Interference Luminescent/fluorescent compoundsLowFluorescent compoundsMatrix effects
Data Output Relative light/fluorescence unitsCounts per minute (CPM)Millipolarization (mP)Ion intensity/peak area ratio

Conclusion

The this compound peptide-based assay offers a convenient, non-radioactive, and high-throughput method for measuring SGK activity, making it well-suited for applications such as inhibitor screening. While it is a valuable tool, researchers should consider the specific requirements of their experiments when choosing an assay. For ultimate sensitivity and direct measurement of phosphorylation, radiometric assays remain a strong choice, albeit with safety and disposal considerations. Fluorescence polarization assays provide a high-throughput, homogeneous alternative, while mass spectrometry offers unparalleled specificity and the ability to identify precise phosphorylation sites, though with lower throughput and higher equipment costs. Independent, peer-reviewed studies directly comparing the quantitative performance of the this compound assay against these alternatives are needed to provide a definitive validation of its published results. Until such data is available, researchers should carefully consider the principles and limitations of each method when interpreting their findings.

References

Safety Operating Guide

Proper Disposal Procedures for SGKtide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling SGKtide must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, a synthetic peptide used as a substrate for Serum and glucocorticoid-inducible kinase (SGK). While this compound is generally not classified as a hazardous substance, following standard laboratory safety protocols is crucial.[1][2]

Immediate Safety and Handling

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[1][2] Standard laboratory practices should be followed to avoid inhalation, and contact with eyes, skin, or clothing.[1][2] In case of accidental contact, follow these first aid measures:

  • After skin contact: Immediately wash the affected area with soap and plenty of water.[1][3]

  • After eye contact: Rinse opened eyes with plenty of water for at least 15 minutes.[1]

  • If swallowed: Rinse the mouth with plenty of water.[1]

In all cases of exposure, it is advisable to consult a physician.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to contain and clean the area effectively.

  • Ensure adequate ventilation. [1][2]

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.[1][2]

  • Contain the spill. For powdered this compound, cover with a plastic sheet to minimize dust.[2]

  • Absorb the material. Use an inert absorbent material like sand or vermiculite to absorb the spilled substance.[1][3]

  • Collect and containerize. Place the absorbed material into a closed container for disposal.[1][3]

  • Clean the area. Thoroughly wash the spill site after the material has been collected.[3]

Disposal Procedures

The recommended disposal method for this compound is in accordance with applicable national, regional, and local laws and regulations.[1] While some guidelines suggest that small quantities of peptides may be poured down the drain with copious amounts of water due to their biodegradable nature, it is crucial to verify local regulations first.[4]

For Small Quantities (e.g., experimental residues):

  • Consult Local Regulations: Before any drain disposal, confirm with your institution's environmental health and safety (EHS) office or local waste management authority.[5][6]

  • Neutralize pH: If permitted, ensure the pH of the aqueous solution is between 5 and 11.5 before pouring it down the drain.[4]

  • Dilute: Flush with a large amount of water.[4]

For Larger Quantities or Unused Product:

  • Chemical Waste Stream: Treat as chemical waste. Place the this compound, whether in solid form or absorbed spill material, into a clearly labeled, sealed container.[1][3]

  • Contact EHS: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[6][7]

Contaminated packaging should also be disposed of in accordance with official regulations.[1]

Summary of this compound Safety and Disposal Information

PropertyInformationCitations
GHS Classification Not a dangerous substance[2]
WHMIS Classification Non-hazardous[1]
Personal Protective Equipment Chemical safety goggles, chemical-resistant gloves, lab coat[1][2]
Handling Precautions Avoid inhalation, contact with eyes, skin, or clothing[1][2]
Storage Store in a dry, well-ventilated place at -20°C or -70°C[1][2]
Spill Cleanup Absorb on sand or vermiculite, place in a closed container[1][3]
Primary Disposal Method In accordance with national, regional, or local regulations[1]

Experimental Protocols Cited

The information provided is based on safety data sheets and general chemical handling procedures. No specific experimental protocols for the disposal of this compound were cited in the search results. The primary directive is adherence to local environmental control regulations.[5][8]

This compound Disposal Decision Workflow

SGKtide_Disposal_Workflow start This compound Waste spill Spill or Leak start->spill unused_product Unused Product / Contaminated Materials start->unused_product absorb Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb small_quantity Small Quantity (Aqueous Solution) unused_product->small_quantity large_quantity Large Quantity or Solid Waste unused_product->large_quantity containerize Place in a Closed, Labeled Container absorb->containerize containerize->large_quantity check_local_regs Consult Local Regulations & EHS Office small_quantity->check_local_regs chemical_waste Dispose as Chemical Waste via Licensed Professional Service large_quantity->chemical_waste drain_disposal Permitted? check_local_regs->drain_disposal adjust_ph Adjust pH to 5-11.5 drain_disposal->adjust_ph Yes drain_disposal->chemical_waste No flush_drain Flush Down Drain with Copious Amounts of Water adjust_ph->flush_drain end Proper Disposal Complete flush_drain->end chemical_waste->end

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.